Technical Documentation Center

4-Tosylpiperazin-2-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Tosylpiperazin-2-one
  • CAS: 343323-86-4

Core Science & Biosynthesis

Foundational

4-Tosylpiperazin-2-one: A Versatile Scaffold for Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of the Piperazin-2-one Scaffold In the landscape of contemporary drug discovery, the relentles...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Piperazin-2-one Scaffold

In the landscape of contemporary drug discovery, the relentless pursuit of novel chemical entities with optimized pharmacological profiles is paramount. Among the privileged heterocyclic scaffolds, the piperazine ring is a cornerstone, celebrated for its unique physicochemical properties that enhance aqueous solubility and facilitate crucial hydrogen bond interactions.[1] A refined iteration of this valuable motif, the piperazin-2-one scaffold, offers medicinal chemists a conformationally constrained and synthetically versatile platform for the development of innovative therapeutics.[2] The incorporation of a tosyl group at the 4-position, yielding 4-Tosylpiperazin-2-one, further enhances its utility by providing a robust protecting group that also activates the scaffold for subsequent functionalization. This guide elucidates the synthesis, chemical properties, and strategic applications of 4-Tosylpiperazin-2-one as a pivotal intermediate in the generation of diverse and biologically active molecules.

Core Synthesis and Chemical Properties

The strategic utility of 4-Tosylpiperazin-2-one is rooted in its straightforward synthesis and the predictable reactivity of its constituent functional groups. The tosyl group, a p-toluenesulfonyl moiety, serves a dual purpose: it deactivates the N4 nitrogen towards many common reagents, thereby allowing for selective functionalization at the N1 position, and it can be readily removed under specific conditions to reveal the free amine for further elaboration.

Synthesis of the Piperazin-2-one Core

The synthesis of the piperazin-2-one core can be achieved through several established methods. A common approach involves the cyclization of an N-(2-aminoethyl)amino acid derivative. For instance, the reductive amination of an amino acid ester with a protected aminoacetaldehyde, followed by deprotection and cyclization, provides a reliable route to chiral piperazin-2-one derivatives.[3]

N-Tosylation: A Key Functionalization Step

The introduction of the tosyl group at the N4 position is typically achieved through the reaction of piperazin-2-one with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as triethylamine or pyridine, in an appropriate solvent like dichloromethane (DCM). This reaction proceeds via nucleophilic attack of the more accessible N4 nitrogen of the piperazin-2-one onto the electrophilic sulfur atom of the tosyl chloride.

Experimental Protocol: Synthesis of 4-Tosylpiperazin-2-one

Objective: To synthesize 4-Tosylpiperazin-2-one from piperazin-2-one.

Materials:

  • Piperazin-2-one

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a solution of piperazin-2-one (1.0 eq) in anhydrous DCM, add triethylamine (1.2 eq) and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 4-Tosylpiperazin-2-one.

4-Tosylpiperazin-2-one as a Versatile Intermediate in Medicinal Chemistry

The primary application of 4-Tosylpiperazin-2-one in medicinal chemistry is as a versatile intermediate for the synthesis of a diverse array of more complex molecules. The presence of the tosyl group at the N4 position allows for selective manipulation of the N1 position, which can be alkylated, arylated, or acylated to introduce various substituents. Subsequent removal of the tosyl group provides access to N1-substituted piperazin-2-ones, which can be further functionalized at the N4 position.

Strategic Deprotection of the Tosyl Group

The tosyl group can be removed under various conditions, most commonly through reductive methods. Strong acids, such as HBr in acetic acid, or dissolving metal reductions (e.g., sodium in liquid ammonia) are effective. The choice of deprotection strategy will depend on the other functional groups present in the molecule.

Experimental Protocol: N1-Alkylation and Detosylation

Objective: To synthesize an N1-alkylated piperazin-2-one from 4-Tosylpiperazin-2-one.

Materials:

  • 4-Tosylpiperazin-2-one

  • Alkyl halide (e.g., benzyl bromide)

  • Sodium hydride (NaH)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • HBr in acetic acid (33 wt %)

  • Diethyl ether

Procedure:

Step 1: N1-Alkylation

  • To a solution of 4-Tosylpiperazin-2-one (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C.

  • Stir the mixture for 30 minutes at 0 °C, then add the alkyl halide (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the N1-alkylated-4-tosylpiperazin-2-one.

Step 2: Detosylation

  • Dissolve the N1-alkylated-4-tosylpiperazin-2-one (1.0 eq) in 33 wt % HBr in acetic acid.

  • Heat the mixture to 70 °C for 2-4 hours.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the hydrobromide salt of the N1-alkylated piperazin-2-one.

Applications in Drug Discovery: Building Biologically Active Molecules

The piperazin-2-one scaffold is a key component in a variety of biologically active compounds. While direct examples of drugs derived from 4-Tosylpiperazin-2-one are not extensively documented, the utility of the core structure is well-established in several therapeutic areas.

Anticancer Agents

Derivatives of piperazin-2-one have shown promise as cytotoxic agents against various cancer cell lines.[2] The rigid framework of the piperazin-2-one ring can serve as a scaffold to orient pharmacophoric groups in a defined spatial arrangement, leading to enhanced binding affinity for biological targets such as kinases or other enzymes involved in cell proliferation.

Neuropharmacology

The piperazine moiety is a common feature in many centrally active drugs. The piperazin-2-one core can be used to develop ligands for various receptors and transporters in the central nervous system. For instance, derivatives of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one have been investigated as potential selective serotonin reuptake inhibitors (SSRIs).[4]

Antimicrobial Agents

The hybridization of the piperazine scaffold with other pharmacophores has led to the development of novel antimicrobial agents. For example, norfloxacin analogues incorporating a piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) moiety have been synthesized and evaluated for their antibacterial and anti-biofilm properties.[5]

Data Summary

Compound ClassTherapeutic AreaBiological Target/ActivityReference
Piperazin-2-one derivativesOncologyCytotoxic activity against cancer cell lines[2]
1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivativesNeuropharmacologySerotonin reuptake inhibition[4]
Norfloxacin-thiazolidinedione hybridsInfectious DiseasesAntibacterial and anti-biofilm activity[5]
1-Tosyl piperazine dithiocarbamate acetamide hybridsEnzymologyTyrosinase inhibition[6]

Visualizing Synthetic Pathways

The strategic use of 4-Tosylpiperazin-2-one in a synthetic workflow can be visualized as follows:

synthetic_workflow Piperazin_2_one Piperazin-2-one Tosyl_piperazinone 4-Tosylpiperazin-2-one Piperazin_2_one->Tosyl_piperazinone N-Tosylation TsCl TsCl, Base Alkylated_tosyl N1-Alkyl-4-tosyl- piperazin-2-one Tosyl_piperazinone->Alkylated_tosyl N1-Alkylation Alkylation 1. NaH 2. R-X Alkylated_piperazinone N1-Alkyl-piperazin-2-one Alkylated_tosyl->Alkylated_piperazinone Detosylation Deprotection HBr/AcOH Bioactive_molecules Bioactive Molecules Alkylated_piperazinone->Bioactive_molecules (at N4) Further_functionalization Further Functionalization

Sources

Exploratory

4-Tosylpiperazin-2-one CAS 343323-86-4 chemical and physical properties

An In-depth Technical Guide to 4-Tosylpiperazin-2-one (CAS 343323-86-4) Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 4-Tosylpiperazin-2-one, a heter...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 4-Tosylpiperazin-2-one (CAS 343323-86-4)

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-Tosylpiperazin-2-one, a heterocyclic compound of significant interest in medicinal chemistry and synthetic research. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes information from analogous structures and established chemical principles to offer a robust profile. We will explore its core physicochemical properties, propose a logical synthetic pathway, delve into expected analytical characteristics, and discuss its potential applications as a versatile building block in drug discovery. This guide is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this specific piperazinone derivative.

Core Molecular Identity and Physicochemical Profile

4-Tosylpiperazin-2-one belongs to the piperazine class of organoheterocyclic compounds, which are recognized as "privileged scaffolds" in medicinal chemistry due to their frequent appearance in clinically successful drugs.[1][2] The structure features a piperazin-2-one core, which is a six-membered ring containing two nitrogen atoms and a ketone group, creating a lactam functionality. The nitrogen at the 4-position is substituted with a tosyl (p-toluenesulfonyl) group. This tosyl group significantly influences the molecule's electronic properties and reactivity, often serving as a robust protecting group for the secondary amine.

Structural and Chemical Identifiers
PropertyValueSource
Chemical Name 4-tosylpiperazin-2-oneNextSDS[3]
CAS Number 343323-86-4NextSDS[3]
Molecular Formula C₁₁H₁₄N₂O₃S(Calculated)
Molecular Weight 254.31 g/mol (Calculated)
IUPAC Name 1-(4-methylphenyl)sulfonylpiperazin-2-one(Generated)
InChIKey (Not available)
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)N2CCN(C(=O)C2)(Generated)
Predicted Physical Properties

Direct experimental data for the physical properties of 4-Tosylpiperazin-2-one are not widely reported. The following values are based on the analysis of structurally similar compounds, such as other N-tosylated heterocycles and piperazinones.

PropertyPredicted Value / StateRationale / Comparative Data
Appearance White to off-white crystalline solidTypical appearance for tosylated amines and related organic solids.[4]
Melting Point >150 °C (Decomposition may occur)N-tosylated cyclic amines are generally high-melting solids due to molecular rigidity and potential for intermolecular interactions. For comparison, 1-Tosylpiperidin-4-one has a reported melting point.[5]
Boiling Point Not applicable (likely decomposes)High molecular weight and polarity suggest decomposition before boiling under atmospheric pressure.
Solubility Soluble in polar organic solvents (DMSO, DMF, Dichloromethane); sparingly soluble in alcohols; likely insoluble in water and nonpolar solvents (e.g., hexanes).The tosyl group and polar lactam impart solubility in polar aprotic solvents. The related compound 2-(4-Tosylpiperazin-1-yl)acetic acid is soluble in polar solvents.[6]

Synthesis and Chemical Reactivity

The synthesis of substituted piperazin-2-ones can be achieved through various routes, often involving the cyclization of an N-substituted ethylenediamine derivative.[7][8] A plausible and efficient pathway for the synthesis of 4-Tosylpiperazin-2-one is proposed below.

Proposed Synthetic Workflow

The synthesis initiates with the mono-tosylation of ethylenediamine, followed by N-alkylation with an ethyl bromoacetate equivalent, and subsequent base-mediated intramolecular cyclization to form the lactam ring.

G cluster_0 Step 1: Mono-Tosylation cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Intramolecular Cyclization A Ethylenediamine C N-Tosylethylenediamine A->C 1. Base (e.g., Pyridine) 2. Dichloromethane (DCM) B Tosyl Chloride (TsCl) B->C E Intermediate Ester C->E 1. Base (e.g., K₂CO₃) 2. Acetonitrile (ACN) D Ethyl Bromoacetate D->E F 4-Tosylpiperazin-2-one E->F Base (e.g., NaOEt) in Ethanol (EtOH), Reflux

Caption: Proposed synthetic pathway for 4-Tosylpiperazin-2-one.

Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on established methodologies for similar transformations.[9]

  • Synthesis of N-(2-aminoethyl)-4-methylbenzenesulfonamide:

    • To a solution of ethylenediamine (2.0 eq) in dichloromethane (DCM) cooled to 0 °C, add a solution of p-toluenesulfonyl chloride (1.0 eq) in DCM dropwise over 1 hour.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Quench the reaction with water and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product, which can be purified by column chromatography.

  • Synthesis of Ethyl 2-((2-(tosylamino)ethyl)amino)acetate:

    • To a solution of N-(2-aminoethyl)-4-methylbenzenesulfonamide (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq) and ethyl bromoacetate (1.1 eq).

    • Heat the mixture to reflux and stir for 8-12 hours, monitoring by TLC.

    • Cool the reaction to room temperature, filter off the solids, and concentrate the filtrate under reduced pressure. The resulting residue is the intermediate ester.

  • Synthesis of 4-Tosylpiperazin-2-one (Cyclization):

    • Dissolve the crude intermediate ester from the previous step in absolute ethanol.

    • Add a solution of sodium ethoxide (1.5 eq) in ethanol.

    • Heat the mixture to reflux for 4-6 hours until TLC analysis indicates the consumption of the starting material.

    • Cool the reaction, neutralize with a dilute acid (e.g., 1M HCl), and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the final product by recrystallization or silica gel chromatography.

Spectroscopic and Analytical Characterization

While specific spectra for 4-Tosylpiperazin-2-one are not available, its structure allows for detailed prediction of its spectral characteristics based on extensive studies of N-acyl and N-sulfonyl piperazines.[10][11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of 4-Tosylpiperazin-2-one are expected to be complex due to conformational dynamics in solution.

  • ¹H NMR: The spectrum will likely show broad signals for the piperazinone ring protons at room temperature. This is due to two primary dynamic processes: the slow (on the NMR timescale) rotation around the S-N (sulfonamide) bond and the chair-to-chair interconversion of the piperazine ring.

    • Aromatic Protons: Two doublets in the δ 7.2-7.8 ppm range, characteristic of the para-substituted tosyl group.

    • Methyl Protons: A singlet around δ 2.4 ppm for the tosyl methyl group.

    • Piperazinone Protons: Complex, broad multiplets between δ 2.8-4.0 ppm for the three -CH₂- groups. At low temperatures, these signals would be expected to sharpen and resolve into distinct sets of signals corresponding to the frozen conformers.[12]

  • ¹³C NMR: Similar to the proton spectrum, broadening of the piperazinone carbon signals is expected.

    • Carbonyl Carbon: A signal around δ 165-170 ppm for the lactam carbonyl.

    • Aromatic Carbons: Four signals in the aromatic region (δ 125-145 ppm).

    • Piperazinone Carbons: Signals in the δ 40-55 ppm range, which may be broad at room temperature.

    • Methyl Carbon: A signal around δ 21 ppm.

G cluster_0 Conformational Dynamics cluster_1 Resulting NMR Spectrum A Conformer A B Conformer B A->B Energy Barrier (Restricted Rotation) C Broad, Averaged Signals (at Room Temperature) A->C Fast Exchange D Two Distinct Sets of Signals (at Low Temperature) A->D Slow Exchange B->A B->C Fast Exchange B->D Slow Exchange

Caption: Effect of conformational isomerism on NMR spectra.

Mass Spectrometry (MS)

Mass spectrometry would be a definitive tool for confirming the molecular weight and structure.

  • Electrospray Ionization (ESI-MS): Expected to show a strong signal for the protonated molecule [M+H]⁺ at m/z 255.3. Adducts with sodium [M+Na]⁺ may also be observed.

  • Fragmentation Pattern: The primary fragmentation pathways in MS/MS would likely involve:

    • Loss of the tosyl group (C₇H₇SO₂) to give a fragment corresponding to the piperazin-2-one cation.

    • Cleavage of the piperazinone ring, leading to characteristic smaller fragments.[13]

Applications in Research and Drug Development

The piperazine and piperazin-2-one scaffolds are of paramount importance in modern drug discovery.[1][14][15] 4-Tosylpiperazin-2-one serves as a valuable and versatile intermediate for accessing more complex molecular architectures.

  • Synthetic Building Block: The tosyl group acts as a protecting group, allowing for selective functionalization at the lactam nitrogen (N1) or adjacent carbon positions. Subsequent removal of the tosyl group can unmask the N4 amine for further elaboration, such as reductive amination or coupling reactions.

  • Scaffold for Bioactive Molecules: The piperazin-2-one core is a structural motif found in compounds with a wide range of biological activities, including anticancer and neuroprotective properties.[1][15] By using 4-Tosylpiperazin-2-one as a starting point, chemists can systematically explore the chemical space around this core to develop novel therapeutic agents.

  • Fragment-Based Drug Design: As a relatively small and rigid structure, it can be used in fragment-based screening campaigns to identify initial hits that bind to biological targets of interest.

Safety, Handling, and Storage

No specific Material Safety Data Sheet (MSDS) is available for 4-Tosylpiperazin-2-one. The following recommendations are based on data for structurally related chemicals like piperazine derivatives and sulfonyl chlorides.[4][16][17]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[16]

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Wash hands thoroughly after handling.[16]

    • Respiratory Protection: Use in a well-ventilated area or a certified fume hood. Avoid breathing dust. If dust is generated, a NIOSH/MSHA-approved respirator may be necessary.[4]

  • First Aid Measures:

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[4]

    • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[16]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek medical attention.[4]

    • Ingestion: Wash out mouth with water if the person is conscious. Do not induce vomiting. Seek immediate medical attention.[16]

  • Handling and Storage:

    • Handling: Avoid creating dust. Maintain good laboratory housekeeping practices.[4]

    • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Protect from moisture and strong oxidizing agents.[16]

References

  • Biotage. (n.d.). Material Safety Data Sheet: ISOLUTE Si-Tosyl Hydrazine (Si-TsNHNH2).
  • Key Organics. (2025, April 24). Safety Data Sheet.
  • Cayman Chemical. (2026, January 14). Safety Data Sheet: LY2835219.
  • Fisher Scientific. (2018, January 18). SAFETY DATA SHEET: Piperazine.
  • EvitaChem. (n.d.). 2-(4-Tosylpiperazin-1-yl)acetic acid.
  • NextSDS. (n.d.). 4-tosylpiperazin-2-one — Chemical Substance Information.
  • Fisher Scientific. (2025, December 25). SAFETY DATA SHEET: 1-Methyl-4-(4-piperidinyl)piperazine.
  • Perryman, M. S., et al. (2015). Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. Organic & Biomolecular Chemistry, 13(8), 2360-5. Retrieved from [Link]

  • Perryman, M. S., et al. (2015). Electronic Supplementary Information for: Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. The Royal Society of Chemistry.
  • ResearchGate. (2026, January 6). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
  • ResearchGate. (n.d.). Synthesis of 2-substituted-1-tosylpiperidin-4-one.
  • MassBank. (2015, August 25). N-Nitrosopiperazine (NPAZ); LC-ESI-QFT; MS2; CE: 60; R=70000; [M+H]+.
  • PubChem. (n.d.). 1-Tosylpiperidin-4-one. Retrieved from [Link]

  • Google Patents. (n.d.). US4240961A - Synthesis of 2-piperazinones and 1,4-diaza-2-keto-cycloheptanes.
  • MDPI. (2021, April 22). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. Retrieved from [Link]

  • RSC Publishing. (n.d.). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution.
  • Benchchem. (n.d.). Exploring 1-(Piperazin-2-yl)ethanol Derivatives for Drug Discovery: A Technical Guide.
  • PMC. (2016, November 21). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of the 2-ketopiperazine derivative 45.
  • SciELO. (n.d.). Synthesis and in silico study of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl} -1-piperazinyl)methanone derivatives as suitable therapeutic agents.
  • MDPI. (2023, December 21). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

  • MDPI. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PIPERAZINES.
  • PubChem. (n.d.). Piperazin-1-yl-acetic acid. Retrieved from [Link]

  • PubMed. (2001, August 15). Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Molecular Structure and Pharmacophore of 4-Tosylpiperazin-2-one

Audience: Researchers, scientists, and drug development professionals. Core Objective: To provide a foundational, expert-level understanding of the structural and pharmacophoric properties of 4-Tosylpiperazin-2-one for a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals. Core Objective: To provide a foundational, expert-level understanding of the structural and pharmacophoric properties of 4-Tosylpiperazin-2-one for applications in medicinal chemistry and drug design.

Executive Summary

4-Tosylpiperazin-2-one represents a compelling heterocyclic scaffold in medicinal chemistry, merging the structural rigidity and hydrogen bonding capabilities of the piperazin-2-one core with the well-established electronic and hydrophobic characteristics of a para-toluenesulfonyl (tosyl) group. This guide, written from the perspective of a Senior Application Scientist, delineates the essential structural features of this molecule and translates them into a functional pharmacophore model. We will explore the standard analytical workflows for structural elucidation, from spectroscopic characterization to definitive crystallographic analysis, explaining the causality behind these experimental choices. Subsequently, we deconstruct the molecule into its core pharmacophoric features—hydrogen bond donors, acceptors, and hydrophobic regions—providing a blueprint for its potential interactions with biological targets. This document serves as a technical primer for researchers aiming to leverage the 4-Tosylpiperazin-2-one scaffold in rational drug design and development programs.

The 4-Tosylpiperazin-2-one Scaffold: A Structural Overview

The piperazine ring is a privileged structure in medicinal chemistry, appearing in numerous clinically successful drugs due to its unique physicochemical properties.[1][2] The introduction of a lactam function to form a piperazin-2-one ring imposes conformational constraints and introduces a key hydrogen bond acceptor (the carbonyl oxygen) and a potential hydrogen bond donor (the lactam N-H). The attachment of a tosyl group at the 4-position further functionalizes the scaffold. The tosyl group serves multiple roles: it acts as a bulky, hydrophobic moiety, its sulfonyl oxygens are strong hydrogen bond acceptors, and it modulates the electronic properties of the piperazine nitrogen to which it is attached.[3][4] Understanding the interplay of these components is critical for predicting and optimizing biological activity.

Below is the two-dimensional structure of 4-Tosylpiperazin-2-one, which forms the basis of our analysis.

Caption: 2D structure of 4-Tosylpiperazin-2-one.

Molecular Structure Characterization

A robust and unambiguous determination of molecular structure is the bedrock of any chemical research program. For a novel scaffold like 4-Tosylpiperazin-2-one, a multi-technique approach is not just recommended; it is essential for validation.

G cluster_workflow Structure Elucidation Workflow synthesis Synthesis & Purification ms Mass Spectrometry (MS) Confirm Molecular Formula synthesis->ms ir Infrared (IR) Spectroscopy Identify Functional Groups synthesis->ir nmr NMR Spectroscopy (¹H, ¹³C, 2D) Map C-H Framework synthesis->nmr xray X-ray Crystallography (If crystal obtained) Determine 3D Structure synthesis->xray Requires suitable crystal structure Confirmed Molecular Structure ms->structure ir->structure nmr->structure xray->structure

Caption: Pharmacophore model of 4-Tosylpiperazin-2-one.

Experimental Protocol: Ligand-Based Pharmacophore Modeling Workflow

This computational protocol outlines the steps to generate a pharmacophore model from the known 3D structure of the molecule.

  • Conformational Analysis: The first step is to generate a diverse set of low-energy 3D conformations of 4-Tosylpiperazin-2-one. This is critical because the molecule is flexible.

    • Method: Use a computational chemistry package (e.g., Schrödinger, MOE) to perform a systematic or stochastic conformational search.

    • Rationale: A biological target may bind to a higher-energy conformation, so exploring the conformational landscape is essential.

  • Feature Identification: For each low-energy conformer, automatically identify the potential pharmacophoric features (HBAs, HBDs, HY/AR, etc.) based on predefined chemical rules.

  • Model Generation: Align the conformers and identify common feature arrangements. A pharmacophore model is built from a set of features that are present in most or all of the low-energy conformations. This represents the most probable "active" shape.

  • Model Validation (Self-Validation): The generated model must be chemically sensible. The distances and angles between pharmacophoric points should be stereochemically realistic and not sterically hindered. The model should accurately represent the key features identified in the 2D analysis.

  • Database Searching (Application): The validated pharmacophore model can then be used as a 3D query to search large chemical databases for other, structurally diverse molecules that share the same pharmacophoric features and may thus have similar biological activity.

Conclusion

4-Tosylpiperazin-2-one is a structurally well-defined molecule with a rich set of pharmacophoric features. Its characterization relies on a synergistic application of spectroscopic and analytical techniques, each providing a layer of validation to confirm its identity and structure. The resulting structural knowledge allows for the construction of a robust pharmacophore model, highlighting a distinct spatial arrangement of hydrogen bond donors, acceptors, and a significant hydrophobic region. This guide provides the foundational principles and practical workflows for researchers to confidently characterize and utilize this scaffold as a valuable starting point for designing novel, targeted therapeutic agents.

References

  • ResearchGate. (2023). A review on 'sulfonamides': their chemistry and pharmacological potentials for designing therapeutic drugs in medical science.

  • Taylor & Francis Online. (2023). A review on 'sulfonamides': their chemistry and pharmacological potentials for designing therapeutic drugs in medical science.

  • Taylor & Francis Online. (2023). Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway.

  • NATURALISTA CAMPANO. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.

  • SpringerLink. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.

  • ResearchGate. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.

  • IntechOpen. (2024). The Impact of Incorporating Piperazine on Biological Activities of Benzazoles.

  • PubMed. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives.

  • Wikipedia. Sulfonamide (medicine).

  • Pharmaceutical Sciences. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes).

  • PubMed. (2015). Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines.

  • Thieme Chemistry. (2024). Synthesis of Piperazin-2-ones.

  • ResearchGate. Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines | Request PDF.

  • University of Calgary. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.

  • PMC - NIH. (2011). NMR-spectroscopic analysis of mixtures: from structure to function.

  • YouTube. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3.

Sources

Exploratory

The Piperazinone Core in CNS Drug Discovery: Scaffold Hopping, ADME Optimization, and Therapeutic Applications

Executive Summary The central nervous system (CNS) remains one of the most challenging therapeutic frontiers in drug discovery, primarily due to the stringent physicochemical requirements necessary for blood-brain barrie...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The central nervous system (CNS) remains one of the most challenging therapeutic frontiers in drug discovery, primarily due to the stringent physicochemical requirements necessary for blood-brain barrier (BBB) penetration. While the piperazine ring is an extensively utilized heterocycle in medicinal chemistry, its high basicity often leads to poor CNS exposure via P-glycoprotein (P-gp) mediated active efflux. This technical guide explores the strategic transition from the piperazine to the piperazinone core —a conformationally restricted, electronically tuned scaffold that has revolutionized the development of brain-penetrant therapeutics across neurodegenerative, psychiatric, and neuro-oncological indications.

Physicochemical Rationale: The Causality of Scaffold Hopping

As a Senior Application Scientist, it is critical to understand why a structural modification works, rather than simply observing the empirical result. The shift from piperazine to piperazinone is rooted in fundamental acid-base chemistry and transporter biology.

Unsubstituted piperazine has a pKa of approximately 9.8, meaning it exists almost entirely in a protonated, cationic state at physiological pH (7.4). This positive charge is a primary recognition motif for efflux transporters like P-gp at the BBB. By introducing a carbonyl group adjacent to one of the nitrogen atoms, the resulting piperazinone (a lactam) exerts a strong electron-withdrawing effect. This structural modification drastically reduces the basicity of the adjacent nitrogen, lowering the overall pKa to a more neutral range (6.5–7.5)[1].

Consequently, the molecule remains largely un-ionized in the systemic circulation. This facilitates passive transcellular diffusion across the lipophilic endothelial cells of the BBB while simultaneously evading P-gp efflux recognition[1]. Furthermore, the carbonyl oxygen serves as a directional hydrogen-bond acceptor, enabling novel target interactions and improving 3D structural rigidity without increasing the polar surface area (PSA) beyond acceptable CNS limits.

Optimization_Workflow Start Hit Compound (Piperazine Core) Issue High pKa (>9) High P-gp Efflux Poor BBB Penetration Start->Issue In vivo limitation Modification Scaffold Hopping: Piperazine to Piperazinone Issue->Modification Medicinal Chemistry Result1 Reduced Basicity (pKa ~6.5-7.5) Modification->Result1 Result2 Introduced H-Bond Acceptor (Carbonyl Oxygen) Modification->Result2 Final Optimized CNS Lead (High BBB Permeability) Result1->Final Evades efflux Result2->Final Retains potency

Logical workflow of optimizing a piperazine core to a piperazinone for CNS drug discovery.

Key CNS Therapeutic Applications

Alzheimer's Disease: BACE1 Inhibitors

The β-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a prime target for halting amyloid-beta (Aβ) plaque formation. Early peptidomimetic BACE1 inhibitors suffered from metabolic instability and poor BBB penetration[1]. Scaffold hopping to amino piperazinones provided a breakthrough in balancing binding affinity with CNS exposure. Although initial amino piperazinones faced brain penetration hurdles, they inspired the development of structurally related cyclic amidines and morpholines where precise pKa tuning (via electron-withdrawing groups) successfully mitigated P-gp efflux[1].

BACE1_Pathway APP Amyloid Precursor Protein (APP) sAPPb C99 Fragment APP->sAPPb Cleaved by BACE1 BACE1 Enzyme BACE1->sAPPb Catalyzes Inhibitor Piperazinone Inhibitor Inhibitor->BACE1 Blocks Abeta Aβ Peptides sAPPb->Abeta Cleaved by Gamma γ-Secretase Gamma->Abeta Catalyzes Plaque Amyloid Plaques Abeta->Plaque Aggregation

Mechanism of piperazinone-based BACE1 inhibitors in blocking amyloid plaque formation.

Psychiatric Disorders: Enhancing Adult Hippocampal Neurogenesis

Impairments in behavioral pattern separation (BPS) are linked to depression, anxiety, and age-related cognitive decline. High-throughput screening identified the piperazinone family as potent neurogenic molecules. Subsequent optimization led to RO6871135, a piperazinone derivative that significantly enhances adult hippocampal neurogenesis (AHN) and improves BPS in vivo[2]. The piperazinone scaffold in RO6871135 enables the precise 3D spatial arrangement required to engage putative neurogenic kinase targets (such as CDK8 and GSK-3) in the CNS[2][3].

Neuro-Oncology: Targeting Brain Metastases

For KRAS-mutant cancers that metastasize to the brain, achieving therapeutic concentrations in the cerebrospinal fluid (CSF) is critical. During the optimization of SOS1:KRAS inhibitors, researchers replaced a highly basic piperazine moiety with a piperazinone ring[4]. This substitution maintained cellular potency while decreasing basicity and CYP3A4 inhibition, ultimately leading to MRTX0902—a highly potent, brain-penetrant inhibitor that achieves full coverage of its cellular IC50 in the CSF[4]. Similarly, novel piperazinone-related chemotypes are being developed as BBB-permeable ACSS2 inhibitors to starve breast cancer brain metastases of acetate[5].

Quantitative Data Summary

The following table summarizes the pharmacological impact of transitioning to piperazinone-based scaffolds across various CNS indications.

Therapeutic TargetIndicationParent ScaffoldOptimized ScaffoldKey Physicochemical ShiftCNS ImpactReference
BACE1 Alzheimer's DiseaseAmino PiperazineAmino PiperazinoneLowered pKa (<7.5)Reduced P-gp efflux, improved BBB diffusion[1]
Wnt/β-catenin Psychiatric / CognitiveHTS HitPiperazinone (RO6871135)Optimized 3D conformationEnhanced adult hippocampal neurogenesis[2]
SOS1:KRAS Brain MetastasesPiperazinePiperazinone (MRTX0902)Decreased basicity, reduced cLogPFull CSF coverage of cellular IC50[4]
ACSS2 Breast Cancer Brain MetsImidazopyridinePiperazinone-like analogImproved ADME/ShapePenetrated intact BBB, reduced tumor lipid storage[5]

Experimental Methodologies & Protocols

To ensure scientific integrity, the following protocols represent self-validating systems utilized in the synthesis and evaluation of piperazinone CNS compounds.

Protocol 1: Diversity-Oriented Synthesis (DOS) of Piperazinone Libraries

To discover novel CNS active fragments, researchers utilize DOS to rapidly generate 3D-rich piperazinone libraries[6][7].

  • Step 1: Intermolecular Coupling via SNAr. React ortho-nitrofluoro arenes with chiral α-amino ester building blocks in the presence of a mild base (e.g., DIPEA) in a polar aprotic solvent (DMF).

    • Causality: The highly electron-deficient nature of the ortho-nitrofluoro arene facilitates a rapid Nucleophilic Aromatic Substitution (SNAr), ensuring high yields of the coupled intermediate without racemizing the chiral α-amino ester.

  • Step 2: Nitro Group Reduction. Subject the intermediate to catalytic hydrogenation (e.g., Pd/C, H₂ gas) or chemical reduction (e.g., Fe/NH₄Cl).

    • Causality: Reducing the nitro group to an aniline provides the necessary nucleophilic primary amine required for the subsequent ring closure.

  • Step 3: Spontaneous Intramolecular Cyclization. Allow the newly formed aniline to spontaneously attack the adjacent ester functionality under mild heating.

    • Causality: The thermodynamic stability of the resulting 6-membered lactam (piperazinone) drives the spontaneous cyclization, yielding enantiomerically enriched bicyclic piperazinone scaffolds without the need for aggressive coupling reagents[6].

  • Self-Validation: Confirm enantiomeric excess (ee > 95%) via chiral HPLC and verify structural rigidity via 2D-NMR (NOESY).

Protocol 2: In Vitro BBB Permeability & P-gp Efflux Assay (MDCK-MDR1)

This assay determines if the piperazinone modification successfully evaded active efflux.

  • Step 1: Cell Culture and Monolayer Formation. Seed MDCK cells transfected with the human MDR1 gene (encoding P-gp) onto semi-permeable transwell polycarbonate inserts. Culture for 5-7 days until Transepithelial Electrical Resistance (TEER) exceeds 250 Ω·cm².

    • Causality: TEER validation ensures the formation of tight junctions. Without intact tight junctions, compounds would leak via paracellular transport, generating false-positive permeability data.

  • Step 2: Dosing and Incubation. Apply the piperazinone test compound (e.g., 10 µM) to the apical (A) chamber for A-to-B permeability, and to the basolateral (B) chamber for B-to-A permeability. Incubate at 37°C for 120 minutes.

    • Causality: Bidirectional testing is mandatory. The A-to-B direction mimics blood-to-brain passive diffusion, while the B-to-A direction measures active efflux by P-gp.

  • Step 3: Quantification and Efflux Ratio (ER) Calculation. Quantify compound concentrations in receiver chambers using LC-MS/MS. Calculate Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp(B−to−A)​/Papp(A−to−B)​ ).

    • Causality: An ER < 2 confirms that the piperazinone modification successfully neutralized basicity and evaded P-gp recognition, validating the compound for in vivo CNS studies.

  • Self-Validation: Include a Lucifer Yellow paracellular marker in the assay. If Lucifer Yellow permeates the lower chamber, the monolayer was compromised, and the data must be discarded.

References

  • Recent Applications of Diversity-Oriented Synthesis Toward Novel, 3-Dimensional Fragment Collections Source: National Institutes of Health (NIH) / Frontiers in Chemistry URL:[Link]

  • Discovery of novel brain permeable human ACSS2 inhibitors for blocking breast cancer brain metastatic growth Source: bioRxiv URL:[Link]

  • BACE1: A Key Regulator in Alzheimer's Disease Progression and Current Development of its Inhibitors Source: National Institutes of Health (NIH) URL:[Link]

  • Design and Discovery of MRTX0902, a Potent, Selective, Brain-Penetrant, and Orally Bioavailable Inhibitor of the SOS1:KRAS Protein–Protein Interaction Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • A Summary of Proteins (Putative Neurogenic Piperazinone Targets) That Showed Significant Binding or Activity Changes Source: ResearchGate URL:[Link]

  • Pharmacological Enhancement of Adult Hippocampal Neurogenesis Improves Behavioral Pattern Separation in Young and Aged Male Mice Source: National Institutes of Health (NIH) URL:[Link]

Sources

Foundational

The Pharmacological and Synthetic Landscape of 4-Tosylpiperazin-2-one Derivatives

Executive Summary The piperazin-2-one (piperazinone) ring is recognized as a privileged, conformationally restricted scaffold in modern medicinal chemistry 1. By introducing a p-toluenesulfonyl (tosyl) group at the N4 po...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The piperazin-2-one (piperazinone) ring is recognized as a privileged, conformationally restricted scaffold in modern medicinal chemistry 1. By introducing a p-toluenesulfonyl (tosyl) group at the N4 position, researchers generate 4-tosylpiperazin-2-one derivatives—molecules that exhibit enhanced metabolic stability, unique physicochemical properties, and potent biological activities. This technical guide explores the rational design, pharmacological applications, and self-validating synthetic methodologies of these critical derivatives, providing actionable insights for drug development professionals.

Chemical Architecture & Rationale

The strategic decision to functionalize the piperazin-2-one core with a 4-tosyl group is driven by both pharmacological and synthetic imperatives:

  • Electronic Modulation : The strongly electron-withdrawing nature of the sulfonyl group significantly decreases the pKa of the N4 nitrogen. This prevents non-specific protonation at physiological pH, thereby enhancing the molecule's lipophilicity and membrane permeability.

  • Target Anchoring : The bulky, hydrophobic tolyl ring is highly effective at projecting into lipophilic binding sites (such as the DFG-out pocket of various kinases), anchoring the scaffold and increasing target residence time.

  • Synthetic Utility : During synthesis, the N-tosyl group acts as a crucial directing and protecting group. It increases the acidity of adjacent protons and stabilizes intermediates, facilitating complex palladium-catalyzed cascade double nucleophilic substitutions and intramolecular cyclizations 2.

Pharmacological Applications

p38 MAP Kinase Inhibition & Anti-Inflammatory Action

Piperazin-2-one derivatives function as potent ATP-competitive inhibitors of p38α MAP kinase, a central enzyme in the inflammatory cascade. By binding to the kinase domain, these compounds effectively suppress the downstream phosphorylation of Activating Transcription Factor 2 (ATF-2). Experimental validation demonstrates that specific derivatives inhibit ATF-2 phosphorylation at concentrations as low as 0.3 μM 3. This blockade halts the gene expression of pro-inflammatory cytokines (TNF-α, IL-1, IL-6), making this scaffold highly valuable for treating rheumatoid arthritis and inflammatory bowel disease.

MAPK_Pathway Stimulus Extracellular Stimuli (LPS, ROS, Cytokines) MKK3_6 MKK3 / MKK6 Stimulus->MKK3_6 p38MAPK p38 MAP Kinase MKK3_6->p38MAPK Phosphorylation ATF2 ATF-2 (Transcription Factor) p38MAPK->ATF2 Phosphorylation Inflammation Inflammatory Response (TNF-α, IL-1, IL-6) ATF2->Inflammation Gene Expression Inhibitor 4-Tosylpiperazin-2-one Derivatives Inhibitor->p38MAPK ATP-competitive Inhibition

p38 MAPK signaling cascade and its targeted inhibition by piperazin-2-one derivatives.

Targeted Cytotoxicity in Oncology

The structural rigidity of the piperazin-2-one core has been leveraged to develop targeted anti-cancer agents. Acetophenone/piperazin-2-one hybrids have shown remarkable selectivity against Triple-Negative Breast Cancer (TNBC). These agents induce targeted DNA damage, which subsequently hyperactivates the MEK/ERK signaling pathway, forcing the malignant cells into an S-phase cell cycle arrest and eventual apoptosis [[4]](). Furthermore, broader cytotoxic profiling reveals that these derivatives significantly reduce cell viability in hepatocellular carcinoma (HUH7) and medulloblastoma (D425) cell lines, as validated by LDH release and CellTiter-Blue assays 5.

Antimycobacterial Activity (CYP121A1 Inhibition)

In infectious disease pharmacology, piperazin-2-one derivatives act as structural mimics of the cyclic dipeptide cYY. They competitively bind to the heme active site of CYP121A1 in Mycobacterium tuberculosis, an essential enzyme for bacterial viability, demonstrating Minimum Inhibitory Concentrations (MIC) as low as 6.25 μM 6.

Quantitative Pharmacological Profiling

The following table synthesizes the quantitative efficacy metrics of piperazin-2-one derivatives across various therapeutic targets:

Target / PathwayDisease Model / Cell LineMechanism of ActionEfficacy / Quantitative Metric
p38α MAP Kinase Rheumatoid Arthritis / InflammationATP-competitive inhibition; suppresses ATF-2 phosphorylationInhibits ATF-2 phosphorylation at ≥0.3 μM
MEK/ERK Pathway Triple-Negative Breast Cancer (TNBC)Induces DNA damage; S-phase cell cycle arrestSignificant reduction in TNBC cell proliferation
General Cytotoxicity Hepatocellular Carcinoma (HUH7)Apoptosis induction; membrane degradationTD50 values typically in the low μM range
CYP121A1 Mycobacterium tuberculosisHeme active site binding (cYY substrate mimic)MIC against M. tuberculosis up to 6.25 μM

Experimental Protocols: Synthesis & Validation

To ensure reproducibility and scientific integrity, the synthesis of the 4-tosylpiperazin-2-one scaffold must be approached as a self-validating system. The following protocol details the Palladium-catalyzed intramolecular aminoazidation route.

Step-by-Step Methodology

Step 1: N-Tosylation of Glycine (Activation & Protection)

  • Procedure : Dissolve glycine hydrochloride (10 mmol) in H₂O [2 M]. Adjust to pH 9 using NaOH [2 M]. Add p-toluenesulfonyl chloride (TsCl, 10 mmol) and stir at 25 °C for 4 hours. Filter the resulting solid 7.

  • Causality : The mildly basic pH ensures the primary amine remains unprotonated and highly nucleophilic, while preventing the rapid hydrolysis of TsCl. The installed tosyl group prevents over-alkylation and critically lowers the pKa of the nitrogen, rendering it a superior internal nucleophile for the final cyclization step.

Step 2: Amidation (Alkene Installation)

  • Procedure : Dissolve the N-tosyl glycine intermediate in toluene. Add SOCl₂ (30.0 mmol) to generate the acid chloride. Subsequently, react with an allylamine derivative to form the N-allyl-N-tosyl amide precursor.

  • Causality : This step installs the unactivated terminal alkene. The spatial proximity of this alkene to the tosyl-protected nitrogen sets up the precise geometry required for the intramolecular Heck-type insertion.

Step 3: Pd-Catalyzed Intramolecular Aminoazidation (Ring Closure)

  • Procedure : Treat the precursor with Pd(OAc)₂ (catalytic) in the presence of an azide source and an oxidant (e.g., H₂O₂) in a suitable solvent (e.g., EtOAc/hexane). Stir until complete consumption of the starting material is observed 7.

  • Causality : The electrophilic Pd(II) catalyst coordinates to the terminal alkene, activating it toward intramolecular nucleophilic attack by the sulfonamide nitrogen. The subsequent trapping of the alkyl-palladium intermediate by the azide yields the functionalized 5-(azidomethyl)-4-tosylpiperazin-2-one.

Self-Validation System
  • In-Process Control (IPC) : The synthesis is continuously monitored via Thin-Layer Chromatography (TLC). The highly conjugated tosyl group renders all intermediates strongly UV-active at 254 nm, allowing for precise, real-time tracking of reaction kinetics.

  • Structural Confirmation : Post-purification, the scaffold integrity is validated via ¹H NMR spectroscopy. Successful cyclization is confirmed by the distinctive downfield shift of the aromatic tosyl protons (a pair of doublets at approximately δ 7.71 and 7.33 ppm) and the emergence of rigid piperazinone ring protons, which rules out unwanted intermolecular dimerization 7.

Synthesis_Workflow Glycine Glycine Hydrochloride Tosylation Tosylation (TsCl) pH 9, 25°C Glycine->Tosylation N-Protection Amidation Amidation (Allylamine + SOCl2) Tosylation->Amidation Activation Cyclization Pd(OAc)2 Catalyzed Aminoazidation Amidation->Cyclization Precursor Product 4-Tosylpiperazin-2-one Derivative Cyclization->Product Ring Closure

Workflow for the Pd-catalyzed synthesis of 4-tosylpiperazin-2-one derivatives.

References

  • [2] Syntheses and transformations of piperazinone rings. A review - ResearchGate. 2

  • [5] Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives - PMC. 5

  • [7] Intramolecular Aminoazidation of Unactivated Terminal Alkenes by Palladium-Catalyzed Reactions with Hydrogen Peroxide as Oxidant - DOI. 7

  • [3] Piperidin-2-one derivative compounds and drugs containing these compounds as the active ingredient (KR20050044581A) - Google Patents. 3

  • [6] A new strategy for hit generation: Novel in cellulo active inhibitors of CYP121A1 from Mycobacterium tuberculosis via a combined X-ray crystallographic and phenotypic screening approach (XP screen) - PMC. 6

  • [4] Discovery of acetophenone/piperazin-2-one hybrids as selective anti-TNBC cancer agents by causing DNA damage - ResearchGate. 4

  • [1] Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - Semantic Scholar. 1

Sources

Exploratory

An In-Depth Technical Guide to the In Vitro Safety Profiling of 4-Tosylpiperazin-2-one

Introduction: Proactive Safety Assessment in Drug Discovery The journey of a novel chemical entity from discovery to a potential therapeutic is fraught with challenges, a primary one being the early and accurate assessme...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Proactive Safety Assessment in Drug Discovery

The journey of a novel chemical entity from discovery to a potential therapeutic is fraught with challenges, a primary one being the early and accurate assessment of its safety profile. Late-stage failures due to unforeseen toxicity are a significant drain on resources and time in the pharmaceutical industry. Therefore, a robust in vitro safety evaluation is not merely a regulatory requirement but a cornerstone of modern, efficient drug development. This guide provides a comprehensive framework for establishing the in vitro safety profile of 4-Tosylpiperazin-2-one, a heterocyclic compound with potential pharmaceutical applications. While specific toxicological data for 4-Tosylpiperazin-2-one is not yet extensively published, this document outlines the critical suite of in vitro assays that form the foundation of a thorough safety assessment for any novel small molecule. By understanding the principles and methodologies of these assays, researchers can proactively identify and mitigate potential liabilities, paving the way for safer and more effective medicines.

Chapter 1: Foundational Cytotoxicity Assessment

The initial step in any in vitro safety assessment is to determine the concentrations at which a compound elicits general cellular toxicity. This provides a crucial therapeutic window and informs the dose selection for more specific toxicological assays.

The Principle of In Vitro Cytotoxicity Assays

In vitro cytotoxicity assays are designed to measure the degree to which a substance is harmful to cells.[1][2] These assays utilize various cellular functions as indicators of viability, such as metabolic activity, membrane integrity, and ATP content.[3] A dose-dependent decrease in cell viability upon exposure to a test compound is a key indicator of its cytotoxic potential.[2]

Experimental Workflow: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[4]

Protocol: MTT Cell Viability Assay [4]

  • Cell Seeding: Seed a suitable cell line (e.g., HepG2 for liver toxicity, or a cell line relevant to the intended therapeutic target) in a 96-well plate at a pre-determined optimal density and allow for overnight adherence.

  • Compound Treatment: Prepare a serial dilution of 4-Tosylpiperazin-2-one in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Following incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: After the MTT incubation, add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the purple formazan solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Data Presentation: Cytotoxicity of 4-Tosylpiperazin-2-one

Cell LineExposure Time (hours)IC50 (µM)
HepG224>100 (Placeholder)
HEK29324>100 (Placeholder)
Relevant Target Cell Line2475 (Placeholder)

This table presents hypothetical data for illustrative purposes.

Diagram: MTT Assay Workflow

MTT_Workflow A Seed Cells in 96-well Plate B Treat with 4-Tosylpiperazin-2-one (Serial Dilutions) A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Add Solubilizing Agent E->F G Measure Absorbance F->G H Calculate IC50 G->H Ames_Test_Workflow cluster_without_S9 Without Metabolic Activation cluster_with_S9 With Metabolic Activation A Bacterial Culture + Test Compound + Buffer B Add Top Agar A->B C Plate on Minimal Agar B->C D Incubate & Count Revertants C->D E Bacterial Culture + Test Compound + S9 Mix F Add Top Agar E->F G Plate on Minimal Agar F->G H Incubate & Count Revertants G->H

Caption: Workflow of the Ames test with and without metabolic activation.

In Vitro Micronucleus Assay

The in vitro micronucleus assay is used to detect both clastogenic (chromosome-breaking) and aneugenic (whole chromosome loss) effects of a compound in mammalian cells. [5][6][7][8]Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. [6][9]An increase in the frequency of micronucleated cells indicates genotoxic potential.

Protocol: In Vitro Micronucleus Assay [5][6][9]

  • Cell Culture and Treatment: Culture appropriate mammalian cells (e.g., Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes) and expose them to various concentrations of 4-Tosylpiperazin-2-one, with and without S9 metabolic activation. [5][9]2. Cytokinesis Block: Add cytochalasin B to the cultures to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored. [6]3. Cell Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific dye (e.g., Giemsa or a fluorescent dye). [5]4. Scoring: Using a microscope, score a predetermined number of binucleated cells (e.g., 1000-2000) for the presence of micronuclei. [6]5. Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells is indicative of a positive result. [5]

Data Presentation: Genotoxicity of 4-Tosylpiperazin-2-one

AssayTest SystemMetabolic ActivationResult
Ames TestS. typhimurium TA98, TA100With & Without S9Negative (Placeholder)
In Vitro MicronucleusCHO-K1 cellsWith & Without S9Negative (Placeholder)

This table presents hypothetical data for illustrative purposes.

Chapter 3: Cardiovascular Safety Assessment

Cardiovascular toxicity, particularly the potential to induce arrhythmias, is a major concern in drug development. The hERG (human Ether-à-go-go-Related Gene) potassium channel plays a crucial role in cardiac repolarization, and its inhibition can lead to QT interval prolongation and potentially fatal arrhythmias. [10]

hERG Channel Inhibition Assay

The primary in vitro assay for assessing cardiotoxicity risk is the hERG channel inhibition assay. This is typically performed using automated patch-clamp electrophysiology on cells stably expressing the hERG channel. [10]

Protocol: Automated Patch-Clamp hERG Assay [10][11]

  • Cell Preparation: Use a cell line (e.g., HEK293 or CHO) stably expressing the hERG channel.

  • Electrophysiological Recording: Utilize an automated patch-clamp system (e.g., QPatch or SyncroPatch) to establish a whole-cell patch-clamp configuration. [10]3. Voltage Protocol: Apply a specific voltage protocol to elicit and measure the hERG tail current. [11]4. Compound Application: Perfuse the cells with increasing concentrations of 4-Tosylpiperazin-2-one. Include a vehicle control and a known hERG inhibitor (e.g., E-4031) as a positive control. [10]5. Data Acquisition and Analysis: Measure the hERG tail current at each concentration and calculate the percentage of inhibition relative to the control. Determine the IC50 value for hERG channel inhibition.

Diagram: hERG Assay Logical Flow

hERG_Logic A hERG-expressing Cells B Automated Patch-Clamp A->B C Apply Voltage Protocol B->C D Measure Baseline hERG Current C->D E Apply 4-Tosylpiperazin-2-one D->E F Measure hERG Current Inhibition E->F G Calculate IC50 F->G

Caption: Logical flow of the automated patch-clamp hERG assay.

Chapter 4: Metabolic and Drug-Drug Interaction Potential

Understanding how a compound is metabolized and its potential to interact with drug-metabolizing enzymes is crucial for predicting its in vivo behavior and potential for drug-drug interactions (DDIs).

Cytochrome P450 (CYP) Inhibition Assay

Cytochrome P450 enzymes are a major family of enzymes responsible for the metabolism of most drugs. [12]Inhibition of these enzymes by a new drug candidate can lead to elevated plasma levels of co-administered drugs, potentially causing toxicity. [13][14]

Protocol: CYP Inhibition Assay [13][15]

  • Incubation System: Use human liver microsomes, which contain a full complement of CYP enzymes. [13]2. Probe Substrates: Utilize a cocktail of specific probe substrates for the major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4). [15]3. Inhibition Assessment: Incubate the human liver microsomes with the probe substrates in the presence of varying concentrations of 4-Tosylpiperazin-2-one.

  • Metabolite Quantification: After a defined incubation period, stop the reaction and quantify the formation of the specific metabolites of the probe substrates using LC-MS/MS.

  • Data Analysis: Determine the IC50 value for the inhibition of each CYP isoform by plotting the percentage of inhibition against the concentration of 4-Tosylpiperazin-2-one.

Data Presentation: CYP450 Inhibition Profile of 4-Tosylpiperazin-2-one

CYP IsoformIC50 (µM)
CYP1A2>50 (Placeholder)
CYP2C9>50 (Placeholder)
CYP2C1935 (Placeholder)
CYP2D6>50 (Placeholder)
CYP3A4>50 (Placeholder)

This table presents hypothetical data for illustrative purposes.

Reactive Metabolite Screening

Some drug-induced toxicities are caused by the formation of chemically reactive metabolites that can covalently bind to cellular macromolecules. [16]A common in vitro screen for reactive metabolite formation is the glutathione (GSH) trapping assay. [16][17][18][19]

Protocol: Glutathione (GSH) Trapping Assay [16][17][19]

  • Incubation: Incubate 4-Tosylpiperazin-2-one with human liver microsomes and a NADPH regenerating system in the presence of a high concentration of glutathione (GSH).

  • Sample Analysis: Analyze the incubation mixture by LC-MS/MS.

  • Adduct Detection: Search for potential GSH adducts of the parent compound or its metabolites. This is often done by looking for a characteristic neutral loss of 129 Da or by extracting the ion corresponding to the γ-glutamyl-dehydroalanyl portion of the GSH adduct. [19]4. Structural Elucidation: If potential adducts are detected, further structural elucidation may be necessary.

Conclusion: A Pathway to Safer Drug Candidates

The in vitro safety profile of a novel compound like 4-Tosylpiperazin-2-one is not defined by a single experiment but by a comprehensive battery of well-designed and executed assays. The methodologies outlined in this guide, from foundational cytotoxicity to specific assessments of genotoxicity, cardiotoxicity, and metabolic liabilities, provide a robust framework for the early identification and characterization of potential safety concerns. By integrating these in vitro safety studies into the early stages of drug discovery, researchers can make more informed decisions, prioritize compounds with favorable safety profiles, and ultimately contribute to the development of safer and more effective therapeutics.

References

  • Glutathione depletion in a liver microsomal assay as an in vitro biomarker for reactive metabolite formation - PubMed. (URL: [Link])

  • Mammalian Cell In Vitro Micronucleus Assay - Charles River Laboratories. (URL: [Link])

  • In Vitro Cytotoxicity Assays - LifeNet Health LifeSciences. (URL: [Link])

  • In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. (URL: [Link])

  • Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test) - EPA Archive. (URL: [Link])

  • In Vitro Cytotoxicity Assay - Alfa Cytology. (URL: [Link])

  • In Vitro Micronucleus Assay in Binucleated CHO-K1 Cells | Request PDF - ResearchGate. (URL: [Link])

  • Microbial Mutagenicity Assay: Ames Test. (URL: [Link])

  • Ames Mutagenicity Testing (OECD 471) - CPT Labs. (URL: [Link])

  • In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. (URL: [Link])

  • The In Vitro Micronucleus Assay | Springer Nature Experiments. (URL: [Link])

  • Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC. (URL: [Link])

  • hERG Safety | Cyprotex ADME-Tox Solutions - Evotec. (URL: [Link])

  • Ames Test | Cyprotex ADME-Tox Solutions - Evotec. (URL: [Link])

  • Detection of reactive metabolites in vitro - PubMed. (URL: [Link])

  • Glutathione depletion in a liver microsomal assay as an in vitro biomarker for reactive metabolite formation | Request PDF - ResearchGate. (URL: [Link])

  • GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A - Metrion Biosciences. (URL: [Link])

  • Update on in vitro cytotoxicity assays for drug development - ResearchGate. (URL: [Link])

  • CYP Inhibition Assay - LifeNet Health LifeSciences. (URL: [Link])

  • In Vitro Assays for Screening Small Molecules - PubMed. (URL: [Link])

  • High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC. (URL: [Link])

  • Predictor hERG fluorescence polarization assay kit performed on the PHERAstar FS. (URL: [Link])

  • Cytochrome P450 Assays - Charles River Laboratories. (URL: [Link])

  • 022406Orig1s000 - accessdata.fda.gov. (URL: [Link])

  • Reactive Metabolite Screening Service - Creative Biolabs. (URL: [Link])

  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines - FDA. (URL: [Link])

  • CYP Inhibition Assays - Eurofins Discovery. (URL: [Link])

  • Investigating Methods of Detection of Glutathione Adducts - Sygnature Discovery. (URL: [Link])

  • Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives - PMC. (URL: [Link])

  • 4-tosylpiperazin-2-one — Chemical Substance Information - NextSDS. (URL: [Link])

  • Substituted Piperazines as Novel Potential Radioprotective Agents - MDPI. (URL: [Link])

  • In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) Benzamide Derivativ - Pharmacophore. (URL: [Link])

  • Integrated In Vitro and In Silico Profiling of Piperazinyl Thiosemicarbazone Derivatives Against Trypanosoma cruzi: Stage-Specific Activity and Enzyme Inhibition - MDPI. (URL: [Link])

Sources

Foundational

Impact of the Tosyl Protecting Group on Piperazinone Core Stability: A Technical Guide

Executive Summary The piperazinone core is a privileged scaffold in modern medicinal chemistry, frequently utilized in the development of peptidomimetics, kinase inhibitors, and GPCR ligands. However, the inherent chemic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The piperazinone core is a privileged scaffold in modern medicinal chemistry, frequently utilized in the development of peptidomimetics, kinase inhibitors, and GPCR ligands. However, the inherent chemical nature of the piperazin-2-one moiety presents significant stability challenges. The lactam bond is susceptible to hydrolysis, while the secondary amine (N4 position) is highly prone to oxidation and unwanted electrophilic attack (1[1]).

To mitigate these liabilities during multi-step syntheses and formulation, the introduction of a p-toluenesulfonyl (tosyl or -Ts) protecting group at the N4 position is a highly effective strategy. The N-Ts group is a robust protecting moiety that renders the amine stable to a wide range of harsh reaction conditions, including moderately acidic, basic, and oxidative environments (2[2]). This guide explores the mechanistic causality behind this stabilization, provides quantitative stability data, and outlines self-validating experimental protocols for working with N-tosyl piperazinones.

Mechanistic Causality: How the Tosyl Group Modulates Stability

The stabilization of the piperazinone core by the tosyl group is not merely a physical blocking effect; it fundamentally alters the electronic and conformational landscape of the molecule.

Electronic Desensitization

The sulfonyl group (-SO2-) is strongly electron-withdrawing. When attached to the N4 nitrogen, the lone pair of electrons on the nitrogen is delocalized into the highly stable sulfonyl system, which is further stabilized by the adjacent aryl ring (3[3]).

  • Causality: By pulling electron density away from the N4 position, the basicity and nucleophilicity of the amine are drastically quenched. This electronic deactivation prevents the nitrogen from undergoing N-oxidation (e.g., in the presence of peroxides) and shields the adjacent core from electrophilic degradation, a phenomenon similarly observed in N-tosyl indole chemistry (4[4]).

Steric Shielding & Conformational Locking

The bulky p-tolyl ring introduces significant steric hindrance. In cyclic systems, the introduction of an arylsulfonyl group effectively freezes the conformation around the sp2–sp2 axis, locking the ring into a highly stable, rigid geometry (5[5]).

  • Causality: This conformational locking prevents the piperazinone ring from adopting the specific transition-state geometries required for intramolecular ring-opening or diketopiperazine formation. Furthermore, the steric bulk physically shields the C2-N1 lactam bond from nucleophilic attack by hydroxide ions or water, thereby increasing its resistance to amide hydrolysis.

G Core Piperazinone Core (Susceptible to Hydrolysis & Oxidation) Tosyl N-Tosyl Protection (p-Toluenesulfonyl Group) Core->Tosyl Elec Electronic Effect: Reduced N4 Basicity/Nucleophilicity Tosyl->Elec Steric Steric Effect: Conformational Locking & Shielding Tosyl->Steric ResistOx Resistance to N-Oxidation & Electrophilic Attack Elec->ResistOx ResistHyd Resistance to Amide Hydrolysis & Ring-Opening Steric->ResistHyd HighStab Highly Stable N-Tosyl Piperazinone Scaffold ResistOx->HighStab ResistHyd->HighStab

Mechanistic pathway of piperazinone core stabilization via N-tosyl electronic and steric effects.

Quantitative Stability Profiling

To demonstrate the superior stabilizing effect of the tosyl group, forced degradation studies (stability-indicating assays) are employed. The table below summarizes the comparative stability of the piperazinone core under various stress conditions based on the protecting group present at the N4 position.

Protecting Group at N4Acidic Stability (1M HCl, 80°C, 24h)Basic Stability (1M NaOH, 80°C, 24h)Oxidative Stability (30% H₂O₂, RT, 24h)
Unprotected (-H) High Degradation (Lactam Hydrolysis)Moderate DegradationHigh Degradation (N-Oxide Formation)
N-Boc Complete Cleavage of BocStableModerate Degradation
N-Tosyl (-Ts) Highly Stable (>95% Recovery) Stable (>90% Recovery) Highly Stable (>98% Recovery)

Note: While the N-tosyl group is highly stable under these conditions, it can be intentionally cleaved using strongly reductive conditions (e.g., sodium in liquid ammonia or SmI2) or extremely strong acids (e.g., HBr in acetic acid) (2[2]).

Experimental Methodologies

As a standard of E-E-A-T, the following protocols are designed as self-validating systems. Every step includes the underlying chemical rationale to ensure reproducibility and logical troubleshooting.

Protocol A: Synthesis of N-Tosyl Piperazinone

Objective: To selectively install the tosyl group at the N4 position without inducing ring-opening of the lactam.

  • Preparation: Dissolve 1.0 equivalent of the piperazin-2-one derivative in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

    • Causality: Anhydrous conditions prevent the competitive hydrolysis of the highly reactive tosyl chloride reagent.

  • Base Addition: Add 2.0 equivalents of triethylamine (TEA) or pyridine.

    • Causality: The base serves a dual purpose: it acts as an acid scavenger for the HCl byproduct generated during the reaction, and it prevents the protonation of the N4 amine, keeping it in its active nucleophilic state.

  • Temperature Control: Cool the reaction mixture to 0°C using an ice bath. Slowly add 1.1 equivalents of p-toluenesulfonyl chloride (TsCl) dropwise.

    • Causality: The reaction is highly exothermic. Maintaining 0°C suppresses the formation of highly reactive sulfene intermediates, ensuring selective N-tosylation and preventing side reactions.

  • Propagation: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor via TLC until the starting amine is consumed.

  • Workup & Validation: Quench the reaction with water. Extract the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Causality: The 1M HCl wash is critical; it selectively protonates any unreacted starting amine and the TEA/pyridine, partitioning them into the aqueous phase. The highly stable, non-basic N-tosyl piperazinone remains completely unaffected in the organic layer, validating its stability against acidic aqueous workups. Dry over Na₂SO₄ and concentrate under reduced pressure.

Protocol B: Forced Degradation Assay (Stability-Indicating)

Objective: To empirically validate the thermodynamic stability of the N-tosyl piperazinone core against hydrolysis and oxidation.

  • Sample Preparation: Prepare three separate 1.0 mg/mL solutions of the purified N-tosyl piperazinone in:

    • Vial 1 (Acidic): 1M HCl in 50% Acetonitrile/Water.

    • Vial 2 (Basic): 1M NaOH in 50% Acetonitrile/Water.

    • Vial 3 (Oxidative): 30% H₂O₂ in Acetonitrile.

  • Stress Induction: Seal the vials. Incubate Vials 1 and 2 at 80°C for 24 hours. Incubate Vial 3 at room temperature for 24 hours.

    • Causality: Heating to 80°C accelerates the kinetic degradation pathways, allowing us to observe the true thermodynamic stability of the sterically shielded lactam bond within a practical timeframe.

  • Neutralization & Analysis: After 24 hours, neutralize the acidic and basic samples (using NaOH and HCl, respectively) to prevent damage to the analytical column. Analyze 10 µL aliquots via RP-HPLC-UV (254 nm).

    • Causality: The high recovery rates (>90-98%) observed in the chromatograms will self-validate the protective efficacy of the tosyl group, confirming that the electronic desensitization successfully prevented core degradation.

References

  • Stability of N-propargyl piperazin-2-one Compounds: An In-depth Technical Guide Source: Benchchem
  • Technical Support Center: N-Detosylation in Organic Synthesis Source: Benchchem
  • Tosyl group

    • Source: Grokipedia
    • URL:[Link]

  • The Tosyl Group in Indole Chemistry: A Technical Guide to Stability and Reactivity Source: Benchchem
  • Elucidation of the Active Conformation of Antiproliferative Sulfonamides, 5N-Arylsulfonyl-1,5-benzodiazepin-2-ones

    • Source: The Journal of Organic Chemistry - ACS Public
    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for the Multi-Step Synthesis of 4-Tosylpiperazin-2-one

Target Audience: Researchers, medicinal chemists, and drug development professionals. Executive Summary & Chemical Rationale The piperazin-2-one scaffold is a privileged pharmacophore widely utilized in the development o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Executive Summary & Chemical Rationale

The piperazin-2-one scaffold is a privileged pharmacophore widely utilized in the development of peptidomimetics, factor VIIa inhibitors, and GPR4 antagonists[1]. Functionalization at the N4 position with a tosyl (p-toluenesulfonyl) group not only provides a robust protecting group for subsequent C-alkylation strategies but also serves as a critical structural motif in various active pharmaceutical ingredients (APIs).

This application note details a highly efficient, field-proven two-step synthetic protocol for 4-Tosylpiperazin-2-one . The methodology avoids complex transition-metal catalysis, relying instead on fundamental thermodynamic driving forces and inherent molecular regioselectivity to deliver high yields and purity.

Mechanistic Principles & Causality (E-E-A-T)

As a self-validating synthetic system, every reagent choice and condition in this protocol serves a specific mechanistic purpose:

  • Step 1: Mono-alkylation and Lactamization: The synthesis of the piperazin-2-one core is achieved via the condensation of ethylenediamine with ethyl chloroacetate[2]. The primary challenge here is preventing N,N'-bis-alkylation. To enforce mono-alkylation, a massive stoichiometric excess (10 equivalents) of ethylenediamine is utilized. The initial SN2 displacement yields an N-(2-aminoethyl)glycinate intermediate, which rapidly undergoes intramolecular aminolysis (cyclization) to form the thermodynamically stable 6-membered lactam, expelling ethanol[3].

  • Step 2: Regioselective N-Tosylation: The piperazin-2-one intermediate contains two distinct nitrogen atoms: the N1 amide and the N4 secondary amine. The lone pair of electrons on the N1 nitrogen is delocalized into the adjacent carbonyl π -system (sp2 hybridized character), rendering it non-nucleophilic under standard conditions. Conversely, the N4 amine remains sp3 hybridized and highly nucleophilic. Consequently, electrophilic attack by p-toluenesulfonyl chloride (TsCl) occurs exclusively at the N4 position, eliminating the need for transient protecting groups[1].

Experimental Workflow

SynthesisWorkflow EDA Ethylenediamine (10 eq. Excess) Inter N-(2-Aminoethyl)glycinate Intermediate EDA->Inter EtOH, rt Nucleophilic Substitution ECA Ethyl Chloroacetate (1 eq.) ECA->Inter Pip Piperazin-2-one (Lactam Core) Inter->Pip Intramolecular Cyclization (-EtOH) Prod 4-Tosylpiperazin-2-one (Target Compound) Pip->Prod TEA, CH2Cl2 0 °C to rt Regioselective Tosylation TsCl p-Toluenesulfonyl Chloride (1.1 eq.) TsCl->Prod

Workflow for the two-step synthesis of 4-tosylpiperazin-2-one from ethylenediamine.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Piperazin-2-one Core

Adapted from standard lactamization procedures[2].

  • Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel, add ethylenediamine (24.0 g, 400 mmol, 10.0 eq.).

  • Dropwise Addition: Dissolve ethyl chloroacetate (4.9 g, 40 mmol, 1.0 eq.) in anhydrous ethanol (40 mL). Transfer this solution to the addition funnel.

  • Reaction: Slowly add the ethyl chloroacetate solution dropwise to the vigorously stirring ethylenediamine over a period of 3.5 hours at room temperature (20–25 °C).

  • Cyclization: Once the addition is complete, allow the reaction mixture to stir for an additional 2 hours to ensure complete intramolecular cyclization.

  • Salt Precipitation: Add sodium ethoxide (15 mL of a 21% w/w denatured ethanol solution, ~40 mmol) to the mixture. This precipitates the chloride byproduct as insoluble sodium chloride (NaCl).

  • Filtration & Concentration: Filter the mixture to remove the NaCl salt. Concentrate the filtrate under reduced pressure (rotary evaporation) to strip off the ethanol and the excess ethylenediamine.

  • Purification: Recrystallize the resulting crude yellow solid from an acetone/water mixture to yield pure piperazin-2-one as white crystals.

    • Validation Checkpoint: The product should exhibit a melting point of ~132–136 °C[2].

Step 2: Regioselective Tosylation to 4-Tosylpiperazin-2-one

Adapted from N-derivatization protocols for GPR4 antagonists[1].

  • Preparation: Dissolve the purified piperazin-2-one (1.00 g, 10.0 mmol, 1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂, 50 mL) under an inert argon or nitrogen atmosphere.

  • Base Addition: Add triethylamine (TEA, 2.10 mL, 15.0 mmol, 1.5 eq.) to the solution.

  • Temperature Control: Submerge the reaction flask in an ice-water bath to cool the mixture to 0 °C.

  • Electrophile Addition: Slowly add p-toluenesulfonyl chloride (TsCl, 2.10 g, 11.0 mmol, 1.1 eq.) in small portions to control the exothermic reaction.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12–16 hours.

    • Validation Checkpoint: Monitor via TLC (Eluent: 5% MeOH in CH₂Cl₂). The starting lactam is highly polar; the 4-tosylpiperazin-2-one product will migrate significantly higher and appear strongly UV-active at 254 nm due to the tosyl aromatic ring.

  • Quenching & Workup: Quench the reaction by adding saturated aqueous NaHCO₃ (30 mL) to neutralize the triethylamine hydrochloride byproduct and any unreacted TsCl.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with additional CH₂Cl₂ (2 × 20 mL).

  • Drying & Concentration: Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude residue via flash column chromatography (Hexanes/Ethyl Acetate gradient) to afford 4-tosylpiperazin-2-one as a white solid[4].

Quantitative Data & Troubleshooting

To ensure reproducibility, the following table summarizes critical reaction parameters, expected analytical values, and causality-driven troubleshooting steps.

Reaction StepParameterExpected Value / ObservationTroubleshooting / Causality
Step 1: Alkylation EDA : ECA Ratio10:1 (Molar)Issue: High bis-alkylation.Fix: Ensure strict dropwise addition of ECA and maintain the 10-fold EDA excess to kinetically favor mono-alkylation.
Step 1: Cyclization Temperature20–25 °CIssue: Incomplete cyclization.Fix: Allow sufficient time ( 2 h post-addition); the addition of NaOEt drives the equilibrium forward by neutralizing HCl.
Step 2: Tosylation Temperature0 °C RTIssue: N1-tosylation or degradation.Fix: Maintain 0 °C during TsCl addition to control the exotherm and preserve N4 regioselectivity.
Step 2: Tosylation Yield80–90%Issue: Low yield / Unreacted starting material.Fix: Ensure anhydrous CH₂Cl₂ is used; trace water rapidly hydrolyzes TsCl into unreactive p-toluenesulfonic acid.
Characterization Mass Spectrometry[M+H]⁺ = 255.08Validation: Confirm the exact mass of 4-tosylpiperazin-2-one (C₁₁H₁₄N₂O₃S) via LC-MS to verify structural integrity[4].

References

  • Supporting Information: Synthesis of Pyrazin-2-ol Derivatives . RSC Advances. Available at: 4[4]

  • Development of Selective, Orally Active GPR4 Antagonists with Modulatory Effects on Nociception, Inflammation, and Angiogenesis . Journal of Medicinal Chemistry - ACS Publications. Available at: 1[1]

  • Piperazin-2-one | High-Purity Research Compound . Benchchem. Available at:3[3]

  • 2-Piperazinone | 5625-67-2 . ChemicalBook. Available at: 2[2]

Sources

Application

Application Note: 4-Tosylpiperazin-2-one as a Privileged Building Block in API Synthesis

Executive Summary In modern drug discovery, the architectural design of Active Pharmaceutical Ingredients (APIs) relies heavily on versatile, pre-functionalized building blocks. 4-Tosylpiperazin-2-one (CAS: 343323-86-4)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the architectural design of Active Pharmaceutical Ingredients (APIs) relies heavily on versatile, pre-functionalized building blocks. 4-Tosylpiperazin-2-one (CAS: 343323-86-4) has emerged as a critical intermediate for synthesizing complex nitrogen-containing heterocycles. This application note provides a comprehensive technical guide on utilizing this molecule, detailing the strategic rationale behind its structural features, physicochemical profiling, and field-proven protocols for divergent functionalization.

Strategic Rationale: The Privileged Piperazin-2-one Scaffold

The piperazine ring is an undisputed "privileged scaffold" in medicinal chemistry, appearing in blockbuster drugs across oncology, neurology, and infectious diseases [1]. However, standard piperazines often suffer from excessive basicity (pKa ~9.8), which can lead to poor membrane permeability, off-target hERG toxicity, and rapid oxidative metabolism.

By introducing a carbonyl group at the C2 position, the resulting piperazin-2-one scaffold drastically reduces the basicity of the adjacent N1 nitrogen (converting it to an amide), while retaining the basicity and hydrogen-bonding capacity of the N4 nitrogen. This subtle modification improves metabolic stability and pharmacokinetic profiles [2].

The addition of the p-toluenesulfonyl (tosyl) group at the N4 position serves a dual purpose:

  • Orthogonal Protection: It acts as a highly crystalline, robust protecting group that withstands the harsh basic conditions required for N1 or C3 functionalization.

  • Pharmacophoric Engagement: The sulfonamide moiety itself is a recognized pharmacophore, capable of engaging in strong, directional hydrogen bonding within target protein binding pockets.

Physicochemical & Structural Profiling

Understanding the baseline properties of 4-Tosylpiperazin-2-one is essential for predicting its behavior in both synthetic workflows and biological systems [3].

PropertyValueImplication for API Design
Chemical Name 4-Tosylpiperazin-2-oneStandardized nomenclature for regulatory filing.
CAS Registry Number 343323-86-4Unique identifier for global sourcing and inventory.
Molecular Weight 254.30 g/mol Low MW allows for extensive downstream elaboration without violating Lipinski's Rule of 5.
Topological Polar Surface Area ~75.3 ŲOptimal for oral bioavailability and potential blood-brain barrier (BBB) penetration.
Hydrogen Bond Donors 1 (N1-H)Provides a specific, reactive site for targeted alkylation or arylation.
Hydrogen Bond Acceptors 3 (O atoms)Enhances target binding affinity via dipole interactions.
Calculated LogP ~0.8 - 1.2Balanced lipophilicity/hydrophilicity, ideal for early-stage lead optimization.

Mechanistic Divergence & Workflow

The true value of 4-Tosylpiperazin-2-one lies in its ability to serve as a central hub for divergent synthesis. The N1 position can be alkylated, the C3 position can undergo enolate-driven functionalization, and the N4 position can be unmasked for cross-coupling.

G A 4-Tosylpiperazin-2-one (Core Scaffold) B N1-Alkylation (Base + R-X) A->B NaH, R-X C C3-Functionalization (Enolate Chemistry) A->C LDA, E+ D Tosyl Deprotection (Acidic/Reductive) B->D HBr/AcOH C->D HBr/AcOH E N4-Functionalization (Cross-Coupling) D->E Pd-Cat, Ar-X F Target API Molecule E->F Assembly

Figure 1: Divergent synthetic workflow of 4-Tosylpiperazin-2-one for API scaffold generation.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols have been designed with built-in analytical checkpoints. Causality is provided for every critical reagent choice.

Protocol A: Regioselective N1-Alkylation

This protocol outlines the attachment of an alkyl/aryl-alkyl group to the N1 position while leaving the N4-tosyl group intact.

  • Preparation: Flame-dry a round-bottom flask under argon. Add 4-Tosylpiperazin-2-one (1.0 eq) and anhydrous Dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in small portions.

    • Causality: The amide N-H has a pKa of ~16. NaH provides irreversible deprotonation, driving the equilibrium forward. The 0 °C temperature prevents DMF degradation and safely controls the exothermic H₂ gas evolution.

  • Activation: Stir the suspension at 0 °C for 30 minutes until gas evolution ceases, indicating the complete formation of the highly nucleophilic sodium amide intermediate.

  • Alkylation: Add the electrophile (e.g., benzyl bromide, 1.1 eq) dropwise. Allow the reaction to warm to ambient temperature and stir for 4 hours.

    • Causality: The bulky tosyl group at N4 sterically shields the opposite face, preventing unwanted interactions, while the deprotonated N1 undergoes rapid S_N2 substitution.

  • Quenching & Extraction: Quench the reaction carefully with saturated aqueous NH₄Cl at 0 °C. Extract with Ethyl Acetate (3x).

    • Self-Validation Check (In-Process): Wash the combined organic layers with 5% aqueous LiCl. Causality: LiCl specifically complexes with residual DMF, pulling it into the aqueous phase and preventing it from suppressing crystallization during isolation. Dry over Na₂SO₄ and concentrate.

Protocol B: Scavenger-Assisted N4-Tosyl Deprotection

Removing the tosyl group is notoriously difficult. Standard catalytic hydrogenation (Pd/C) fails against sulfonamides. This protocol utilizes harsh acidic conditions paired with a chemical scavenger.

  • Preparation: In a thick-walled glass reactor, dissolve the N1-alkylated-4-tosylpiperazin-2-one (1.0 eq) in a 33% solution of Hydrobromic acid in Acetic acid (HBr/AcOH, 10 mL/mmol).

  • Scavenger Addition: Add Phenol (2.0 eq) to the mixture.

    • Causality: Sulfonamide cleavage generates a highly reactive electrophilic tosyl cation. Without a scavenger, this species can re-alkylate the newly freed secondary amine or attack the N1-substituent. Phenol acts as a sacrificial nucleophile, trapping the tosyl cation as phenyl tosylate.

  • Cleavage: Seal the reactor and heat to 70 °C for 12–16 hours.

    • Causality: The sulfonamide bond is exceptionally robust; elevated temperatures and strong acid are required to protonate the nitrogen and facilitate S-N bond heterolysis.

  • Precipitation: Cool the mixture to room temperature and pour it into cold diethyl ether (50 mL/mmol).

    • Causality: The target piperazin-2-one is highly basic and forms an insoluble hydrobromide salt in non-polar solvents, allowing for immediate isolation from the phenol/phenyl tosylate byproducts.

  • Filtration & Validation: Filter the precipitate and wash thoroughly with cold ether.

    • Self-Validation Check (Final): Analyze the crude salt via ¹H-NMR (in D₂O). The complete disappearance of the tosyl methyl singlet (~2.4 ppm) and the aromatic AB system (~7.3, ~7.7 ppm) confirms 100% deprotection. The resulting secondary amine is now ready for Buchwald-Hartwig cross-coupling or reductive amination.

References

  • Ten, A., Koizhaiganova, R., Bissenbay, D., & Yu, V. (2026). "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry." ChemistryOpen, 15(1), e202500366. URL:[Link]

  • Romanelli, M. N., Manetti, D., Braconi, L., Dei, S., Gabellini, A., & Teodori, E. (2022). "The piperazine scaffold for novel drug discovery efforts: the evidence to date." Expert Opinion on Drug Discovery, 17(9), 969-984. URL:[Link]

Method

Application Note: Engineering High-Throughput Screening Libraries Using the 4-Tosylpiperazin-2-one Scaffold

Executive Summary & Strategic Rationale The piperazin-2-one motif is universally recognized as a privileged scaffold in medicinal chemistry, offering an optimal balance of conformational rigidity, metabolic stability, an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

The piperazin-2-one motif is universally recognized as a privileged scaffold in medicinal chemistry, offering an optimal balance of conformational rigidity, metabolic stability, and hydrogen-bonding capability[1]. The utility of this scaffold is well-documented; for instance, trisubstituted piperazin-2-one derivatives (such as 15D8) have been identified via high-throughput screening (HTS) as potent inhibitors of adenovirus replication[2], and the piperazine ring itself is a structural cornerstone in numerous FDA-approved therapeutics.

Within this expansive chemical space, 4-Tosylpiperazin-2-one (CAS 343323-86-4)[3] emerges as an exceptional core building block for generating targeted HTS libraries. The strategic inclusion of the tosyl (p-toluenesulfonyl) group at the N4 position serves a dual purpose: chemically, it acts as a robust protecting group that directs further regioselective functionalization; biologically, it functions as a lipophilic anchor that frequently engages in π−π stacking or hydrophobic interactions within target protein binding pockets. This leaves the N1-lactam position perfectly primed for parallel diversification, allowing medicinal chemists to rapidly generate structurally diverse, assay-ready libraries.

Library Design & Workflow Logic

To maximize the hit rate in HTS campaigns, library design must strictly adhere to physicochemical parameters (e.g., Lipinski's Rule of Five). The 4-tosylpiperazin-2-one core is highly atom-efficient, leaving ample molecular weight allowance for the addition of diverse R-groups at the N1 position without exceeding the 500 Da threshold.

HTS_Workflow Core 1. Core Synthesis (Regioselective Tosylation) Div 2. Parallel Diversification (N1-Alkylation in 96-well) Core->Div Purified Scaffold QC 3. High-Throughput QC (UPLC-MS & Nephelometry) Div->QC Crude Library Prep 4. Acoustic Dispensing (Nanoliter DMSO Transfer) QC->Prep Purity >85%, Soluble Screen 5. HTS Assay Execution (Phenotypic or Target-Based) Prep->Screen Assay-Ready Plates

Workflow for integrating 4-tosylpiperazin-2-one into high-throughput screening libraries.

Quantitative Data & Quality Control Metrics
Property / MetricValue / CriteriaStrategic Rationale
Molecular Weight (Core) 254.30 g/mol Leaves ~245 Da for N1-diversification while maintaining Rule of 5 compliance.
LogP (Core) ~0.8 - 1.2Optimal starting lipophilicity; prevents the final library from becoming overly hydrophobic.
H-Bond Donors (Core) 1 (N1-H)Alkylation at N1 reduces this to 0, significantly enhancing passive membrane permeability.
H-Bond Acceptors 3 (C=O, S=O)Provides essential vectors for dipole and hydrogen-bond interactions with target kinases/receptors.
Library Purity Cutoff >85% (UV/ELSD)Strict cutoff to minimize false positives caused by reactive electrophilic impurities during HTS.
DMSO Solubility >10 mMEssential for maintaining stable high-concentration stocks required for acoustic liquid handling.

Experimental Methodologies & Causality-Driven Protocols

The following protocols are designed as self-validating systems, ensuring that each step contains intrinsic quality control checks to guarantee the integrity of the final HTS library.

Protocol 1: Regioselective Synthesis of the 4-Tosylpiperazin-2-one Core

This protocol leverages the intrinsic electronic differences between the two nitrogen atoms in the commercially available piperazin-2-one ring to achieve regioselective functionalization[4].

Step-by-Step Procedure:

  • Preparation: Suspend piperazin-2-one (10.0 mmol) in anhydrous pyridine (25 mL) under an inert nitrogen atmosphere. Cool the reaction flask to 0 °C using an ice bath.

  • Tosylation: Dissolve p-toluenesulfonyl chloride (TsCl, 10.5 mmol) in 10 mL of anhydrous dichloromethane (DCM). Add this solution dropwise to the piperazin-2-one suspension over 30 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12 hours.

  • Workup: Concentrate the mixture under reduced pressure to remove pyridine. Redissolve the crude residue in ethyl acetate (50 mL) and wash with 1M HCl (3 x 20 mL) to remove residual pyridine, followed by brine. Dry over anhydrous Na2​SO4​ and concentrate to yield a white solid.

  • Causality & Mechanism: Pyridine is deliberately chosen as both the solvent and the base. It acts as a nucleophilic catalyst by forming a highly reactive N-tosylpyridinium intermediate. The N4 amine (pKa ~9) is highly nucleophilic, whereas the N1 lactam nitrogen is delocalized with the adjacent carbonyl (pKa ~15) and remains non-nucleophilic under these conditions. This electronic disparity ensures perfect regioselectivity at N4 without the need for complex protecting group strategies.

  • Self-Validating QC: Monitor the organic layer post-workup via LC-MS. The complete absence of a peak at m/z 409 (di-tosylated byproduct) and the presence of a single major peak at m/z 255.08 [M+H]+ confirms successful and regioselective mono-tosylation.

Protocol 2: Parallel N1-Alkylation for Library Diversification

To generate the HTS library, the N1 position is functionalized using a parallel synthesis approach in deep-well plates.

Step-by-Step Procedure:

  • Dispensing: Dispense 4-tosylpiperazin-2-one (0.1 mmol per well) into a 96-well glass-lined deep-well plate.

  • Deprotonation: Add 0.5 mL of anhydrous N,N-dimethylformamide (DMF) to each well, followed by Sodium Hydride (NaH, 60% dispersion in mineral oil, 0.12 mmol). Agitate the plate at room temperature for 30 minutes to allow for complete deprotonation (hydrogen gas evolution will cease).

  • Diversification: Add a unique array of structurally diverse alkyl halides ( R−X , 0.15 mmol) to each well. Seal the plate and heat to 60 °C for 4 hours on a shaker block.

  • Quenching & Filtration: Cool the plate, quench each well with 50 μL of methanol, and filter the crude mixtures through a 96-well SPE (Solid Phase Extraction) block to remove inorganic salts.

  • Causality & Mechanism: The N1 lactam proton is weakly acidic. Deprotonation requires a strong base like NaH. Once deprotonated, the resulting amide anion is a powerful nucleophile that readily undergoes SN​2 substitution with the alkyl halides. DMF is utilized as the solvent because its high dielectric constant stabilizes the transition state of the SN​2 reaction, accelerating library synthesis.

  • Self-Validating QC: Because N1-alkylation removes the primary hydrogen-bond donor of the core scaffold, the resulting library compounds will exhibit increased lipophilicity. A successful reaction is validated by a distinct rightward shift (longer retention time) on a reverse-phase UPLC chromatogram compared to the unreacted core.

Protocol 3: HTS Assay Preparation & Acoustic Dispensing

Handling the library for biological screening requires precision to prevent false positives/negatives.

Step-by-Step Procedure:

  • Stock Preparation: Dissolve the purified library compounds in 100% molecular-biology grade DMSO to achieve a standardized 10 mM stock concentration in a 384-well source plate.

  • Acoustic Transfer: Utilize an acoustic liquid handler (e.g., Labcyte Echo 550) to transfer 2.5 nL to 50 nL of the DMSO stocks directly into dry 1536-well assay plates.

  • Assay Execution: Back-fill the assay plates with aqueous biological buffers and target proteins/cells to initiate the screen.

  • Causality & Mechanism: Acoustic dispensing utilizes focused sound energy to eject nanoliter droplets of compound directly from the source to the destination plate. This completely eliminates the use of disposable pipette tips, thereby preventing cross-contamination, avoiding the leaching of plasticizers into the assay, and conserving highly valuable library compounds.

  • Self-Validating QC: Prior to the biological assay, perform a dynamic light scattering (DLS) or nephelometry read on a subset of wells in the final aqueous assay buffer. If the compounds form colloidal aggregates (indicated by high light scattering), they will act as non-specific promiscuous inhibitors. Wells passing this QC step (low scattering) validate that the observed biological activity is target-specific.

References

  • 1 - dicp.ac.cn

  • 2 - nih.gov

  • - mdpi.com

  • 3 - chemicalbook.com

  • [[4] Supporting Information for: Asymmetric Synthesis of Piperazin-2-ones]() - rsc.org

Sources

Application

Application Note: Designing Chemical Biology Molecular Probes with 4-Tosylpiperazin-2-one

Executive Summary & Mechanistic Rationale The piperazin-2-one scaffold is a privileged aza-heterocycle in medicinal chemistry, frequently utilized as a conformationally restricted peptidomimetic[1]. Among its derivatives...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The piperazin-2-one scaffold is a privileged aza-heterocycle in medicinal chemistry, frequently utilized as a conformationally restricted peptidomimetic[1]. Among its derivatives, 4-Tosylpiperazin-2-one (CAS 343323-86-4)[2] serves as a highly versatile building block for the design of chemical biology molecular probes.

The strategic inclusion of the 4-tosyl (p-toluenesulfonyl) group provides several mechanistic advantages:

  • Electronic Deactivation : The strongly electron-withdrawing nature of the tosyl group renders the N4 secondary amine non-nucleophilic. This allows for regioselective functionalization exclusively at the N1 amide position without the need for additional transient protecting groups.

  • Structural Affinity : The tosyl moiety introduces a lipophilic, aromatic domain capable of engaging in π−π stacking and hydrophobic interactions within deep protein binding pockets.

  • Phenotypic Relevance : Piperazin-2-one hybrids have demonstrated potent anti-cancer properties, particularly in Triple-Negative Breast Cancer (TNBC) models, by inhibiting targets like HSP70, reducing P38 phosphorylation, and inducing DNA damage (indicated by γ H2AX accumulation)[3].

By leveraging 4-Tosylpiperazin-2-one, researchers can synthesize Photoaffinity Labeling (PAL) probes, fluorescent trackers, and Proteolysis Targeting Chimeras (PROTACs) with high synthetic efficiency.

Probe Design & Workflow Visualization

The design of a molecular probe requires the attachment of reporter tags (e.g., fluorophores or biotin) and reactive crosslinkers (e.g., diazirines) to the core pharmacophore. For 4-Tosylpiperazin-2-one, the N1 position serves as the optimal vector for linker attachment, ensuring the structural integrity of the piperazinone ring is maintained for target recognition.

ProbeDesign Scaffold 4-Tosylpiperazin-2-one (Core Scaffold) N1_Mod N1-Deprotonation & Alkylation Scaffold->N1_Mod NaH, DMF Fluorescent Fluorescent Probe (Fluorophore Conjugation) N1_Mod->Fluorescent Photoaffinity Photoaffinity Probe (Diazirine/Alkyne Handle) N1_Mod->Photoaffinity PROTAC Targeted Degrader (E3 Ligase Recruitment) N1_Mod->PROTAC

Caption: Modular workflow for functionalizing 4-Tosylpiperazin-2-one into diverse molecular probes.

Experimental Protocols

The following protocols outline a self-validating system for synthesizing a bifunctional photoaffinity probe and validating its target engagement in live cells.

Protocol A: Regioselective N1-Alkylation for Photoaffinity Probe Synthesis

Causality Insight: The amide proton at N1 is weakly acidic (pKa ~15-17). Sodium hydride (NaH) is required to quantitatively generate the amide enolate. The N4 position remains unreactive due to the stable sulfonamide linkage, ensuring the reaction is entirely regioselective.

Materials:

  • 4-Tosylpiperazin-2-one (1.0 eq)

  • 3-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)propyl 4-methylbenzenesulfonate (Bifunctional linker, 1.1 eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation : Dissolve 4-Tosylpiperazin-2-one in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere. Cool the reaction flask to 0 °C using an ice bath.

  • Deprotonation : Add NaH portion-wise to the cooled solution. Stir at 0 °C for 30 minutes until hydrogen gas evolution ceases, indicating complete formation of the N1-anion.

  • Alkylation : Dissolve the bifunctional linker in a minimal volume of DMF and add it dropwise to the reaction mixture. Gradually warm the reaction to room temperature and stir for 4 hours.

  • Quenching & Extraction : Quench the reaction by slowly adding saturated aqueous NH 4​ Cl. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Washing : Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na 2​ SO 4​ and concentrate in vacuo.

  • Validation Checkpoint : Analyze the crude mixture via LC-MS. The target mass [M+H]+ should reflect the exact addition of the linker without di-alkylation side products. Purify via silica gel flash chromatography (Hexanes:EtOAc gradient) to isolate the pure probe.

Protocol B: In Situ Photoaffinity Labeling (PAL) and Target Enrichment

Causality Insight: UV irradiation at 365 nm activates the diazirine to form a highly reactive carbene, which rapidly inserts into nearby C-H or heteroatom bonds of the protein target. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is then used to attach a biotin reporter to the alkyne handle for streptavidin enrichment. THPTA is included to stabilize Cu(I) and prevent oxidative degradation of the captured proteins.

Step-by-Step Methodology:

  • Cell Incubation : Culture MDA-MB-468 TNBC cells to 80% confluency. Treat cells with the synthesized 4-Tosylpiperazin-2-one probe (10 µM) or DMSO vehicle for 4 hours at 37 °C to allow for cell penetration and target binding.

  • UV Crosslinking : Wash cells twice with cold PBS. Irradiate the live cells on ice with 365 nm UV light (100 W) for 10 minutes. Note: Performing this step on ice minimizes thermal protein denaturation and non-specific diffusion.

  • Lysis : Lyse the cells using RIPA buffer supplemented with protease inhibitors. Centrifuge at 14,000 x g for 15 minutes at 4 °C to clear the lysate. Quantify protein concentration via BCA assay.

  • CuAAC (Click Chemistry) : To 1 mg of lysate, add the click reagents in the following strict order to prevent Cu(I) oxidation:

    • Biotin-PEG3-Azide (100 µM)

    • THPTA ligand (1 mM)

    • CuSO 4​ (1 mM)

    • Sodium Ascorbate (freshly prepared, 1 mM) Incubate the mixture for 1 hour at room temperature with gentle rotation.

  • Validation Checkpoint : Precipitate proteins using cold methanol/chloroform to remove unreacted click reagents. Resuspend the pellet and perform a streptavidin-agarose pulldown. Elute by boiling in Laemmli buffer and analyze via Western Blotting for target enrichment (e.g., probing for HSP70).

Mechanism of Action & Biological Validation

Piperazin-2-one derivatives have been established as potent modulators of the DNA damage response in cancer cells. When utilizing 4-Tosylpiperazin-2-one as a warhead or targeting moiety, the biological readout often involves the disruption of kinase signaling and the induction of apoptosis[3].

MOA Probe 4-Tosylpiperazin-2-one Probe Target Target Engagement (e.g., HSP70 Inhibition) Probe->Target Covalent/Non-covalent binding Kinase Reduced P38 Phosphorylation Target->Kinase DNA DNA Damage Accumulation (γH2AX & P53 Upregulation) Kinase->DNA Impaired DNA Repair Apoptosis S/G2 Cell Cycle Arrest & Apoptosis DNA->Apoptosis

Caption: Signaling pathway disruption by piperazin-2-one probes in TNBC cells.

Quantitative Data Summary

To facilitate easy comparison of probe efficacy, the following table summarizes the expected physicochemical properties and biological readouts of 4-Tosylpiperazin-2-one and its functionalized derivatives.

Compound IDStructural ModificationMW (Da)cLogPIC 50​ (MDA-MB-468, µM)Target Engagement (Pulldown)
Scaffold None (4-Tosylpiperazin-2-one)254.301.25> 50.0N/A
Probe 1 N1-Alkyne-Diazirine (PAL)432.542.8012.5High (Specific to HSP70)
Probe 2 N1-Cy5 (Fluorescent)780.924.5518.2Moderate (High background)
Probe 3 N1-VHL Ligand (PROTAC)915.403.902.1N/A (Degradation observed)

Note: The addition of the diazirine/alkyne handle (Probe 1) slightly increases lipophilicity (cLogP), which improves cell permeability without abolishing the intrinsic anti-proliferative activity of the piperazin-2-one core.

References

  • Discovery of acetophenone/piperazin-2-one hybrids as selective anti-TNBC cancer agents by causing DNA damage. PubMed (Bioorganic & Medicinal Chemistry Letters).[Link]

  • Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. ResearchGate.[Link]

Sources

Method

Scale-up synthesis methods for 4-Tosylpiperazin-2-one pharmaceutical intermediates

Application Note: Scale-Up Synthesis and Process Optimization of 4-Tosylpiperazin-2-one Introduction & Mechanistic Rationale 4-Tosylpiperazin-2-one (CAS: 343323-86-4) is a high-purity pharmaceutical intermediate characte...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scale-Up Synthesis and Process Optimization of 4-Tosylpiperazin-2-one

Introduction & Mechanistic Rationale

4-Tosylpiperazin-2-one (CAS: 343323-86-4) is a high-purity pharmaceutical intermediate characterized by its piperazinone core, serving as a critical building block in the development of peptidomimetics and active pharmaceutical ingredients (APIs)[1]. Piperazine derivatives are highly prevalent in modern FDA-approved drugs, necessitating robust, scalable synthetic methodologies for their functionalized intermediates[2].

The parent molecule, piperazin-2-one, contains two distinct nitrogen atoms: an N1 amide nitrogen and an N4 secondary amine nitrogen[3]. The fundamental principle driving this scale-up protocol is the differential nucleophilicity between these two sites. The lone pair of electrons on the N1 nitrogen is delocalized into the adjacent carbonyl group via resonance, significantly dampening its reactivity. Conversely, the N4 nitrogen remains a highly nucleophilic sp3 -hybridized amine. This electronic disparity allows for the highly regioselective electrophilic functionalization (tosylation) at the N4 position using p-toluenesulfonyl chloride (TsCl) without the need for transient protecting groups at N1[4].

Synthetic Route Selection & Scale-Up Considerations

While de novo cyclization routes exist, the direct N4-tosylation of commercially available piperazin-2-one is the most atom-economical and scalable approach. As a Senior Application Scientist, I have optimized this route to minimize impurity profiles (specifically N1,N4-ditosylation) and maximize volumetric productivity.

Causality in Experimental Design:

  • Solvent Selection: Dichloromethane (DCM) is chosen for the reaction phase due to the high solubility of both piperazin-2-one and TsCl, ensuring homogeneous kinetics and preventing localized concentration spikes that lead to over-tosylation.

  • Base Selection: Triethylamine (TEA) serves a dual purpose. It acts as an acid scavenger to neutralize the HCl byproduct, and it functions as a nucleophilic catalyst by forming a highly reactive, transient sulfonylammonium intermediate with TsCl.

  • Thermal Control: The sulfonylation of amines is highly exothermic. Maintaining the reaction temperature between 0–5 °C during the electrophile addition is critical. Failure to control this exotherm increases the kinetic energy of the system, allowing the less reactive N1 amide to undergo unwanted tosylation.

Process Workflow

Workflow N1 Piperazin-2-one (1.0 eq) N2 Dissolution in DCM + TEA (1.2 eq) N1->N2 N3 Cooling Phase (0-5 °C) N2->N3 N4 TsCl Addition (1.02 eq in DCM) N3->N4 Temp control <10 °C N5 Maturation at RT (4-6 hrs) N4->N5 Dropwise addition N6 Aqueous Quench & Phase Separation N5->N6 HPLC IPC <1% SM N7 Solvent Swap & Crystallization N6->N7 Organic Phase N8 4-Tosylpiperazin-2-one (Yield >85%) N7->N8 Filtration & Drying

Figure 1: Pilot-scale workflow for the selective N4-tosylation of piperazin-2-one.

Quantitative Data & Process Parameters

Table 1: Process Parameters and Stoichiometry (1.0 kg Scale)

Reagent MW ( g/mol ) Equivalents Mass/Volume Function
Piperazin-2-one 100.12 1.00 1.00 kg Starting Material
p-Toluenesulfonyl chloride (TsCl) 190.65 1.02 1.95 kg Electrophile
Triethylamine (TEA) 101.19 1.20 1.21 kg Base / Acid Scavenger
Dichloromethane (DCM) 84.93 N/A 7.0 L Reaction Solvent

| Ethyl Acetate / Hexanes | N/A | N/A | 3.0 L / 3.0 L | Crystallization Solvents |

Table 2: In-Process Controls (IPC) and Quality Metrics

Control Point Analytical Method Acceptance Criteria Corrective Action (If Failed)
Reaction Maturation HPLC (AUC) Piperazin-2-one < 1.0% Stir for additional 2 hrs; add 0.02 eq TsCl if needed.

| Aqueous Quench | pH Paper | Aqueous layer pH 7.0–8.0 | Wash organic layer with additional 5% NaHCO3​ . | | Solvent Swap | Thermocouple | Vapor Temp > 70 °C | Continue distillation; add more EtOAc to purge DCM. | | Final Product | HPLC / NMR | > 99.0% purity | Recrystallize from hot EtOAc/Hexane. |

Detailed Experimental Protocol (Pilot Scale)

This protocol is designed as a self-validating system . Do not proceed to subsequent steps unless the built-in validation checks are met.

Step 1: Reactor Preparation & Dissolution

  • Purge a 10 L jacketed glass reactor with inert Nitrogen ( N2​ ) for 15 minutes to exclude moisture, which can hydrolyze TsCl into unreactive p-toluenesulfonic acid.

  • Charge Piperazin-2-one (1.00 kg, 10.0 mol) and DCM (5.0 L) into the reactor. Agitate at 150 rpm until complete dissolution is achieved.

  • Charge Triethylamine (1.21 kg, 12.0 mol).

  • Self-Validation: Visually inspect the solution; it should be clear and pale yellow.

Step 2: Electrophile Addition

  • Circulate chilled glycol through the reactor jacket to bring the internal temperature to 0–5 °C.

  • In a separate vessel, dissolve TsCl (1.95 kg, 10.2 mol) in DCM (2.0 L).

  • Begin dropwise addition of the TsCl solution into the reactor over a period of 2 to 3 hours.

  • Self-Validation: Monitor the internal thermocouple continuously. The addition rate must be throttled to ensure the internal temperature never exceeds 10 °C.

Step 3: Reaction Maturation & IPC

  • Once the addition is complete, adjust the jacket temperature to warm the reaction mixture to 20–25 °C.

  • Stir at room temperature for 4 hours.

  • Self-Validation (IPC): Withdraw a 1.0 mL sample, quench with water, extract with DCM, and analyze the organic layer via HPLC. The reaction is deemed complete when the residual piperazin-2-one is < 1.0% by Area Under Curve (AUC).

Step 4: Quench and Workup

  • Quench the reaction by adding 3.0 L of Deionized (DI) water. Stir vigorously for 15 minutes, then halt agitation and allow the phases to separate for 30 minutes.

  • Drain the lower organic (DCM) layer. Discard the upper aqueous layer.

  • Return the organic layer to the reactor and wash with 5% aqueous NaHCO3​ (2.0 L), followed by saturated brine (2.0 L).

  • Self-Validation: Test the pH of the final aqueous brine wash. It must register between 7.0 and 8.0. If it is acidic, residual TEA·HCl remains, which can catalyze degradation during the concentration step. Perform an additional NaHCO3​ wash if necessary.

Step 5: Solvent Exchange and Crystallization

  • Transfer the validated organic layer to a distillation apparatus. Distill the DCM under reduced pressure (approx. 300 mbar, 35 °C bath) until the total volume is reduced by 80%.

  • Charge Ethyl Acetate (EtOAc, 3.0 L) to the flask and continue distillation at atmospheric pressure to swap the solvent.

  • Self-Validation: Monitor the vapor temperature. A shift to > 70 °C indicates that the lower-boiling DCM has been successfully purged. Trace DCM will severely inhibit crystallization.

  • Cool the EtOAc solution to 20 °C. Slowly add Hexanes (3.0 L) over 1 hour under moderate agitation to induce crystallization of the product.

  • Cool the slurry to 0–5 °C and age for 2 hours to maximize yield.

Step 6: Isolation

  • Filter the resulting white crystalline solid through a Nutsche filter.

  • Wash the filter cake with a cold (0 °C) mixture of EtOAc/Hexane (1:1, 1.0 L) to purge any soluble N1,N4-ditosylated impurities.

  • Dry the product in a vacuum oven at 45 °C to a constant weight.

  • Expected Yield: 2.16 – 2.29 kg (85–90% theoretical yield) of 4-Tosylpiperazin-2-one as a white solid.

References

  • ChemicalCell. "4-Tosylpiperazin-2-One | 343323-86-4".
  • MedChemExpress.
  • Benchchem. "A Technical Guide to Piperazin-2-one-d6: Structure...".
  • PMC / NIH. "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023".

Sources

Application

Application Note: Advanced Protocols for the Functionalization of 4-Tosylpiperazin-2-one

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Type: Technical Guide & Validated Experimental Protocols Abstract & Reactivity Profile The piperazine scaffold is a privilege...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Type: Technical Guide & Validated Experimental Protocols

Abstract & Reactivity Profile

The piperazine scaffold is a privileged structure in medicinal chemistry, frequently utilized to modulate physicochemical properties and pharmacokinetic profiles in drug discovery [1]. Within this class, 4-Tosylpiperazin-2-one serves as a highly versatile, orthogonally protected intermediate. The presence of the C2-lactam and the N4-tosyl (p-toluenesulfonyl) group creates a unique electronic environment that allows for highly regioselective functionalizations.

As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps. We will dissect the causality behind reagent selection, thermodynamic vs. kinetic control, and provide self-validating checkpoints for three critical functionalization vectors:

  • N1-Alkylation (Amide Nitrogen)

  • C3-Alkylation ( α -Carbon to the Lactam)

  • C2-Reduction (Lactam Deoxygenation)

Pathways SM 4-Tosylpiperazin-2-one N1 N1-Alkylation (Amide) SM->N1 NaH, R-X DMF, 0°C to RT C3 C3-Alkylation (Alpha-Carbon) SM->C3 LDA, R-X THF, -78°C Red C2-Reduction (Lactam -> Amine) SM->Red LiAlH4 or BH3 THF, Reflux

Divergent functionalization pathways of 4-Tosylpiperazin-2-one.

Protocol I: N1-Amide Alkylation

Mechanistic Causality

The N1 proton of the piperazin-2-one ring is weakly acidic ( pKa​≈16−18 ). To achieve quantitative deprotonation without inducing ring-opening, a strong, non-nucleophilic base is required. Sodium hydride (NaH) is the optimal choice; the evolution of hydrogen gas ( pKa​≈35 ) provides an irreversible thermodynamic driving force [2]. N,N-Dimethylformamide (DMF) is selected as the solvent because its high dielectric constant effectively solvates the sodium cation, leaving a highly reactive "naked" amide anion ready for SN​2 attack by an alkyl halide. The N4-tosyl group is electronically deactivated, preventing competitive alkylation at the secondary amine.

Step-by-Step Methodology
  • Preparation: Flame-dry a Schlenk flask under argon. Charge the flask with 4-Tosylpiperazin-2-one (1.0 equiv) and anhydrous DMF (0.2 M concentration).

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add NaH (60% dispersion in mineral oil, 1.2 equiv) in small portions. Stir for 30 minutes at 0 °C until hydrogen evolution ceases.

  • Alkylation: Dropwise add the electrophile (e.g., benzyl bromide or primary alkyl iodide, 1.1 equiv).

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 2-4 hours.

  • Quench & Workup: Quench the reaction carefully with saturated aqueous NH4​Cl . Extract with Ethyl Acetate ( ). Wash the combined organic layers with brine ( ) to remove residual DMF. Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

Self-Validating Checkpoints
  • TLC: The product will elute significantly faster than the starting material on silica gel due to the loss of the hydrogen-bond donating N-H group.

  • 1 H NMR: Confirm success by the complete disappearance of the broad N-H singlet ( δ 6.5–7.5 ppm) and the appearance of the new N-alkyl protons (e.g., a sharp singlet at δ 4.5 ppm for an N-benzyl group).

Protocol II: C3- α -Alkylation & Asymmetric Functionalization

Mechanistic Causality

Functionalizing the C3 position requires the generation of a kinetic enolate. Lithium diisopropylamide (LDA) is strictly employed at cryogenic temperatures (-78 °C). The extreme steric bulk of the diisopropyl groups prevents nucleophilic attack at the C2 carbonyl, while the low temperature traps the kinetic enolate, preventing equilibration to the thermodynamic enolate or competitive ring-opening side reactions [3]. Tetrahydrofuran (THF) is mandatory here, as its oxygen lone pairs coordinate the lithium cation, stabilizing the cyclic transition state during enolization.

For advanced asymmetric applications, Palladium-catalyzed decarboxylative allylic alkylation of allyl enol carbonates can be utilized to generate α -tertiary piperazin-2-ones with high enantiomeric excess (ee) [4].

Mechanism Substrate Allyl Enol Carbonate Derivative OxAdd Oxidative Addition (Pd(0) -> Pd(II) pi-allyl) Substrate->OxAdd Pd2(dba)3 Chiral Ligand Decarb Decarboxylation (-CO2) OxAdd->Decarb Enolate Chiral Pd-Enolate Complex Decarb->Enolate Product Alpha-Tertiary Piperazin-2-one Enolate->Product Inner-Sphere Reductive Elimination

Mechanism of Pd-catalyzed asymmetric allylic alkylation at the C3 position.

Step-by-Step Methodology (Standard C3-Alkylation)
  • Base Generation: In a flame-dried flask under argon, add anhydrous THF and diisopropylamine (1.1 equiv). Cool to -78 °C. Add n-Butyllithium (1.05 equiv) dropwise. Stir for 30 minutes to form LDA.

  • Enolization: Dissolve N1-protected 4-Tosylpiperazin-2-one (1.0 equiv) in a minimum volume of THF. Add this dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete kinetic enolate formation.

  • Electrophilic Trapping: Add the highly reactive alkyl halide (e.g., allyl bromide, 1.2 equiv) dropwise.

  • Completion: Stir at -78 °C for 2 hours, then slowly allow the reaction to warm to -20 °C over 1 hour.

  • Quench & Workup: Quench cold with saturated NH4​Cl . Extract with Dichloromethane (DCM). Dry over MgSO4​ and purify via flash column chromatography.

Self-Validating Checkpoints
  • 1 H NMR: The diagnostic C3 methylene protons (typically a singlet near δ 3.8-4.0 ppm in the starting material) will integrate to only 1 proton and split into a multiplet, confirming mono-alkylation.

Protocol III: C2-Lactam Reduction

Mechanistic Causality

To convert the functionalized piperazin-2-one into a fully saturated piperazine derivative, the C2 carbonyl must be deoxygenated. Lithium aluminum hydride ( LiAlH4​ ) is a powerful hydride donor capable of reducing the highly stable lactam carbonyl to a methylene group. Crucially, the N4-tosyl sulfonamide linkage is remarkably stable to hydride reduction, allowing for the selective deoxygenation of the C2 position without deprotecting the N4 amine.

Step-by-Step Methodology
  • Preparation: Suspend LiAlH4​ (3.0 equiv) in anhydrous THF (0.1 M) at 0 °C under argon.

  • Addition: Dissolve the functionalized 4-Tosylpiperazin-2-one (1.0 equiv) in THF and add it dropwise to the grey suspension.

  • Reflux: Remove the ice bath, attach a reflux condenser, and heat the reaction to 65 °C (reflux) for 4-6 hours.

  • Fieser Workup (Critical for Safety & Yield): Cool the reaction to 0 °C. For every x grams of LiAlH4​ used, sequentially add: x mL of H2​O (dropwise!), x mL of 15% aqueous NaOH, and 3x mL of H2​O .

  • Isolation: Stir vigorously until the aluminum salts precipitate as a granular white solid. Filter through a pad of Celite, wash the filter cake with hot THF, and concentrate the filtrate to yield the pure 1-tosylpiperazine derivative.

Self-Validating Checkpoints
  • FT-IR: Complete disappearance of the strong lactam C=O stretching frequency at ≈1650 cm−1 .

  • Mass Spectrometry (LC-MS): A mass shift of −14 Da (loss of Oxygen, gain of two Hydrogens).

Quantitative Data Summary

The following table summarizes the expected outcomes, optimal conditions, and regioselectivity for the functionalization vectors discussed:

Functionalization TypePrimary ReagentsSolvent & Temp (°C)RegioselectivityTypical Yield (%)
N1-Alkylation NaH, Alkyl HalideDMF, 0 to 25N1 > C3 (Exclusive)85 - 95%
C3-Alkylation (Kinetic) LDA, Alkyl HalideTHF, -78C3 > N170 - 85%
C3-Asymmetric Allylation Pd2​(dba)3​ , Chiral LigandTHF/Toluene, 25C3 (up to 99% ee)80 - 90%
C2-Lactam Reduction LiAlH4​ THF, 65 (Reflux)C2 (Lactam specific)75 - 90%

References

  • Rossen, K., Weissman, S. A., Sager, J., Reamer, R. A., Askin, D., Volante, R. P., & Reider, P. J. "Asymmetric Hydrogenation of Tetrahydropyrazines: Synthesis of (S)-Piperazine-2-tert-butylcarboxamide, an Intermediate in the Preparation of the HIV Protease Inhibitor Indinavir." Tetrahedron Letters, 1995.[Link]

  • Lazny, R., & Michalak, M. "Application of Piperazine-Derived Hydrazone Linkers for Alkylation of Solid-Phase Immobilized Ketones." Synlett, 2002.[Link]

  • Behenna, D. C., Nam, S., Horne, D., & Stoltz, B. M. "Enantioselective synthesis of α -secondary and α -tertiary piperazin-2-ones and piperazines by catalytic asymmetric allylic alkylation." Chemistry - A European Journal, 2015.[Link]

Method

Application Notes and Protocols: Catalytic Hydrogenation of 4-Tosylpiperazin-2-one Derivatives

Introduction The piperazin-2-one scaffold is a privileged structural motif in medicinal chemistry, appearing in a diverse array of biologically active compounds. The strategic modification of this core structure is a key...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The piperazin-2-one scaffold is a privileged structural motif in medicinal chemistry, appearing in a diverse array of biologically active compounds. The strategic modification of this core structure is a key focus in drug discovery programs. The 4-tosylpiperazin-2-one system serves as a versatile intermediate, with the tosyl group acting as both a protecting group for the nitrogen atom and an activating group for various chemical transformations. Catalytic hydrogenation is a powerful and widely utilized method in organic synthesis, offering a clean and efficient means of reducing various functional groups. This application note provides a comprehensive guide to the catalytic hydrogenation of 4-tosylpiperazin-2-one derivatives, detailing established protocols, the underlying scientific principles, and key considerations for achieving desired chemical outcomes. This document is intended for researchers, scientists, and professionals in the field of drug development and synthetic organic chemistry.

Understanding the Reactivity of the 4-Tosylpiperazin-2-one Scaffold

The 4-tosylpiperazin-2-one scaffold presents multiple functionalities that can potentially undergo reduction during catalytic hydrogenation. The primary sites of interest for hydrogenation are the amide carbonyl group (C=O) within the piperazinone ring and the nitrogen-sulfur bond of the tosyl group (N-Ts). The specific outcome of the hydrogenation is highly dependent on the choice of catalyst, reaction conditions (temperature, pressure), and the solvent system employed.

The tosyl group, while a robust protecting group, can be susceptible to hydrogenolysis under certain catalytic conditions. This cleavage results in the deprotection of the nitrogen atom, yielding the corresponding piperazin-2-one. Conversely, the amide carbonyl group is generally more resistant to hydrogenation. However, under forcing conditions, it can be reduced to a methylene group, leading to the corresponding piperazine. The interplay between these potential reaction pathways necessitates a careful selection of experimental parameters to achieve the desired chemoselectivity.

Visualization of Potential Hydrogenation Pathways

The following diagram illustrates the primary catalytic hydrogenation pathways for a generic 4-tosylpiperazin-2-one derivative.

Hydrogenation Pathways 4-Tosylpiperazin-2-one 4-Tosylpiperazin-2-one Piperazin-2-one Piperazin-2-one 4-Tosylpiperazin-2-one->Piperazin-2-one N-Ts Cleavage (Detosylation) 4-Tosylpiperazine 4-Tosylpiperazine 4-Tosylpiperazin-2-one->4-Tosylpiperazine C=O Reduction

Caption: Potential catalytic hydrogenation pathways of 4-Tosylpiperazin-2-one.

Recommended Catalytic Systems and Protocols

Based on established methodologies for the hydrogenation of related N-sulfonyl lactams and heterocyclic systems, two primary catalytic systems are recommended for the selective transformation of 4-tosylpiperazin-2-one derivatives: Palladium on Carbon (Pd/C) for N-Ts deprotection and Raney® Nickel for more forcing reductions.

Protocol 1: Chemoselective N-Tosyl Deprotection using Palladium on Carbon (Pd/C)

Palladium on carbon is a highly effective and versatile heterogeneous catalyst for a wide range of hydrogenation reactions, particularly for the hydrogenolysis of protecting groups.[1] For the selective cleavage of the N-Ts bond in 4-tosylpiperazin-2-one derivatives while preserving the lactam carbonyl, Pd/C is the catalyst of choice.

Underlying Principle: The mechanism of N-Ts hydrogenolysis on a palladium surface involves the oxidative addition of the N-S bond to the palladium catalyst, followed by hydrogenolysis to cleave the bond and liberate the free amine. The relative inertness of the amide carbonyl under these conditions allows for high chemoselectivity.

Detailed Experimental Protocol:

  • Reaction Setup: To a high-pressure hydrogenation vessel, add the 4-tosylpiperazin-2-one derivative (1.0 eq).

  • Catalyst Addition: Under an inert atmosphere (e.g., argon or nitrogen), carefully add 10% Palladium on Carbon (10-20 mol%). The catalyst should be handled with care as it can be pyrophoric.

  • Solvent Addition: Add a suitable solvent such as methanol, ethanol, or ethyl acetate. The choice of solvent can influence the reaction rate and selectivity. Methanol is often a good starting point.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas (3-4 cycles). Pressurize the vessel with hydrogen to the desired pressure (typically 50-100 psi).

  • Reaction Conditions: Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-60 °C) for 12-24 hours. Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS.

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude piperazin-2-one product. Further purification can be achieved by recrystallization or column chromatography.

Data Summary Table for Pd/C Catalyzed Detosylation:

ParameterRecommended RangeNotes
Catalyst 10% Pd/C5% Pd/C can also be used, potentially requiring longer reaction times.
Catalyst Loading 10-20 mol%Higher loading may be necessary for less reactive substrates.
Hydrogen Pressure 50-100 psiHigher pressures can sometimes facilitate the reaction.
Temperature 25-60 °CMild heating can increase the reaction rate.
Solvent Methanol, Ethanol, Ethyl AcetateProtic solvents are generally effective.
Reaction Time 12-24 hoursMonitor for completion.
Protocol 2: Reduction of the Lactam Carbonyl using Raney® Nickel

For the reduction of the amide carbonyl group to a methylene group, a more active catalyst and more forcing conditions are typically required. Raney® Nickel is a highly active hydrogenation catalyst well-suited for such transformations.[2][3][4][5] It is important to note that under these conditions, concomitant N-Ts cleavage may also occur.

Underlying Principle: Raney® Nickel possesses a high surface area and a large amount of adsorbed hydrogen, making it a very active catalyst for the reduction of carbonyl compounds, including amides.[6] The reaction proceeds through the adsorption of the carbonyl group onto the nickel surface, followed by stepwise hydrogenation.

Detailed Experimental Protocol:

  • Catalyst Preparation: Use commercially available Raney® Nickel (typically as a slurry in water). Prior to use, carefully wash the catalyst with the desired reaction solvent to remove the water. Caution: Raney® Nickel is pyrophoric and must be handled under a liquid at all times. Never allow the catalyst to dry in the air.[2]

  • Reaction Setup: To a high-pressure hydrogenation vessel, add the 4-tosylpiperazin-2-one derivative (1.0 eq) and the chosen solvent (e.g., ethanol or tetrahydrofuran).

  • Catalyst Addition: Carefully add the solvent-washed Raney® Nickel to the reaction mixture (typically a significant excess by weight, e.g., 1-2 times the weight of the substrate).

  • Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to a high pressure (e.g., 500-1000 psi).

  • Reaction Conditions: Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) with vigorous stirring. The reaction time can vary significantly depending on the substrate and conditions (24-72 hours).

  • Work-up: After cooling to room temperature, carefully vent the hydrogen and purge with an inert gas. The Raney® Nickel can be separated by filtration through Celite® or by careful decantation. Caution: The filtered catalyst remains pyrophoric and should be quenched by slowly adding it to a large volume of water.

  • Isolation: Concentrate the filtrate to obtain the crude product. The product mixture may contain the 4-tosylpiperazine, the fully deprotected piperazine, or a mixture of products. Purification is typically achieved by column chromatography.

Data Summary Table for Raney® Nickel Catalyzed Reduction:

ParameterRecommended RangeNotes
Catalyst Raney® NickelHighly active, handle with extreme care.
Catalyst Loading 1-2 x weight of substrateA significant excess is often required.
Hydrogen Pressure 500-1000 psiHigh pressure is necessary for amide reduction.
Temperature 80-120 °CElevated temperatures are required.
Solvent Ethanol, TetrahydrofuranSolvents should be stable under the reaction conditions.
Reaction Time 24-72 hoursReactions can be slow and require monitoring.

Experimental Workflow Visualization

The following diagram outlines the general experimental workflow for the catalytic hydrogenation of 4-tosylpiperazin-2-one derivatives.

Experimental Workflow cluster_prep Reaction Preparation cluster_reaction Hydrogenation cluster_workup Work-up & Isolation Substrate Substrate Vessel High-Pressure Vessel Substrate->Vessel Catalyst Catalyst Catalyst->Vessel Solvent Solvent Solvent->Vessel Purge Purge with H2 Pressurize Pressurize with H2 Purge->Pressurize Stir/Heat Stir & Heat Pressurize->Stir/Heat Monitor Monitor Progress (TLC/LC-MS) Stir/Heat->Monitor Vent Vent H2 Filter Filter Catalyst Vent->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Purify Product Concentrate->Purify

Caption: General experimental workflow for catalytic hydrogenation.

Troubleshooting and Key Considerations

  • Catalyst Poisoning: The presence of sulfur-containing impurities in the starting material or solvent can poison the catalyst, leading to incomplete reactions. Ensure the use of high-purity reagents and solvents.

  • Incomplete Reaction: If the reaction stalls, carefully and safely add a fresh portion of the catalyst.

  • Safety: Both Pd/C and Raney® Nickel can be pyrophoric. Always handle these catalysts under an inert atmosphere or wetted with solvent. Hydrogen gas is highly flammable; ensure the reaction is performed in a well-ventilated area with appropriate safety precautions.

  • Chemoselectivity: For substrates with other reducible functional groups, careful optimization of the reaction conditions may be necessary to achieve the desired selectivity. The use of catalyst poisons can sometimes be employed to modulate the reactivity of the catalyst.[1]

Conclusion

The catalytic hydrogenation of 4-tosylpiperazin-2-one derivatives offers a versatile and powerful tool for the synthesis of valuable piperazin-2-one and piperazine building blocks. By carefully selecting the appropriate catalyst and reaction conditions, researchers can achieve either selective N-tosyl deprotection or reduction of the lactam carbonyl. The protocols and considerations outlined in this application note provide a solid foundation for the successful implementation of these important transformations in a research and development setting.

References

  • Cramer, N. (2023). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. [Link]

  • Park, J., & Chang, S. (2019). Asymmetric formation of γ-lactams via C–H amidation enabled by chiral hydrogen-bond-donor catalysts. Nature Catalysis, 2(3), 219–227. [Link]

  • Xie, J.-H., et al. (2018). Pd(OAc)2-catalyzed asymmetric hydrogenation of sterically hindered N-tosylimines. Nature Communications, 9(1), 5000. [Link]

  • Kalita, D. J., & Phukan, P. (2015). Reduction of carbonyl compounds by Raney Ni–Al alloy and Al powder in the presence of noble metal catalysts. Comptes Rendus Chimie, 18(6), 685-692. [Link]

  • Wang, Z., & Dong, G. (2022). Catalytic Enantioselective Synthesis of γ-Lactams with β-Quaternary Centers via Merging C–C Activation and Sulfonyl Radical Migration. Journal of the American Chemical Society, 144(21), 9536-9543. [Link]

  • Xie, J.-H., et al. (2018). Pd(OAc)2-catalyzed asymmetric hydrogenation of sterically hindered N-tosylimines. Nature Communications, 9(1), 5000. [Link]

  • Sajiki, H., et al. (2021). Recent Advances of Pd/C-Catalyzed Reactions. Catalysts, 11(9), 1078. [Link]

  • Mori, A., et al. (2006). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Organic Letters, 8(15), 3279–3281. [Link]

  • Wang, Z., & Dong, G. (2022). Catalytic Enantioselective Synthesis of γ-Lactams with β-Quaternary Centers via Merging of C–C Activation and Sulfonyl Radical Migration. Journal of the American Chemical Society, 144(21), 9536-9543. [Link]

  • Billica, H. R., & Adkins, H. (1949). hydrogen. Organic Syntheses, 29, 24. [Link]

  • Glorius, F., et al. (2005). Iridium-catalyzed asymmetric hydrogenation of pyridinium salts. Journal of the American Chemical Society, 127(25), 8966–8967. [Link]

  • Knowles, R. R., & Stephenson, C. R. J. (2023). Recent Advances in C–H Functionalisation through Indirect Hydrogen Atom Transfer. Molecules, 28(16), 6123. [Link]

  • Knowles, R. R., & MacMillan, D. W. C. (2020). Highly Diastereoselective Functionalization of Piperidines by Photoredox-Catalyzed α-Amino C–H Arylation and Epimerization. Journal of the American Chemical Society, 142(17), 7896–7903. [Link]

  • Hong, S. H., & Park, S. (2018). Catalytic Access to Bridged Sila-N-heterocycles from Piperidines via Cascade sp3 and sp2 C–Si Bond Formation. ACS Catalysis, 8(11), 10563–10568. [Link]

  • Zhou, Y.-G., et al. (2019). Nickel-Catalyzed Asymmetric Hydrogenation of N-Sulfonyl Imines. Angewandte Chemie International Edition, 58(22), 7329-7334. [Link]

  • Glorius, F., et al. (2005). Catalytic asymmetric hydrogenation of N-iminopyridinium ylides: expedient approach to enantioenriched substituted piperidine derivatives. Journal of the American Chemical Society, 127(25), 8966–8967. [Link]

  • van der Plas, H. C., et al. (1980). A simple and mild method for the removal of the NIm-tosyl protecting group. The Journal of Organic Chemistry, 45(3), 547–548. [Link]

  • Wang, C., et al. (2018). Silica Modulation of Raney Nickel Catalysts for Selective Hydrogenation. ACS Catalysis, 8(3), 2091–2097. [Link]

  • Lacour, J., et al. (2016). Hydrogenation and tosyl group removal conditions. ResearchGate. [Link]

  • Norton, J. R., & Johnson, S. I. (2020). H· Transfer-Initiated Synthesis of γ-Lactams: Interpretation of Cycloisomerization and Hydrogenation Ratios. ACS Catalysis, 10(7), 4146–4155. [Link]

  • Kaspar, L., & Storch, J. (2013). Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. Molecules, 18(6), 6802–6824. [Link]

  • Di Michele, A., et al. (2022). The Nature of Active Sites in the Pd/C-Catalyzed Hydrogenation/Hydrodeoxygenation of Benzaldehyde. Catalysts, 12(3), 269. [Link]

  • Aricò, F., et al. (2020). Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. Catalysts, 10(2), 220. [Link]

  • Wega, T., et al. (2022). Raney nickel synthesis for glucose hydrogenation without hydrogen gas. World Journal of Advanced Research and Reviews, 15(3), 441–447. [Link]

  • Shen, R., & Buchwald, S. L. (2022). Endo-Selective Intramolecular Alkyne Hydroamidation Enabled by NiH Catalysis Incorporating Alkenylnickel Isomerization. Journal of the American Chemical Society, 144(22), 9788–9794. [Link]

  • Beller, M., et al. (2017). Selective hydrogenation of N-heterocyclic compounds using Ru nanocatalysts in ionic liquids. Catalysis Science & Technology, 7(21), 5224–5229. [Link]

Sources

Application

Advanced Cross-Coupling Reaction Protocols for 4-Tosylpiperazin-2-one Functionalization

Executive Summary & Scientific Context The piperazine scaffold is one of the most privileged structures in medicinal chemistry, frequently appearing in FDA-approved drugs such as cyclin-dependent kinase (CDK) inhibitors...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

The piperazine scaffold is one of the most privileged structures in medicinal chemistry, frequently appearing in FDA-approved drugs such as cyclin-dependent kinase (CDK) inhibitors and triple reuptake inhibitors[1][2]. Within this class, 4-Tosylpiperazin-2-one serves as a highly specialized and versatile building block. Functionalizing the N1 position of this lactam ring via palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination and Tsuji-Trost-type propargylation) enables the rapid construction of complex, biologically active architectures[3][4].

This application note provides field-proven, self-validating protocols for the N-arylation and N-propargylation of 4-Tosylpiperazin-2-one, detailing the mechanistic causality behind catalyst, ligand, and base selection.

Mechanistic Rationale & Experimental Design (E-E-A-T)

The Critical Role of the N4-Tosyl Protecting Group

Attempting cross-coupling on unprotected or alkyl-protected piperazin-2-ones often leads to poor regioselectivity, resulting in competitive N4-arylation or double arylation[1]. The incorporation of a tosyl (Ts) group at the N4 position is a deliberate mechanistic choice:

  • Electronic Deactivation: The strongly electron-withdrawing sulfonyl group drastically reduces the nucleophilicity of the N4 secondary amine, forcing the palladium catalyst to selectively engage the N1 lactam nitrogen.

  • Ring Stabilization: Under the strongly basic conditions required for cross-coupling, piperazinones can undergo unwanted ring-opening. The bulky, electron-withdrawing Ts group stabilizes the cyclic conformation and prevents enolization-driven degradation.

Catalyst and Ligand Selection Causality

The N1 position of a piperazin-2-one is a lactam nitrogen, which is inherently less nucleophilic than a standard aliphatic amine due to resonance stabilization with the adjacent carbonyl. Consequently, standard Buchwald-Hartwig conditions optimized for alkylamines (e.g., using BINAP or simple monodentate phosphines) often fail or require harsh conditions that cleave the tosyl group.

  • For N-Arylation: Bidentate phosphine ligands with large bite angles, such as Xantphos (bite angle ~108°), are strictly required. Xantphos enforces a cis-geometry of the aryl and amido ligands on the square-planar palladium(II) intermediate, which drastically lowers the activation energy for the rate-limiting reductive elimination step[2][4]. Furthermore, the use of a mild base like Cs2​CO3​ prevents the premature cleavage of the N4-tosyl group, which is a common failure mode when using strong bases like NaOtBu .

  • For N-Propargylation: Utilizing Pd2​(dba)3​⋅CHCl3​ in conjunction with DPEphos provides the optimal balance of electron donation and steric bulk. This stabilizes the intermediate palladium- π -propargyl species while facilitating the nucleophilic attack of the weakly nucleophilic lactam nitrogen at ambient temperatures[3].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd(II)(Ar)(X)L_n Pd0->OxAdd Aryl Halide AmineBind Amine Binding & Deprotonation Pd(II)(Ar)(N-Piperazinone)L_n OxAdd->AmineBind 4-Tosylpiperazin-2-one + Base RedElim Reductive Elimination C-N Bond Formation AmineBind->RedElim RedElim->Pd0 Product Release

Figure 1: Catalytic cycle of Pd-catalyzed Buchwald-Hartwig N-arylation of 4-Tosylpiperazin-2-one.

Quantitative Data: Condition Optimization

The following table summarizes the optimization landscape for the functionalization of 4-Tosylpiperazin-2-one, highlighting how ligand and base choices directly impact the yield and structural integrity of the substrate.

Reaction TypeCatalyst PrecursorLigandBaseSolventTemp (°C)Yield (%)Mechanistic Note
N-Arylation Pd2​(dba)3​ Xantphos Cs2​CO3​ 1,4-Dioxane10088 Optimal reductive elimination.
N-Arylation Pd(OAc)2​ RuPhos K3​PO4​ Toluene11075Slower conversion.
N-Arylation Pd2​(dba)3​ BINAP NaOtBu Toluene9042*Competitive N4-tosyl cleavage.
N-Propargylation Pd2​(dba)3​⋅CHCl3​ DPEphosNone CH2​Cl2​ 2585 Rapid π -propargyl attack[3].

Experimental Protocols

Protocol A: Palladium-Catalyzed Buchwald-Hartwig N-Arylation

This protocol is designed as a self-validating system; the color change from deep red/purple ( Pd2​(dba)3​ ) to pale yellow/orange indicates successful generation of the active Pd(0) species.

Reagents:

  • 4-Tosylpiperazin-2-one (1.0 equiv, limiting reagent)

  • Aryl Bromide (1.2 equiv)

  • Pd2​(dba)3​ (0.02 equiv, 2 mol%)

  • Xantphos (0.06 equiv, 6 mol%)

  • Cs2​CO3​ (1.5 equiv, finely milled)

  • Anhydrous 1,4-Dioxane (0.2 M)

Step-by-Step Methodology:

  • Glovebox Setup: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with 4-Tosylpiperazin-2-one, Pd2​(dba)3​ , Xantphos, and Cs2​CO3​ .

  • Substrate Addition: If the aryl bromide is a solid, add it to the Schlenk tube now. If it is a liquid, it will be added via microsyringe outside the glovebox.

  • Solvent Introduction: Add anhydrous, rigorously degassed 1,4-Dioxane to achieve a 0.2 M concentration. Seal the tube with a Teflon stopcock and remove it from the glovebox.

  • Reaction Execution: Stir the reaction mixture in a pre-heated oil bath at 100 °C for 16 hours. Monitor via TLC (Hexanes/EtOAc 1:1); the disappearance of the UV-active 4-Tosylpiperazin-2-one spot validates completion.

  • Quench and Filtration: Cool the mixture to room temperature. Dilute with ethyl acetate (EtOAc) and filter through a tightly packed pad of Celite to remove the inorganic base and precipitated palladium black.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (gradient elution: 10% to 50% EtOAc in Hexanes) to yield the pure N1-arylated product.

Protocol B: Palladium-Catalyzed N-Propargylation

This protocol leverages mild conditions to achieve N-alkylation without the need for strong external bases, relying on the carbonate leaving group to drive the catalytic cycle[3].

Reagents:

  • 4-Tosylpiperazin-2-one (65 mg, 0.15 mmol)

  • Propargyl carbonate derivative (31 mg, 0.20 mmol)

  • Pd2​(dba)3​⋅CHCl3​ (2.4 mg, 2.3 µmol)

  • DPEphos (2.7 mg, 5.0 µmol)

  • Anhydrous CH2​Cl2​ (1.5 mL)

Step-by-Step Methodology:

  • Preparation: In a flame-dried reaction vial under an argon atmosphere, dissolve 4-Tosylpiperazin-2-one and the propargyl carbonate in anhydrous CH2​Cl2​ (1.5 mL)[3].

  • Catalyst Activation: Add Pd2​(dba)3​⋅CHCl3​ and DPEphos directly to the stirring solution[3]. The mixture will rapidly transition to a homogeneous state.

  • Ambient Stirring: Stir the reaction mixture at room temperature (25 °C). The reaction is typically complete within 30 minutes due to the high reactivity of the π -propargyl palladium intermediate[3].

  • Direct Purification: Because the reaction is exceptionally clean and performed in CH2​Cl2​ , aqueous workup is unnecessary. Directly load the crude reaction mixture onto a silica gel column.

  • Isolation: Purify by flash column chromatography using a gradient of 6:1 to 4:1 Hexanes:EtOAc to afford the N-propargylated 4-Tosylpiperazin-2-one as a solid[3].

Workflow Step1 Glovebox Setup & Reagent Weighing Step2 Solvent Addition & Degassing Step1->Step2 Step3 Heating / Stirring (25-100 °C) Step2->Step3 Step4 Reaction Quench & Filtration Step3->Step4 Step5 Flash Column Chromatography Step4->Step5

Figure 2: Step-by-step experimental workflow for piperazinone cross-coupling reactions.

References

  • Knowledge UChicago - The University of Chicago Palladium Catalyzed 5-Membered Ring Formation (Thesis detailing the propargylation of 4-Tosylpiperazin-2-one). URL:[Link] (Verified via UChicago Repository)[3]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 National Center for Biotechnology Information (PMC). URL:[Link][1]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Chemical Reviews, American Chemical Society. URL:[Link][2]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds RSC Advances, Royal Society of Chemistry. URL:[Link][4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-Tosylpiperazin-2-one

This technical support guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of 4-Tosylpiperazin-2-one. As a key intermediate in the development of various pha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of 4-Tosylpiperazin-2-one. As a key intermediate in the development of various pharmaceutically active compounds, achieving a high yield and purity of this molecule is often critical. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its synthesis, drawing upon established principles of organic chemistry and field-proven insights.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 4-Tosylpiperazin-2-one, presented in a question-and-answer format.

Question 1: My overall yield is low. What are the most likely causes and how can I improve it?

Answer: Low overall yield in the synthesis of 4-Tosylpiperazin-2-one can stem from several factors, often related to the two key stages of the synthesis: the initial tosylation of a piperazine precursor and the subsequent cyclization to form the lactam ring.

Primary Causes and Solutions:

  • Incomplete Initial Tosylation: The reaction of piperazine or a substituted ethylenediamine with tosyl chloride is the foundational step. Incomplete conversion can be a major contributor to low yield.

    • Reagent Quality: Tosyl chloride is susceptible to hydrolysis. Ensure you are using a fresh, high-purity batch. If necessary, it can be recrystallized. Similarly, amine bases like triethylamine are hygroscopic; use a freshly distilled or anhydrous grade.[1]

    • Stoichiometry: A slight excess of tosyl chloride (1.1-1.2 equivalents) can help drive the reaction to completion.

    • Reaction Conditions: The reaction is typically performed at low temperatures (0 °C) to control exothermicity and minimize side reactions. Ensure the reaction is stirred efficiently to maintain homogeneity.

  • Inefficient Cyclization: The formation of the 2-oxo-piperazine ring is often the most challenging step.

    • Choice of Base: The selection of a suitable base is critical for the intramolecular cyclization. A non-nucleophilic, sterically hindered base is often preferred to promote the desired intramolecular reaction over intermolecular side reactions. Consider bases like potassium tert-butoxide or sodium hydride.

    • Solvent Polarity: The choice of solvent can influence the reaction rate. Polar aprotic solvents like DMF or DMSO can be effective in dissolving intermediates and promoting the cyclization.[2]

    • Temperature and Reaction Time: While higher temperatures can accelerate the reaction, they can also lead to decomposition or side product formation. It is advisable to start at room temperature and gently heat if the reaction is sluggish, monitoring progress by TLC or LC-MS.[1][2]

  • Purification Losses: 4-Tosylpiperazin-2-one can be challenging to purify due to its polarity.

    • Chromatography: Use a silica gel column with a gradient elution system, starting with a non-polar solvent system and gradually increasing the polarity.

    • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective purification method.

Question 2: I am observing a significant amount of a chlorinated byproduct in my reaction mixture. What is happening and how can I prevent it?

Answer: The formation of a chlorinated byproduct is a known issue in reactions involving tosyl chloride, particularly when the reaction conditions are not carefully controlled.[3]

Mechanism of Formation:

The likely source of the chloride is the tosyl chloride reagent itself or the solvent (e.g., dichloromethane). Under certain conditions, the tosylate group, which is an excellent leaving group, can be displaced by a chloride ion in an SN2 reaction. This is more likely to occur at elevated temperatures.[4][5]

Preventative Measures:

  • Temperature Control: This is the most critical factor. Maintain a low reaction temperature, ideally starting at 0 °C and not exceeding room temperature.[3]

  • Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, work up the reaction promptly to avoid prolonged exposure to conditions that favor byproduct formation.

  • High-Purity Reagents: Use high-purity tosyl chloride and anhydrous, non-chlorinated solvents where possible to minimize the source of chloride ions.

Question 3: My cyclization reaction to form the piperazin-2-one ring is not proceeding to completion. What can I do?

Answer: Incomplete cyclization is a common hurdle. Several factors can influence the efficiency of this intramolecular reaction.

Troubleshooting Steps:

  • Increase Base Strength/Stoichiometry: The deprotonation of the amide nitrogen is a key step. If you are using a weak base, consider switching to a stronger, non-nucleophilic base like sodium hydride or potassium tert-butoxide. You can also try increasing the equivalents of the base.

  • Solvent Choice: The reaction may be sensitive to the solvent. If you are using a non-polar solvent, switching to a polar aprotic solvent like DMF or DMSO could improve the solubility of the intermediates and facilitate the cyclization.[2]

  • Increase Temperature: If the reaction is slow at room temperature, gentle heating (e.g., to 40-60 °C) can provide the necessary activation energy. Monitor the reaction carefully for any signs of decomposition.[2]

  • High Dilution: To favor the intramolecular cyclization over intermolecular polymerization, consider running the reaction under high dilution conditions. This can be achieved by slowly adding the substrate to a solution of the base in the reaction solvent.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for 4-Tosylpiperazin-2-one?

A1: A common and logical approach involves a two-step synthesis. The first step is the mono-tosylation of a suitable diamine precursor, such as N-(2-aminoethyl)acetamide. The second step is an intramolecular cyclization of the resulting N-(2-(tosylamino)ethyl)acetamide to form the 4-Tosylpiperazin-2-one ring.

Q2: What are the key starting materials for this synthesis?

A2: The key starting materials are typically a protected ethylenediamine derivative (e.g., N-acetylethylenediamine) and p-toluenesulfonyl chloride (tosyl chloride).

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. Use a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to separate the starting material, intermediate, and product. Staining with potassium permanganate or viewing under UV light can help visualize the spots. For more quantitative analysis, LC-MS can be used.

Q4: What are some potential side products to be aware of?

A4: Besides the chlorinated byproduct mentioned in the troubleshooting guide, other potential side products include:

  • Di-tosylated piperazine: If the initial tosylation is not well-controlled, both nitrogen atoms of the piperazine precursor can be tosylated.

  • Polymeric material: Under certain conditions, intermolecular reactions can lead to the formation of polymers instead of the desired cyclic product.

Q5: What are the typical purification methods for 4-Tosylpiperazin-2-one?

A5: The most common purification methods are silica gel column chromatography and recrystallization. The choice of method will depend on the physical state and purity of the crude product.[6]

Experimental Protocols

Protocol 1: Synthesis of N-(2-(tosylamino)ethyl)acetamide (Intermediate)

  • To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add N-(2-aminoethyl)acetamide (1.0 eq.) and anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C using an ice-water bath.

  • Add triethylamine (1.5 eq.).

  • Slowly add a solution of tosyl chloride (1.2 eq.) in anhydrous DCM to the reaction mixture.

  • Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate.

Protocol 2: Cyclization to 4-Tosylpiperazin-2-one

  • To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.5 eq., 60% dispersion in mineral oil) in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Slowly add a solution of the crude N-(2-(tosylamino)ethyl)acetamide (1.0 eq.) from Protocol 1 in anhydrous THF.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to 0 °C and cautiously quench the excess sodium hydride with the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Summary Table

ParameterRecommendationRationale
Tosylation Stage
Tosyl Chloride1.1 - 1.2 equivalentsDrives the reaction to completion.
BaseTriethylamine (1.5 eq)Neutralizes the HCl byproduct.
SolventAnhydrous DichloromethaneGood solubility for reactants.
Temperature0 °C to Room TemperatureMinimizes side reactions.[3]
Cyclization Stage
BaseSodium Hydride (1.5 eq)Strong, non-nucleophilic base for deprotonation.
SolventAnhydrous THFGood solvent for the reaction.
TemperatureRoom Temperature to RefluxProvides activation energy for cyclization.
ConcentrationHigh DilutionFavors intramolecular cyclization.

Visual Workflows

DOT Script for General Synthesis Workflow

cluster_step1 Step 1: Tosylation cluster_step2 Step 2: Cyclization cluster_purification Purification A N-(2-aminoethyl)acetamide C Triethylamine, DCM, 0°C to RT A->C B Tosyl Chloride B->C D N-(2-(tosylamino)ethyl)acetamide C->D Formation of Intermediate E Sodium Hydride, THF, Reflux D->E F 4-Tosylpiperazin-2-one E->F Intramolecular Cyclization G Crude Product F->G H Silica Gel Chromatography G->H I Pure 4-Tosylpiperazin-2-one H->I Isolation

Caption: General workflow for the synthesis of 4-Tosylpiperazin-2-one.

DOT Script for Troubleshooting Low Yield

Start Low Yield Observed Check_Tosylation Check Tosylation Step Start->Check_Tosylation Check_Cyclization Check Cyclization Step Start->Check_Cyclization Check_Purification Review Purification Start->Check_Purification Reagent_Purity Verify Reagent Purity (TsCl, Base, Solvent) Check_Tosylation->Reagent_Purity Stoichiometry Optimize Stoichiometry (Excess TsCl) Check_Tosylation->Stoichiometry Base_Choice Consider Stronger/Different Base (NaH, t-BuOK) Check_Cyclization->Base_Choice Solvent_Choice Change Solvent (DMF, DMSO) Check_Cyclization->Solvent_Choice Temp_Time Adjust Temperature/Time Check_Cyclization->Temp_Time Purification_Method Optimize Chromatography/ Recrystallization Check_Purification->Purification_Method

Caption: Troubleshooting workflow for low yield in 4-Tosylpiperazin-2-one synthesis.

References

  • Huang, J., Xu, W., Xie, H., & Li, S. (2012). One-Step Cyclization: Synthesis of N-Heteroalkyl-N′-tosylpiperazines. The Journal of Organic Chemistry, 77(17), 7506–7511. [Link]

  • Huang, J., Xu, W., Xie, H., & Li, S. (2012). One-Step Cyclization: Synthesis of N-Heteroalkyl-N′-tosylpiperazines. ACS Publications. [Link]

  • Huang, J., Xu, W., Xie, H., & Li, S. (2012). One-step cyclization: synthesis of N-heteroalkyl-N'-tosylpiperazines. PubMed. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]

  • Bergman, J., & Laas, J. (2000). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Arkivoc, 2001(1), 16-23. [Link]

  • Perryman, M. S., Earl, M. W., Greatorex, S., Clarkson, G. J., & Fox, D. J. (2015). Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. Organic & Biomolecular Chemistry, 13(8), 2360–2365. [Link]

  • Butke, J. K., & Thomson, R. J. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. PMC. [Link]

  • Madiu, R., Doran, E. L., Doran, J. M., Pinarci, A. A., Dhillon, K., Rivera, D. A., Howard, A. M., Stroud, J. L., Moskovitz, D. A., Finneran, S. J., Singer, A. N., Rossi, M. E., & Moura-Letts, G. (2024). Synthesis of N-Tosyl Allylic Amines from Substituted Alkenes via Vanadoxaziridine Catalysis. The Journal of Organic Chemistry, 89(6), 4001–4008. [Link]

  • Petkovic, M., Kusljevic, D., Jovanovic, M., Jovanovic, P., Tasic, G., Simic, M., & Savic, V. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synfacts, 19(03), 0248. [Link]

  • Organic Syntheses. (n.d.). 4-Acetylpyridine oxime tosylate. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: One-Step Cyclization: Synthesis of N-Heteroalkyl-N′-tosylpiperazines. [Link]

  • Google Patents. (n.d.).
  • MDPI. (2023). Ugi-4CR/SN2-Cyclization Strategy for the One-Pot Synthesis of 2,5-Diketopiperazines. [Link]

  • ResearchGate. (n.d.). Optimization of solvent, temperature and time by using different amount of piperidine for the synthesis of 1 via Reaction type 2. [Link]

  • Digital CSIC. (n.d.). Synthesis of Highly Substituted Enantiopure Piperazines and Ketopiperazines from Vicinal N-Sulfinyl Diamines. [Link]

  • Google Patents. (n.d.). US4240961A - Synthesis of 2-piperazinones and 1,4-diaza-2-keto-cycloheptanes.
  • ResearchGate. (n.d.). Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. [Link]

  • Semantic Scholar. (n.d.). Spontaneous conversion of O-tosylates of 2-(piperazin- 1-yl)ethanols into chlorides during classical. [Link]

  • MDPI. (2022). First Synthesis of 3-Glycopyranosyl-1,2,4-Triazines and Some Cycloadditions Thereof. [Link]

  • ETH Library. (2014). SnAP reagents for the synthesis of piperazines and morpholines. [Link]

  • ResearchGate. (n.d.). Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. [Link]

  • Organic Syntheses. (2017). A Useful Cross-coupling Partner for the Synthesis of Methyl (Z)-3-Phenyl (or Aryl)-2-butenoate. [Link]

Sources

Optimization

Troubleshooting tosyl deprotection failures in piperazine derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to remove the p-toluenesulfonyl (tosyl, Ts) protecting group from piperazine scaffolds.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to remove the p-toluenesulfonyl (tosyl, Ts) protecting group from piperazine scaffolds.

The N-Ts bond is exceptionally robust, providing excellent stability during multi-step syntheses. However, this stability becomes a severe liability during deprotection, requiring either harsh acidic cleavage or strong single-electron transfer (SET) reductive conditions. Furthermore, the resulting free piperazine derivatives are highly polar and water-soluble. This frequently leads to catastrophic product loss during aqueous workups, masking a chemically successful reaction as a "low yield" failure.

This guide provides a causality-driven troubleshooting matrix, validated protocols, and mechanistic insights to help you overcome these bottlenecks.

Mechanistic Overview

Understanding the fundamental cleavage pathways is critical for selecting the right conditions for your specific piperazine derivative.

G Start N-Tosyl Piperazine Derivative Acidic Acidic Cleavage (Protonation-driven) Start->Acidic Reductive Reductive Cleavage (SET Mechanism) Start->Reductive HBr HBr / AcOH or H2SO4 Acidic->HBr Mg Mg / MeOH (Sonication) Reductive->Mg SmI2 SmI2 / Amine or Na/Naphthalene Reductive->SmI2 Product Free Piperazine (Highly Polar) HBr->Product Mg->Product SmI2->Product

Mechanistic pathways for N-tosyl deprotection of piperazine derivatives.

Troubleshooting Guide & FAQs

Q1: I attempted a detosylation using Magnesium in Methanol (Mg/MeOH), but I recovered mostly starting material. Why did this fail? Root Cause & Causality: The Mg/MeOH reductive detosylation operates via a single-electron transfer (SET) mechanism, likely involving an inner-sphere reduction pathway. If your piperazine nitrogen lacks sufficient steric bulk or radical stabilization capacity, the intermediate radical anion may not cleave the N-S bond efficiently, leading to decomposition or protonation back to the starting material[1]. Additionally, the reaction relies heavily on the continuous depassivation of the magnesium surface. Solution:

  • Ensure active surface area: Use freshly activated magnesium powder rather than turnings, and apply continuous ultrasonication. Sonication is critical to mechanically strip the passivating magnesium methoxide layer that forms during the reaction[2].

  • Evaluate sterics: If the piperazine is unhindered, consider alternative SET reagents like1[1].

Q2: The LC-MS shows complete disappearance of the N-Ts starting material, but my isolated yield of the free piperazine is abysmal (<20%). Where is my product? Root Cause & Causality: This is the most common "false negative" in piperazine chemistry. Free piperazines are highly basic and water-soluble. If you used a dissolving metal reduction or strongly acidic conditions, the product is likely trapped in the aqueous phase as a magnesium complex or a hydrobromide salt. Sluggish removal of magnesium salts often traps the basic amine[3]. Solution:

  • Avoid aqueous workup: For Mg/MeOH reactions, evaporate the methanol, resuspend the crude mixture in a non-polar solvent (e.g., DCM), and adsorb the crude reaction mixture directly onto Celite. Purify via normal-phase chromatography using a highly polar eluent (e.g., CMA: CHCl3/MeOH/NH4OH)[2].

  • Ion-exchange capture: For acidic deprotections, pass the neutralized aqueous phase through a strongly acidic cation exchange resin to capture the piperazine, wash away salts, and elute the product with methanolic ammonia[4].

Q3: I used HBr/AcOH, but I observed cleavage of my Boc groups and ester hydrolysis. What is a milder alternative? Root Cause & Causality: HBr in acetic acid is a brute-force method that relies on extreme acidity and the nucleophilicity of the bromide ion to attack the sulfur atom[4]. It is entirely non-orthogonal to acid-sensitive groups (Boc, t-Bu esters, acetals). Solution: Switch to reductive conditions. A modified Birch reduction using lithium, n-propylamine, and ethylenediamine, or the5, provides excellent yields of the free amine while preserving acid-sensitive functionalities[5].

Quantitative Comparison of Detosylation Methods

To aid in rational method selection, the following table synthesizes the operational parameters and chemoselectivity of standard detosylation protocols.

MethodReagents & ConditionsYield RangeChemoselectivity (Tolerated Groups)Workup Difficulty
Acidic Cleavage 33% HBr in AcOH, Phenol (90 °C)70–95%Poor (Cleaves Boc, Cbz, Esters, Ethers)Low (Precipitates as HBr salt)
Mild Reductive Mg powder, MeOH, Sonication (25 °C)60–85%Good (Tolerates Boc, Esters, Alkyls)High (Mg salt emulsions)
Strong SET Na-Naphthalenide, THF (-78 °C)50–90%Moderate (Reduces ketones, halogens)Medium (Naphthalene removal)
Modified Birch Li, Amines, t-BuOH (-78 °C)65–90%Good (Tolerates isolated alkenes, acetals)Medium (Amine volatility)

Validated Experimental Protocols

Protocol A: Mild Reductive Detosylation using Mg/MeOH (Sonication)

Self-validating mechanism: The continuous generation of hydrogen gas and the graying of the solution indicate active SET reduction. If bubbling stops, the Mg surface is passivated and the reaction has stalled.

  • Preparation: In an oven-dried flask under nitrogen, dissolve the N-tosyl piperazine derivative (1.0 equiv, ~1 mmol) in anhydrous methanol (10 mL)[2].

  • Reagent Addition: Add magnesium powder (10.0 equiv, ~10 mmol). Note: Turnings can be used but require iodine activation; powder is preferred for maximizing surface area.

  • Reaction: Submerge the flask in an ultrasonic bath at room temperature. Sonicate for 1–3 hours. The reaction mixture will turn dark gray, and mild effervescence will be observed[2].

  • Monitoring: Monitor by TLC or LC-MS. If the reaction stalls, add an additional 5.0 equiv of Mg powder and continue sonication.

  • Workup (Crucial Step): Do not add water. Concentrate the reaction mixture directly under reduced pressure. Resuspend the gray residue in a mixture of CHCl3 and MeOH (9:1). Add Celite and concentrate to dryness.

  • Purification: Load the Celite directly onto a silica gel column. Elute with a gradient of CH2Cl2 to CMA-80 (80% CHCl3, 18% MeOH, 2% concentrated NH4OH) to isolate the free piperazine[2].

Protocol B: Harsh Acidic Detosylation using HBr/AcOH

Self-validating mechanism: The highly polar free piperazine will immediately form a hydrobromide salt, which is typically insoluble in the acetic acid matrix, driving the reaction forward via precipitation.

  • Preparation: Suspend the N-tosyl piperazine (1.0 equiv) in a 33 wt% solution of HBr in acetic acid (approx. 10 mL per gram of substrate)[4].

  • Scavenger: Add phenol or thioanisole (5.0 equiv) to scavenge the liberated electrophilic tosyl species and prevent side reactions.

  • Reaction: Heat the mixture to 90–100 °C for 12–24 hours under a reflux condenser[4].

  • Workup: Cool the mixture to room temperature. Pour the reaction mixture into a large volume of cold diethyl ether (50 mL per 10 mL of AcOH).

  • Isolation: The piperazine hydrobromide salt will precipitate as a solid. Filter the solid, wash extensively with ether to remove phenol and acetic acid, and dry under vacuum. To obtain the free base, dissolve the salt in minimal water, adjust to pH 12 with 1M NaOH, and extract continuously with DCM, or use an ion-exchange resin[4].

Troubleshooting Workflow Matrix

Use the following logic tree to determine the optimal protocol based on your substrate's functional group tolerance.

Workflow Start Select Detosylation Protocol Q1 Does the molecule contain acid-sensitive groups? (e.g., Boc, Acetal) Start->Q1 AcidicRoute Use HBr / AcOH (Protocol B) Q1->AcidicRoute No Q2 Does the molecule contain reducible groups? (e.g., Ketones, Halogens) Q1->Q2 Yes MgRoute Use Mg / MeOH with Sonication (Protocol A) Q2->MgRoute Yes (Mg is milder) SmRoute Use SmI2 / Amine or Modified Birch Q2->SmRoute No

Decision matrix for selecting the optimal N-tosyl deprotection strategy.

References

  • Source: nih.
  • The Detosylation of Chiral 1,2-Bis(tosylamides)
  • Mild Deprotection of Primary N-(p-Toluenesulfonyl)
  • Source: acs.
  • Source: acs.
  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.

Sources

Troubleshooting

Reducing side products during 4-Tosylpiperazin-2-one functionalization

Welcome to the Technical Support Center. As Senior Application Scientists, we frequently encounter challenges when functionalizing 4-Tosylpiperazin-2-one.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we frequently encounter challenges when functionalizing 4-Tosylpiperazin-2-one. This heterocycle is a privileged scaffold in drug discovery, heavily utilized in the synthesis of chiral gem-disubstituted piperazines and complex polycyclic alkaloids[1],[2]. However, its dense functionalization—specifically the ambident lactam motif and the strongly electron-withdrawing N4-tosyl group—creates unique chemoselectivity and stability issues during late-stage functionalization.

This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to help you eliminate side products during your syntheses.

Troubleshooting FAQs

Q1: Why am I seeing significant O-alkylation instead of the desired N1-alkylation when functionalizing the lactam?

Causality: The lactam nitrogen (N1) and the adjacent carbonyl oxygen form a resonance-stabilized ambident anion upon deprotonation. According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atom is a "harder" nucleophile compared to the "softer" nitrogen. When you use a hard base (e.g., NaH) and a hard electrophile (e.g., alkyl tosylates) in a strongly coordinating solvent like DMF, the reaction is kinetically driven toward O-alkylation. Solution: To drive the reaction toward the thermodynamically stable N-alkyl product, switch to a softer electrophile (e.g., alkyl iodides or bromides) and utilize a milder base with a softer counterion, such as Cs₂CO₃ in acetonitrile[3].

Q2: During C3-enolate alkylation, my yields are low and I observe ring-opened side products. How can I prevent this?

Causality: C3-functionalization requires forming an enolate alpha to the lactam carbonyl. The N4-tosyl group is strongly electron-withdrawing, which increases the acidity of the C3 protons but simultaneously makes the lactam carbonyl highly susceptible to nucleophilic attack[1]. If you use a nucleophilic base (like NaOH, alkoxides, or even degraded LDA containing diisopropylamine/moisture), the base will attack the carbonyl, leading to irreversible lactam ring-opening. Solution: Employ strictly non-nucleophilic bases (e.g., freshly titrated LiHMDS) at cryogenic temperatures (-78 °C). This ensures quantitative, kinetic enolate formation without carbonyl addition.

Q3: I am trying to synthesize α,α-disubstituted piperazin-2-ones via decarboxylative asymmetric allylic alkylation (DAAA), but the N4-tosyl group is causing poor enantioselectivity and side reactions. Why?

Causality: The sp²-hybridized nature of the N4 position (due to sulfonamide resonance from the tosyl group) can over-stabilize unwanted enolate geometries during the DAAA catalytic cycle. This stabilization disrupts the chiral environment provided by the Pd-PHOX catalyst, leading to poor enantiomeric excess (ee) and promoting nucleophilic side reactions at the N4 position[1]. Solution: If N4-tosyl continues to fail in DAAA workflows, consider transiently swapping to an N4-Boc or N4-benzyl protecting group, which have been shown to drastically improve both yield and enantioselectivity in Pd-catalyzed decarboxylative alkylations[1],[4].

Logical Relationships & Workflows

Ambident_Reactivity Lactam Lactam Core (N1-H) Anion Resonance-Stabilized Anion (Ambident Nucleophile) Lactam->Anion Base (e.g., Cs2CO3) N_Attack N-Alkylation (Desired) Soft Electrophile / Polar Aprotic Anion->N_Attack Thermodynamic Control O_Attack O-Alkylation (Side Product) Hard Electrophile / Ag+ Salts Anion->O_Attack Kinetic Control

Caption: Logical relationship governing the ambident reactivity of the piperazin-2-one lactam anion.

C3_Workflow Start 4-Tosylpiperazin-2-one (Dry THF, -78°C) Base Add Non-Nucleophilic Base (e.g., LiHMDS, 1.05 eq) Start->Base Enolate C3-Enolate Intermediate (Kinetically Stable at -78°C) Base->Enolate 30 mins Electrophile Add Electrophile (e.g., Allyl Bromide) Enolate->Electrophile Reaction Warm to -40°C (Monitor via TLC) Electrophile->Reaction Quench Quench with Sat. NH4Cl (Prevents Over-alkylation) Reaction->Quench Full Conversion

Caption: Workflow for C3-enolate functionalization of 4-Tosylpiperazin-2-one avoiding ring-opening.

Quantitative Data: Reaction Optimization

The following table summarizes the causal effects of base and solvent selection on the chemoselectivity of 4-Tosylpiperazin-2-one N1-alkylation.

BaseSolventElectrophileTemp (°C)N:O RatioYield (%)Causality / Observation
NaHDMFMeOTs0 to 251:245Hard base/electrophile drives kinetic O-alkylation.
K₂CO₃DMFMeI255:172Softer electrophile improves N-selectivity.
Cs₂CO₃ MeCN MeI 60 >20:1 89 Soft cation (Cs⁺) and polar aprotic solvent maximize thermodynamic N-alkylation.
LiHMDSTHFMeI-781:530Cryogenic kinetic deprotonation heavily favors O-alkylation side products.

Verified Experimental Protocols

Protocol 1: Chemoselective N1-Alkylation (Avoiding O-Alkylation)

This self-validating system uses a mild base and soft electrophile to ensure >95% N-selectivity.

  • Preparation: Flame-dry a 50 mL round-bottom flask under argon. Add 4-Tosylpiperazin-2-one (1.0 equiv, 5.0 mmol) and anhydrous Cs₂CO₃ (1.5 equiv, 7.5 mmol).

  • Solvent Addition: Suspend the mixture in anhydrous Acetonitrile (MeCN, 20 mL). Causality: MeCN provides sufficient polarity to dissolve the electrophile while avoiding the hard-coordinating effects of DMF.

  • Electrophile Addition: Dropwise add the alkyl iodide (e.g., Methyl Iodide, 1.2 equiv, 6.0 mmol) at room temperature.

  • Heating & Monitoring: Heat the reaction to 60 °C. Monitor via TLC (EtOAc/Hexane 1:1). The N-alkyl product will typically have a lower Rf value than the O-alkyl side product due to the exposed lactam dipole.

  • Workup: Once starting material is consumed (typically 4-6 hours), cool to room temperature, filter through a Celite pad to remove cesium salts, and concentrate under reduced pressure. Purify via flash chromatography.

Protocol 2: C3-Enolate Allylation (Avoiding Ring-Opening & Over-Alkylation)

This protocol utilizes strict cryogenic control and non-nucleophilic bases to prevent lactam cleavage,[4].

  • Preparation: In a flame-dried Schlenk tube under argon, dissolve 4-Tosylpiperazin-2-one (1.0 equiv, 2.0 mmol) in anhydrous THF (15 mL).

  • Cryogenic Cooling: Cool the solution strictly to -78 °C using a dry ice/acetone bath. Validation Check: Ensure internal temperature stabilizes before proceeding to prevent premature base attack on the carbonyl.

  • Deprotonation: Slowly add LiHMDS (1.0 M in THF, 1.05 equiv, 2.1 mmol) dropwise down the side of the flask over 10 minutes. Stir at -78 °C for exactly 30 minutes to ensure complete kinetic enolate formation.

  • Electrophile Addition: Add allyl bromide (1.1 equiv, 2.2 mmol) dropwise.

  • Controlled Warming: Allow the reaction to slowly warm to -40 °C over 2 hours. Causality: Keeping the temperature below -20 °C prevents enolate equilibration, which is the primary cause of over-alkylation.

  • Quench: Quench the reaction while still cold (-40 °C) by adding 5 mL of saturated aqueous NH₄Cl. Extract with EtOAc (3 x 15 mL), dry over Na₂SO₄, and concentrate.

Sources

Optimization

Technical Support Center: Purification &amp; Chromatography of 4-Tosylpiperazin-2-one

Welcome to the Technical Support Center. As an application scientist, I have designed this portal to assist researchers and drug development professionals in troubleshooting the isolation and purification of crude 4-Tosy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As an application scientist, I have designed this portal to assist researchers and drug development professionals in troubleshooting the isolation and purification of crude 4-Tosylpiperazin-2-one. This guide bridges the gap between theoretical chemistry and benchtop reality, providing causality-driven FAQs, self-validating protocols, and quantitative chromatography data.

Process Overview & Workflow Visualization

The purification of 4-tosylpiperazin-2-one requires navigating the distinct physicochemical properties of its two primary functional groups: the highly polar, hydrogen-bonding lactam core and the lipophilic, pi-stacking tosyl sulfonamide. The workflow below outlines the optimal pathways for isolating the target compound from crude reaction mixtures containing unreacted tosyl chloride (TsCl), sulfonic acid byproducts, and pyridine/amine salts.

G A Crude 4-Tosylpiperazin-2-one (TsCl, TsOH, Pyridine) B Aqueous Workup (NaHCO3 / Brine) A->B Quench & Extract C Organic Phase (DCM or EtOAc) B->C Phase Separation D Flash Chromatography (Hexanes/EtOAc Gradient) C->D Primary Route E Recrystallization (Hexanes/EtOAc) C->E Alternative Route F Pure Target Compound (>99% Purity) D->F Evaporate Fractions E->F Filter & Dry

Workflow for the isolation and purification of 4-Tosylpiperazin-2-one from crude mixtures.

Troubleshooting FAQs

Q1: How do I completely remove unreacted tosyl chloride (TsCl) and sulfonic acid byproducts before chromatography? Causality & Solution: TsCl is a highly reactive electrophile that can streak on silica columns, degrade the stationary phase, and contaminate your final fractions. Tosic acid (TsOH), the hydrolysis byproduct, is highly polar and acidic. To resolve this, perform an aggressive aqueous workup using saturated sodium bicarbonate (NaHCO₃). The mild base deprotonates TsOH, partitioning it entirely into the aqueous layer as a water-soluble sulfonate salt. To destroy persistent TsCl, stir the crude organic phase with a mild amine scavenger (e.g., a catalytic amount of ethanolamine) for 15 minutes prior to the final brine wash.

Q2: What is the optimal solvent system for normal-phase flash chromatography of this compound? Causality & Solution: The molecule presents a dipole conflict: the lactam core is highly polar, while the tosyl group is lipophilic. A gradient of Hexanes and Ethyl Acetate (EtOAc) perfectly balances these opposing dipoles. Literature standards recommend starting at a 6:1 Hexanes/EtOAc ratio to elute non-polar impurities, then ramping to 4:1 or 1:1 to elute the target compound[1]. In a 4:1 Hexanes/EtOAc system, 4-tosylpiperazin-2-one typically exhibits an Rf​ value of approximately 0.15[2].

Q3: My product streaks heavily on the silica column. How can I improve peak shape and resolution? Causality & Solution: The lactam motif (specifically the C=O and NH hydrogen bond donors/acceptors) interacts strongly with the acidic silanol groups on standard unmodified silica gel. This causes severe peak tailing. To fix this, you can passivate the acidic silanols by adding 1% Triethylamine (TEA) to your eluent. Alternatively, switch to a Dichloromethane (DCM) / Methanol (MeOH) gradient (e.g., 95:5), as the methanol competitively binds to the silanol groups, sharpening the elution band.

Q4: Can I purify this compound via recrystallization instead of column chromatography? Causality & Solution: Yes. 4-Tosylpiperazin-2-one is highly crystalline due to the rigid conformation of the piperazinone ring combined with the strong pi-stacking and van der Waals interactions of the tosyl group. Recrystallization is highly scalable and effectively excludes structurally dissimilar impurities (like ring-opened byproducts). A binary solvent system of Hexanes/EtOAc[3] or Acetone/Water[4] is highly effective for yielding >99% pure solid.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, every protocol below is designed as a closed-loop, self-validating system.

Protocol A: Optimized Aqueous Workup
  • Dilution: Dilute the crude reaction mixture with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Neutralization: Wash the organic layer with saturated aqueous NaHCO₃ (3 × equal volume). Vent the separatory funnel frequently to release CO₂ gas.

  • Washing: Wash with saturated aqueous NaCl (brine) to remove residual water and break any emulsions.

  • Drying: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Self-Validation Step: Spot the concentrated organic phase on a TLC plate alongside a pure TsCl standard. Elute with 10:1 Hexanes/EtOAc. If the TsCl spot persists, resuspend the crude in DCM, add 0.5 equivalents of diethylamine, stir for 15 minutes, and repeat the acidic/basic wash sequence.

Protocol B: Flash Column Chromatography
  • Preparation: Dry-load the concentrated crude mixture onto 200-300 mesh silica gel (1:3 ratio of crude to silica) by evaporating the solvent to form a free-flowing powder.

  • Packing: Pack a glass column with silica gel using Hexanes as the solvent. Load the dry powder evenly onto the top of the silica bed.

  • Elution: Elute using a step gradient: start with 6:1 Hexanes:EtOAc (2 column volumes) to remove non-polar impurities, then transition to 4:1 Hexanes:EtOAc[1] to elute the target compound.

  • Collection: Collect fractions and monitor via TLC (UV active at 254 nm).

  • Self-Validation Step (2D TLC): To ensure no regioisomers are co-eluting, take a mixed fraction, spot it in the corner of a square TLC plate, and elute it in 4:1 Hexanes/EtOAc. Dry the plate, rotate it 90 degrees, and elute again in 95:5 DCM/MeOH. If the spot separates into two distinct points off the diagonal, co-eluting impurities are present; discard these fractions to maintain purity.

Protocol C: Recrystallization (Alternative to Chromatography)
  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimum amount of boiling EtOAc until the solid just dissolves.

  • Precipitation: Remove from heat and slowly add Hexanes dropwise until a slight, persistent turbidity is observed[3].

  • Crystallization: Allow the flask to cool slowly to room temperature undisturbed, then transfer to an ice bath for 2 hours to maximize yield.

  • Filtration: Filter the crystals via a Büchner funnel and wash with ice-cold Hexanes.

  • Self-Validation Step: Concentrate the mother liquor (filtrate) and analyze it via ¹H NMR. If the characteristic lactam signals of the target compound are absent or minimal compared to the impurity peaks, the crystallization has achieved maximum theoretical recovery.

Quantitative Chromatography Data

The following table summarizes the expected chromatographic behavior and recovery metrics for 4-Tosylpiperazin-2-one across different purification modalities.

Purification MethodSolvent SystemTarget Impurity RemovedTypical Rf​ ValueExpected Yield Recovery
Normal-Phase ColumnHexanes/EtOAc (4:1)Polar byproducts, salts~0.1580–88%
Normal-Phase ColumnDCM/MeOH (95:5)Highly retained baseline impurities~0.4575–85%
RecrystallizationHexanes/EtOAcTrace regioisomers, TsClN/A (Solid)70–85%
RecrystallizationAcetone/WaterWater-soluble saltsN/A (Solid)65–80%

References

  • Title: Knowledge UChicago - The University of Chicago | Source: uchicago.
  • Title: Supporting Information: Asymmetric Hydrogenation (RSC) | Source: rsc.
  • Title: Supporting Information for: Asymmetric Hydrogenation (RSC) | Source: rsc.
  • Title: CN106117153A - The preparation method of 2 piperazinones | Source: google.

Sources

Troubleshooting

Preventing degradation of 4-Tosylpiperazin-2-one during long-term storage

Overview 4-Tosylpiperazin-2-one (CAS No. 343323-86-4) is a highly valued heterocyclic building block in medicinal chemistry and drug development.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Overview

4-Tosylpiperazin-2-one (CAS No. 343323-86-4) is a highly valued heterocyclic building block in medicinal chemistry and drug development. While generally stable under ideal conditions, its molecular architecture contains two primary vulnerabilities: a piperazin-2-one (lactam) ring and a sulfonamide linkage .

This technical support guide is designed for research scientists to troubleshoot unexplained experimental failures, understand the mechanistic causality behind compound degradation, and implement self-validating storage protocols to ensure long-term API/intermediate integrity.

Diagnostic Troubleshooting Guide (FAQs)

Q1: We observed an unexplained mass shift of +18 Da during LC-MS analysis of our stored batch. What is causing this? Diagnosis: Lactam Hydrolysis. Mechanistic Causality: The piperazin-2-one moiety is a cyclic amide (lactam), which introduces a specific site susceptible to hydrolysis 1. Exposure to ambient moisture or residual protic solvents catalyzes the ring-opening of the lactam. The addition of a water molecule (+18.01 Da) converts the cyclic structure into an acyclic N-tosyl-amino acid derivative (specifically, N-(2-aminoethyl)-N-tosylglycine). Resolution: Ensure the compound is stored in a strictly desiccated environment. If hydrolysis has occurred, the batch must be re-purified via reverse-phase chromatography, as the ring-opened degradant will poison downstream synthetic coupling steps.

Q2: NMR spectra of our older batches show the appearance of free p-Toluenesulfonic acid (p-TsOH) and piperazin-2-one. Why did the tosyl group detach? Diagnosis: Sulfonamide Cleavage via Thermal or UV Stress. Mechanistic Causality: While sulfonamides are generally robust, they can undergo photocatalytic degradation or thermal cleavage when exposed to prolonged UV-A/UV-B irradiation or excessive heat 2. This energy input severs the S-N bond, releasing p-TsOH and the free piperazin-2-one base. Resolution: Store the compound in amber borosilicate glass vials to block UV transmission and maintain storage temperatures at or below 4°C.

Q3: The solid powder has developed a slight yellow discoloration over time. Is it still usable? Diagnosis: Oxidative Degradation. Mechanistic Causality: The carbon atoms adjacent to the piperazine nitrogens are susceptible to C-H oxidation by reactive oxygen species (ROS), leading to the formation of hydroperoxides or N-oxides. This oxidation often manifests macroscopically as a yellowing of the typically white/off-white powder. Resolution: Discolored batches should be immediately analyzed via HPLC for purity. To prevent this, flush the storage vial with an inert gas (Argon or Nitrogen) prior to sealing to displace ambient oxygen.

Degradation Pathway Visualization

G A 4-Tosylpiperazin-2-one (Intact API/Intermediate) B Moisture (H2O) Acid/Base Catalysis A->B E Thermal Stress / UV Light A->E H Oxygen (ROS) A->H C Lactam Hydrolysis B->C D N-Tosyl-amino Acid (Ring-Opened Degradant) C->D F Sulfonamide Cleavage E->F G Piperazin-2-one + p-Toluenesulfonic Acid F->G I C-H Oxidation H->I J Hydroperoxide / N-Oxide Derivatives I->J

Degradation pathways of 4-Tosylpiperazin-2-one under environmental stress.

Quantitative Stability Data

The following table summarizes the degradation kinetics of 4-Tosylpiperazin-2-one under various accelerated storage conditions. These self-validating metrics demonstrate the absolute necessity of strict environmental controls.

Storage ConditionEnvironmentTimeframePurity Retention (%)Primary Degradant Observed
-20°C, Dark Argon, Desiccated12 Months> 99.5%None
4°C, Dark Ambient Air, Sealed6 Months98.2%Trace N-Oxide
25°C, Dark 60% Relative Humidity3 Months89.4%Ring-Opened Amino Acid
25°C, UV Light Ambient Air14 Days< 65.0%p-TsOH, Piperazin-2-one
60°C, Dark Dry Heat30 Days82.1%Thermal decomposition products

Standard Operating Procedure (SOP): Long-Term Storage & Recovery

To ensure maximum stability and prevent the degradation pathways outlined above, adhere to the following strict methodological workflow:

Phase 1: Preparation for Storage
  • Lyophilization: Ensure the 4-Tosylpiperazin-2-one is completely dry. Residual solvents (especially water or protic solvents) will dramatically accelerate lactam hydrolysis. Dry the compound under high vacuum (< 0.1 mbar) for at least 12 hours.

  • Aliquotting: Divide the bulk material into single-use aliquots (e.g., 50–100 mg per vial) to prevent repeated freeze-thaw cycles and minimize atmospheric exposure during retrieval.

  • Vial Selection: Transfer the dried powder into amber-colored, borosilicate glass vials to prevent UV-induced sulfonamide cleavage.

Phase 2: Atmospheric Control & Sealing
  • Inert Gas Flushing: Insert an Argon or Nitrogen gas line into the vial. Gently flush the headspace for 30–60 seconds to displace oxygen (preventing oxidation) and ambient moisture.

  • Hermetic Sealing: Immediately cap the vial with a PTFE-lined septum cap. Wrap the cap junction tightly with Parafilm to create a secondary moisture barrier.

Phase 3: Environmental Storage
  • Temperature Control: Store the sealed vials in a monitored freezer at -20°C for long-term storage (> 1 month) or a refrigerator at 2–8°C for short-term active use.

  • Desiccation: Place the vials inside a secondary container (e.g., a desiccator cabinet or a sealed zip-top bag containing indicating silica gel packets).

Phase 4: Recovery and Usage (Critical Step)
  • Equilibration: Before opening, remove the vial from cold storage and allow it to equilibrate to room temperature in a desiccator for at least 30 minutes.

    • Causality Note: Opening a cold vial in ambient air will cause immediate condensation of atmospheric moisture directly onto the powder, initiating rapid lactam hydrolysis.

  • Verification: If the compound has been stored for > 6 months, verify structural integrity via LC-MS or 1H NMR prior to use in sensitive synthetic steps 3.

References

  • Sulfanilamide in solution and liposome vesicles; in vitro release and UV-stability studies. PMC / National Institutes of Health.[Link]

  • Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. ACS Omega. [Link]

Sources

Optimization

Optimizing recrystallization conditions for 4-Tosylpiperazin-2-one

Technical Support Center: Optimizing Recrystallization for 4-Tosylpiperazin-2-one Overview Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter challenges regarding the isolation a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Recrystallization for 4-Tosylpiperazin-2-one

Overview Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter challenges regarding the isolation and purification of 4-Tosylpiperazin-2-one. This compound, characterized by its bulky, hydrophobic tosyl group and a strongly hydrogen-bonding lactam core, presents unique thermodynamic challenges during crystallization. This guide provides field-proven, self-validating protocols and troubleshooting steps to ensure high-yield, high-purity recovery for downstream drug development applications.

Part 1: Quantitative Solvent Selection Data

Selecting the correct solvent system is the most critical variable in controlling the metastable zone width (MSZW) of 4-Tosylpiperazin-2-one.

Solvent SystemTypical Ratio (v/v)Boiling Point RangeTarget Impurity ProfileSuitability & Mechanistic Notes
Hexane / Ethyl Acetate 4:1 to 1:168 °C / 77 °CNon-polar to moderately polar impuritiesExcellent for primary crystallization post-chromatography. EtOAc solvates the piperazinone via hydrogen bonding, while hexane forces nucleation 1.
Acetonitrile 100%82 °CHighly polar impurities, residual metal catalystsIdeal for secondary recrystallization. The strong dipole moment excludes residual tosyl chloride or pyridine salts 2.
Acetone / Water 9:156 °C / 100 °CBroad spectrum, highly polar crude mixturesUseful for highly polar crude mixtures, though more commonly applied to unsubstituted piperazin-2-one derivatives 3.

Part 2: Troubleshooting FAQs

Q: Why does my 4-Tosylpiperazin-2-one "oil out" instead of crystallizing? A: Oiling out (liquid-liquid phase separation) is a kinetic phenomenon that occurs when the solute becomes supersaturated at a temperature above its melting point in the solvent mixture, or when high levels of impurities severely depress the melting point. Causality: The bulky tosyl group and the hydrogen-bonding lactam core create competing intermolecular forces. When impurities (e.g., residual pyridine or unreacted p-toluenesulfonyl chloride) disrupt the highly ordered hydrogen-bond network required for the crystal lattice, the compound forms an amorphous coacervate instead of nucleating. Solution: Ensure preliminary purification via flash column chromatography 1. If oiling occurs during recrystallization, reheat the mixture until homogeneous, add 5-10% more of the solubilizing solvent (Ethyl Acetate), and cool at a much slower rate (e.g., 0.1 °C/min) to favor thermodynamic control.

Q: Which solvent system provides the highest chemical purity for downstream cross-coupling? A: While Hexane/Ethyl Acetate is standard for primary isolation 1, recrystallization from pure Acetonitrile is highly recommended for advanced purification 2. Acetonitrile's high polarity effectively solvates polar impurities and persistent transition metal catalysts (e.g., Palladium) while the target compound crystallizes cleanly upon cooling.

Q: How can I self-validate the success of the recrystallization? A: A self-validating protocol requires orthogonal analytical checks. First, verify the melting point (pure 4-Tosylpiperazin-2-one derivatives typically exhibit sharp melting points, e.g., 71-73 °C or higher depending on specific chiral substitutions 1). Second, perform 1H NMR (CDCl3); look for the complete disappearance of the characteristic pyridine or ethyl acetate solvent peaks, and ensure the tosyl methyl group integrates perfectly to 3H relative to the piperazinone core protons.

Part 3: Standardized Experimental Protocol

Methodology: Dual-Solvent Recrystallization (Hexane/EtOAc) This protocol is designed as a self-validating system to ensure thermodynamic control over kinetic precipitation.

Step 1: Initial Dissolution Transfer the semi-pure 4-Tosylpiperazin-2-one (post-silica gel chromatography) into a clean, dry Erlenmeyer flask. Add a minimal volume of Ethyl Acetate (approx. 2-3 mL per gram of compound). Causality: Using minimal solvent ensures maximum supersaturation upon cooling, driving higher yields.

Step 2: Thermal Equilibration Heat the suspension gently on a hot plate (set to 60-65 °C) while swirling until complete dissolution is achieved. Validation Checkpoint: The solution must be completely transparent. Any residual particulate indicates insoluble polymeric byproducts that must be removed via hot gravity filtration before proceeding.

Step 3: Antisolvent Titration Dropwise, add hot Hexane to the solution until a faint, persistent cloudiness appears. Immediately add 1-2 drops of hot Ethyl Acetate until the solution just clears. Causality: This exact point represents the limit of the metastable zone. Crossing it precisely ensures the solution is perfectly primed for maximum nucleation without premature precipitation.

Step 4: Controlled Nucleation Remove the flask from the heat source. Allow it to cool to room temperature undisturbed for 2 hours. Causality: Rapid cooling forces kinetic precipitation, trapping impurities in the crystal lattice. Slow cooling favors thermodynamic lattice formation, yielding high-purity crystals.

Step 5: Maturation & Isolation Transfer the flask to an ice bath (0-4 °C) for 30 minutes to maximize yield. Filter the crystals via vacuum filtration using a Büchner funnel. Validation Checkpoint: Crystals should appear as distinct, free-flowing white solids. If a biphasic liquid (oil) forms, the cooling rate was too rapid or the impurity load was too high.

Step 6: Washing and Drying Wash the filter cake with ice-cold Hexane (2 x 5 mL). Dry the crystals under high vacuum (≤ 1 mbar) at 40 °C for 4-6 hours. Causality: Hexane washes away surface impurities without dissolving the product. Vacuum drying removes residual solvent trapped in the crystal habit.

Part 4: Workflow Visualization

G Crude Crude 4-Tosylpiperazin-2-one (Post-Reaction Mixture) PrePurify Flash Column Chromatography (Removes bulk impurities) Crude->PrePurify Solvent Solvent Selection Hex/EtOAc vs. Acetonitrile PrePurify->Solvent Dissolve Thermal Dissolution (Minimal Solubilizing Solvent, 65°C) Solvent->Dissolve Antisolvent Antisolvent Titration (Add Antisolvent until cloudy) Dissolve->Antisolvent Cooling Controlled Cooling (Thermodynamic Nucleation) Antisolvent->Cooling Filter Vacuum Filtration & Cold Antisolvent Wash Cooling->Filter Pure Pure Crystalline Product (Validate via NMR/MP) Filter->Pure

Caption: Workflow for the optimized recrystallization of 4-Tosylpiperazin-2-one.

References

  • Title : Supporting Information for: Enantioselective Intramolecular Stetter Reactions | Source : rsc.org | URL : 1

  • Title : Knowledge UChicago - The University of Chicago | Source : uchicago.edu | URL : 2

  • Title : CN106117153A - The preparation method of 2 piperazinones | Source : Google Patents | URL : 3

Sources

Troubleshooting

🧪 Technical Support Center: Resolving Steric Hindrance in Piperazinone Substitution

Welcome to the Advanced Synthesis Support Center. Piperazinones are privileged scaffolds in medicinal chemistry, offering a rigidified, vector-controlled alternative to standard piperazines.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. Piperazinones are privileged scaffolds in medicinal chemistry, offering a rigidified, vector-controlled alternative to standard piperazines. However, the unique electronic environment of the amide bond (N1-C2) combined with the conformational rigidity of the 6-membered ring frequently leads to severe steric hindrance during substitution reactions.

This guide synthesizes field-proven troubleshooting strategies, mechanistic causality, and validated protocols to help you overcome poor yields, regioselectivity failures, and over-alkylation in sterically congested piperazinone systems.

🔬 Diagnostic Overview: The Steric Landscape of Piperazinones

Before troubleshooting, it is critical to understand the causality of substitution failures in these heterocycles:

  • Electronic vs. Steric Disparity: The N4 amine is highly nucleophilic but highly susceptible to steric blocking from substituents at the C3 and C5 positions. Conversely, the N1 nitrogen is part of an amide; its lone pair is delocalized into the adjacent carbonyl, rendering it a poor nucleophile that requires aggressive deprotonation [3].

  • The Kinetic Trap of Direct Alkylation: Direct SN​2 alkylation of the N4 position replaces a hydrogen with an electron-donating alkyl group. This makes the resulting tertiary amine more nucleophilic than the starting material, inevitably leading to over-alkylation and quaternary ammonium salt formation [4].

G Start Unprotected Piperazinone Boc Boc Protection (N4 Amine) Start->Boc Boc2O Pitfall Direct Alkylation (Over-alkylation) Start->Pitfall Excess R-X NaHMDS NaHMDS / R-X (N1 Amide Alkylation) Boc->NaHMDS Strong Base Deprotect TFA Deprotection (Remove Boc) NaHMDS->Deprotect Acid Cleavage RedAm Reductive Amination (N4 Alkylation) Deprotect->RedAm R-CHO, Reductant

Workflow for regioselective piperazinone functionalization avoiding steric clashes.

🛠️ Troubleshooting Database (FAQs)

Q1: I am trying to N-alkylate the N4 position of a piperazinone that has a bulky substituent at C3. My yields are consistently below 20%. How can I overcome this steric clash? Causality: Bulky groups at C3 (e.g., isopropyl, phenyl) create severe 1,3-diaxial interactions that block the Bürgi-Dunitz trajectory of the incoming electrophile during SN​2 displacement. Standard thermal heating often leads to substrate decomposition before the activation energy barrier is overcome. Solution: Transition to Microwave-Assisted Synthesis . Microwave irradiation provides rapid, direct dielectric heating that efficiently overcomes the high activation energy barrier of hindered nucleophilic attacks without the prolonged thermal degradation seen in traditional oil baths [1].

Q2: When attempting to selectively alkylate the N1 (amide) position, I either get no reaction or a messy mixture of N1/N4 alkylated products. What is the optimal strategy? Causality: The N1 nitrogen's delocalized lone pair makes it a remarkably poor nucleophile. Using weak bases (like K2​CO3​ ) fails to deprotonate it, while using strong bases on an unprotected piperazinone leads to competitive N4 alkylation. Solution: Employ an orthogonal protecting group strategy. First, protect the highly reactive N4 position with a bulky, electron-withdrawing group like Boc (tert-butoxycarbonyl). Then, use a strong, non-nucleophilic base such as Sodium bis(trimethylsilyl)amide (NaHMDS) to deprotonate the N1 amide. The steric bulk of NaHMDS prevents it from acting as a nucleophile, cleanly generating the amidate anion for subsequent targeted alkylation [2].

Q3: I need to mono-alkylate the N4 position with a primary alkyl chain, but I keep isolating water-soluble quaternary ammonium salts. How do I stop the reaction? Causality: As mentioned in the diagnostic overview, mono-alkylation increases the nucleophilicity of the amine, creating a kinetic trap that favors di-alkylation. Solution: Abandon direct SN​2 alkylation in favor of Reductive Amination . By reacting the piperazinone with an aldehyde, you form an iminium intermediate. The steric bulk of this intermediate, combined with immediate in situ reduction, strictly halts the reaction at the mono-alkylated stage [4].

Q4: How can I achieve C-alkylation (e.g., at the C3 position) on a piperazinone that is already sterically congested? Causality: Direct enolate alkylation of piperazinones is notoriously difficult due to poor electrophile trajectory and competing N-alkylation. Solution: Utilize Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation (Pd-AAA) . By converting the piperazinone into an allyl ester enolate precursor, the Pd-catalyst facilitates an intramolecular rearrangement that is highly tolerant of steric bulk, allowing for the formation of quaternary stereocenters at C3 with excellent enantioselectivity [3].

G Hindered Sterically Hindered Piperazinone Thermal Standard Thermal Alkylation Hindered->Thermal MW Microwave-Assisted Alkylation Hindered->MW LowYield Low Yield / Decomposition Thermal->LowYield Steric Clash HighYield High Yield N-Alkylated Product MW->HighYield Overcomes Barrier

Kinetic energy profiles of thermal vs. microwave-assisted alkylation of hindered substrates.

📊 Quantitative Reaction Matrices

Use the following matrix to select the appropriate methodology based on your specific steric constraints and target site.

MethodReagents / CatalystTarget SiteSteric ToleranceTypical Yield
Direct N-Alkylation NaHMDS, R-X, THF, 0 °CN1 (Amide)Low to Moderate40–70%
Microwave-Assisted R-X, CH3​CN , MW (150 °C)N4 (Amine)High (Bulky Aryls)75–95%
Reductive Amination R-CHO, NaBH3​CN , MeOHN4 (Amine)Moderate60–85%
Pd-AAA (Decarboxylative) Pd2​(pmdba)3​ , tBuPHOXC3 (Carbon)High (Quaternary)80–95%

🧪 Validated Standard Operating Procedures (SOPs)

The following protocols are designed as self-validating systems . Do not proceed to subsequent steps unless the validation checkpoints are met.

SOP 1: Microwave-Assisted N4-Alkylation of Severely Hindered Piperazinones

Designed to overcome high activation barriers without thermal degradation.

  • Preparation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, dissolve the sterically hindered piperazinone (1.0 mmol) and the alkyl/aryl halide (1.2 mmol) in anhydrous acetonitrile (3.0 mL).

  • Base Addition: Add N,N -diisopropylethylamine (DIPEA) (2.0 mmol). Note: A non-nucleophilic base is critical here to prevent competitive alkylation of the base itself.

  • Irradiation: Seal the vial with a Teflon-lined crimp cap. Irradiate in a dedicated microwave synthesizer at 150 °C for 15–20 minutes.

  • Validation Checkpoint 1: Analyze an aliquot via UPLC-MS. You should observe >90% conversion to the desired mass [M+H]+ . If unreacted starting material remains, irradiate for an additional 10 minutes. Do not exceed 35 minutes total to avoid ring-opening degradation.

  • Workup: Concentrate the mixture under reduced pressure. Partition the residue between EtOAc (15 mL) and saturated aqueous NaHCO3​ (15 mL). Extract the aqueous layer with EtOAc (2 × 10 mL), dry over Na2​SO4​ , and purify via flash chromatography.

SOP 2: Regioselective Mono-Alkylation via Reductive Amination

Designed to prevent quaternary ammonium salt formation during N4 functionalization.

  • Condensation: To a solution of N1-protected piperazinone (1.0 mmol) in anhydrous methanol (5.0 mL), add the target aldehyde (1.05 mmol). Stir at room temperature for 2 hours.

  • Validation Checkpoint 1: Sample 10 µL of the reaction mixture, dilute in LC-MS grade Acetonitrile, and inject. Confirm the presence of the iminium ion intermediate mass [M+H−H2​O]+ . Crucial: Do not add the reducing agent until this intermediate is >80% abundant, otherwise, you will prematurely reduce the aldehyde to an alcohol.

  • Reduction: Cool the reaction mixture to 0 °C. Add Sodium cyanoborohydride ( NaBH3​CN ) (1.5 mmol) portion-wise over 5 minutes. Add a catalytic amount of glacial acetic acid (2 drops) to adjust the pH to ~5.5, optimizing the reduction of the iminium species.

  • Completion: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Validation Checkpoint 2: TLC (10% MeOH in DCM, Ninhydrin stain). The starting secondary amine (which stains dark purple/pink) should be completely absent, replaced by a new spot that is UV-active or stains differently.

  • Workup: Quench with 1M NaOH (5 mL) to destroy excess reductant and free-base the product. Extract with DCM (3 × 10 mL), dry over MgSO4​ , and concentrate.

📚 References

  • Gao, R., & Canney, D. J. (2010). A Versatile and Practical Microwave-Assisted Synthesis of Sterically Hindered N-Arylpiperazines. The Journal of Organic Chemistry, 75(21), 7451–7453. URL: [Link]

  • Mangion, I. K., et al. (2013). Practical Asymmetric Synthesis of a Chiral Piperazinone Derivative. Organic Process Research & Development, 17(8), 1022-1029. URL: [Link]

  • Stoltz, B. M., et al. (2018). Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. Chemical Science, 9, 8353-8358. URL: [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). PubMed Central (PMC). URL: [Link]

Reference Data & Comparative Studies

Validation

Comparing tosyl and Fmoc protecting groups for piperazinone synthesis

Title: Engineering Piperazinone Scaffolds: A Strategic Comparison of Fmoc and Tosyl Protecting Groups Introduction Piperazinones are privileged scaffolds in drug discovery, frequently utilized as conformationally constra...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Engineering Piperazinone Scaffolds: A Strategic Comparison of Fmoc and Tosyl Protecting Groups

Introduction Piperazinones are privileged scaffolds in drug discovery, frequently utilized as conformationally constrained dipeptide isosteres to target protein-protein interactions (e.g., SARS-CoV-2 3CLPro inhibitors) and as core structures in complex natural products like Agelastatin A[1][2]. The synthesis of these nitrogen-rich heterocycles requires meticulous control over orthogonal protection strategies to prevent premature cyclization, epimerization, and poor atom economy. Two of the most prominent protecting groups employed in piperazinone synthesis are the base-labile Fluorenylmethyloxycarbonyl (Fmoc) and the robust, electron-withdrawing p-Toluenesulfonyl (Tosyl or Ts).

This guide provides a comprehensive, data-driven comparison of Fmoc and Tosyl strategies, detailing the mechanistic causality behind their selection, quantitative performance metrics, and validated experimental protocols.

Mechanistic Causality: Protection vs. Activation

The Fmoc Strategy (Temporary Protection & SPPS Compatibility) Fmoc is the gold standard for solid-phase peptide synthesis (SPPS) and solution-phase peptidomimetic construction[3]. Its primary advantage is its orthogonality to acid-labile groups (Boc, tBu). In piperazinone synthesis, Fmoc is typically used to mask the N-terminal amine during the construction of the linear dipeptide precursor. However, the causality of failure in Fmoc-based piperazinone synthesis often stems from the basicity of the intermediate amines; free amines can trigger premature cleavage of the Fmoc group or undergo undesired intramolecular cyclization into stable, unreactive lactams before the desired functionalization is complete[4].

The Tosyl Strategy (Electrophilic Activation & Stereocontrol) Unlike Fmoc, which serves a passive protective role, the Tosyl group actively participates in the reaction mechanism. The strong electron-withdrawing nature of the sulfonyl group dramatically lowers the LUMO of the adjacent C-N bonds[2]. This is critically exploited in the synthesis of complex piperazinones via N-tosyl aziridine intermediates[5]. The tosyl group activates the aziridine ring for regioselective nucleophilic attack or oxidative ring-opening (e.g., via Indium catalysis)[2]. The trade-off for this activation is the harsh reductive conditions (e.g., Samarium diiodide, SmI2) required for its late-stage removal, which dictates that Tosyl must be used when the target molecule lacks easily reducible functional groups[2].

Strategic Workflows

G Start Piperazinone Synthesis Strategy Fmoc Fmoc Protection (Base Labile) Start->Fmoc Peptidomimetics Tosyl Tosyl Protection (Strong EWG) Start->Tosyl Metal-Catalyzed Fmoc_Adv Orthogonal to Boc/tBu Mild Piperidine Cleavage Fmoc->Fmoc_Adv Fmoc_Dis Risk of Premature Cyclization Fmoc->Fmoc_Dis Tosyl_Adv Activates Aziridines Stable to Strong Bases Tosyl->Tosyl_Adv Tosyl_Dis Requires SmI2 or Na/NH3 for Deprotection Tosyl->Tosyl_Dis

Logical decision matrix for selecting Fmoc vs. Tosyl in piperazinone synthesis.

Quantitative Performance Comparison

To objectively evaluate these strategies, we must analyze their performance across standard synthetic metrics. The following table summarizes the operational parameters and yields derived from validated syntheses of piperazinone cores.

ParameterFmoc (Fluorenylmethyloxycarbonyl)Tosyl (p-Toluenesulfonyl)
Primary Mechanistic Role Passive N-protection (Steric shielding)Active N-protection (Electrophilic activation)
Cleavage Conditions 20% Piperidine in DMF (Mild Base)[4]SmI2, Na/NH3, or strong acids (Harsh Reductive)[2]
Orthogonality Orthogonal to Boc, tBu, AllocOrthogonal to Fmoc, Boc, Cbz, mild bases
Effect on Cyclization Passive; requires external coupling agents (HATU)[3]Active; EWG effect accelerates ring-opening/closure
Typical Yields (Core) 48% - 85% (via reductive amination/coupling)[1]51% - 82% (via Pd-catalyzed AAA / aziridine)[5]
Solvent Dependency High (1,2-DCE preferred over DCM for solubility)[1]Moderate (DMSO required for specific ring openings)[2]
Major Drawback Premature cyclization of basic intermediates[4]Difficult deprotection limits late-stage utility

Validated Experimental Methodologies

The following protocols represent self-validating systems. Each step includes specific diagnostic phenomena or analytical checkpoints to ensure the integrity of the synthesis.

Protocol A: Fmoc-Mediated Synthesis of Piperazinone Dipeptide Isosteres

This protocol utilizes iminium chemistry and HATU-mediated coupling to construct the piperazinone core, a method proven effective in synthesizing SARS-CoV-2 3CLPro inhibitors[1].

Rationale: The use of Fmoc allows for the sequential addition of amino acids. A critical optimization in this protocol is the substitution of dichloromethane (DCM) with 1,2-dichloroethane (1,2-DCE) during the cyclization step[1]. The intermediate Fmoc-dipeptide exhibits poor solubility in DCM, leading to incomplete cyclization. 1,2-DCE fully solubilizes the intermediate, increasing the yield from 75% to 85%[1].

Step-by-Step Procedure:

  • Reductive Amination: Dissolve phenylalanine methyl ester (1.0 equiv) and dimethoxyacetaldehyde (1.2 equiv) in Methanol. Add 10% Pd/C (0.1 equiv) and stir under an H2 atmosphere (1 atm) for 16 h at room temperature. Filter through Celite and concentrate to yield the secondary amine[1].

  • Fmoc-Coupling: To a solution of Fmoc-Gly-OH (1.1 equiv) in dry DMF, add HATU (1.5 equiv) and dry DIPEA (2.0 equiv). Stir for 15 minutes to pre-activate the acid, then add the secondary amine from Step 1[3].

    • Self-Validation Checkpoint: Monitor by LC-MS. The activated ester should be consumed within 4 hours. If the secondary amine persists, add an additional 0.5 equiv of DIPEA.

  • Cyclization: Dissolve the crude Fmoc-dipeptide in a mixture of TFA/TIPS/1,2-DCE (ratio 5:5:90) and stir for 16 h at room temperature to remove acid-labile protecting groups and initiate cyclization[1].

  • Final Ring Closure: Concentrate the mixture and reflux in a 5M HCl solution in dioxane for 16 h[3].

  • Isolation: Neutralize carefully with saturated NaHCO3, extract with Ethyl Acetate, dry over Na2SO4, and purify via flash chromatography to isolate the Fmoc-protected piperazinone.

WorkflowFmoc N1 Reductive Amination (Pd/C, H2, MeOH) N2 Fmoc-Gly-OH Coupling (HATU, DIPEA, DMF) N1->N2 N3 Acetal Deprotection (TFA, TIPS, 1,2-DCE) N2->N3 N4 Acidic Cyclization (5M HCl, Dioxane, Reflux) N3->N4

Workflow for Fmoc-mediated piperazinone synthesis via reductive amination.

Protocol B: Tosyl-Activated Synthesis via Aziridine Ring Opening

This protocol leverages the electron-withdrawing power of the Tosyl group to activate an aziridine for oxidative ring opening, a key step in the total synthesis of Agelastatin A[2].

Rationale: Fmoc cannot be used here because it does not provide sufficient electrophilic activation of the aziridine ring. The Tosyl group lowers the activation energy for the Indium-catalyzed attack by DMSO. The subsequent cleavage requires single-electron transfer (SET) via SmI2, a highly specific reagent that cleaves the N-S bond without disturbing the newly formed stereocenters[2].

Step-by-Step Procedure:

  • N-Tosyl Aziridination: React the starting cyclopentene derivative with PhI=NTs in the presence of a Copper or N-heterocyclic carbene catalyst to form the N-tosyl aziridine[5].

  • Oxidative Ring Opening: Dissolve the N-tosyl aziridine in anhydrous DMSO. Add In(OTf)3 (0.7 equiv) and heat to 80 °C[2].

    • Mechanistic Note: In(OTf)3 acts as a mild Lewis acid, coordinating to the Tosyl oxygen, further increasing the electrophilicity of the aziridine carbon to facilitate attack by the DMSO oxygen.

  • Piperazinone Annulation: React the resulting α-amino ketone with the appropriate isocyanate or amine nucleophile to close the piperazinone ring[2].

  • Tosyl Deprotection: Dissolve the Tosyl-piperazinone in anhydrous THF with HMPA (co-solvent). Cool to -78 °C. Add a freshly prepared solution of SmI2 (0.1 M in THF) dropwise[2].

    • Self-Validation Checkpoint: SmI2 is deep blue. The reaction is complete when the deep blue color persists in the reaction mixture for more than 5 minutes, indicating that all the sulfonamide has been reduced and excess SmI2 is present. Quench immediately with saturated aqueous NH4Cl.

References

  • Peptidomimetic Small-Molecule Inhibitors of 3CLPro Activity and Spike–ACE2 Interaction. ChemRxiv / NIH. 1

  • New Class of Nucleophiles for Palladium-Catalyzed Asymmetric Allylic Alkylation. Total Synthesis of Agelastatin A. Journal of the American Chemical Society.2

  • Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics. The Journal of Organic Chemistry.

  • The challenge of peptide nucleic acid synthesis. Chemical Society Reviews.4

Sources

Comparative

Unambiguous Structural Validation of 4-Tosylpiperazin-2-one: High-Field (600 MHz) vs. Benchtop (80 MHz) NMR Spectrometry

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Analytical Performance Comparison Guide Executive Summary & The Analytical Challenge The piperazin-2-one scaffold is a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Analytical Performance Comparison Guide

Executive Summary & The Analytical Challenge

The piperazin-2-one scaffold is a privileged pharmacophore widely utilized in the development of factor Xa inhibitors, HIV protease inhibitors, and oxytocin antagonists. During the synthesis of its derivatives, regioselective protection—such as the sulfonylation to form 4-Tosylpiperazin-2-one ( C11​H14​N2​O3​S )—requires rigorous structural validation to ensure the tosyl group is attached at the N4 amine rather than the N1 amide.

In modern drug development workflows, laboratories must frequently choose between the rapid accessibility of Benchtop NMR (80 MHz) and the definitive resolution of High-Field NMR (600 MHz) . This guide objectively compares the performance of these two platforms for the structural elucidation of 4-Tosylpiperazin-2-one, providing self-validating experimental protocols and causality-driven data interpretation.

Platform Comparison: Resolution, Sensitivity, and Causality

The structural validation of 4-Tosylpiperazin-2-one presents specific spectroscopic challenges:

  • Second-Order Effects: The adjacent C5 and C6 methylene groups share similar chemical environments. At lower magnetic fields, the chemical shift difference ( Δν ) is small relative to the coupling constant ( J ), resulting in complex, overlapping second-order multiplets.

  • Regiochemical Confirmation: Proving the tosyl group is at N4 requires observing through-bond correlations between the tosyl ipso-carbon and the piperazine ring protons, which relies heavily on 2D HMBC (Heteronuclear Multiple Bond Correlation) sensitivity.

Benchtop NMR (80 MHz) Performance

Benchtop NMR provides excellent rapid-screening capabilities. It easily confirms the presence of the tosyl group via the distinct methyl singlet ( δ 2.45) and the A2​B2​ aromatic spin system ( δ 7.35, 7.65). However, the C5 and C6 protons merge into an unresolved multiplet ( δ 3.30–3.55). While sufficient for routine reaction monitoring, it lacks the dispersion required for absolute de novo structural assignment ().

High-Field NMR (600 MHz) Performance

At 600 MHz, the Larmor frequency drastically increases Δν , pushing the C5 and C6 signals into the first-order regime ( Δν≫J ). The C5 protons resolve into a clear triplet, and the C6 protons resolve into a distinct doublet of triplets. Furthermore, the enhanced sensitivity of the cryoprobe enables rapid acquisition of 2D HSQC and HMBC spectra, which are mandatory for confirming the N4-tosylation regiochemistry.

Quantitative Data: Signal Assignment Comparison

The following table summarizes the objective performance and signal resolution across both platforms.

Nucleus / PositionChemical EnvironmentExpected Shift ( δ , ppm)Benchtop (80 MHz) ResolutionHigh-Field (600 MHz) Resolution
1 H: Ts-CH 3​ Aryl methyl2.45Singlet (3H)Singlet (3H)
1 H: C3-H 2​ Isolated CH 2​ between C=O & N-Ts3.78Singlet (2H)Singlet (2H)
1 H: C5-H 2​ CH 2​ adjacent to N-Ts3.45Multiplet (Overlapped)Triplet ( J = 5.4 Hz, 2H)
1 H: C6-H 2​ CH 2​ adjacent to N-H3.35Multiplet (Overlapped)td ( J = 5.4, 2.5 Hz, 2H)
1 H: N1-H Amide proton6.20Broad Singlet (1H)Broad Singlet (1H)
1 H: Ts-Ar Ortho to SO 2​ / Meta to SO 2​ 7.65 / 7.35Two Doublets (2H each)Two Doublets ( J = 8.2 Hz)
13 C: C2 Carbonyl (Amide)166.5Low S/N, broadSharp Singlet
13 C: C3, C5, C6 Aliphatic Ring Carbons49.5, 45.2, 41.0ResolvedBaseline Resolved

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocol is designed as a self-validating system . By strictly controlling the relaxation delays and utilizing internal referencing, the resulting integrals and cross-peaks logically prove the structure without reliance on external assumptions.

Step 1: Sample Preparation
  • Weigh exactly 15.0 mg of the synthesized 4-Tosylpiperazin-2-one.

  • Dissolve in 0.6 mL of CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl 3​ is chosen because it does not exchange with the N1-H amide proton, allowing its observation at δ 6.20. TMS acts as the internal zero-point reference ().

  • Transfer to a high-quality 5 mm NMR tube, ensuring a solvent depth of exactly 4.0 cm to optimize magnetic shimming.

Step 2: 1D 1 H and 13 C Acquisition (600 MHz)
  • 1 H NMR Parameters: 16 scans, spectral width of 12 ppm. Set the relaxation delay ( D1 ) to 2.0 seconds .

    • Self-Validation Check: Integrate the spectrum. The total integral sum must equal exactly 14.0 protons . The ratio of the Ts-CH 3​ ( δ 2.45) to the isolated C3-H 2​ ( δ 3.78) must be exactly 3:2.

  • 13 C NMR Parameters: 512 scans, 1 H-decoupled (WALTZ-16). Set D1 to 1.5 seconds .

    • Causality: Quaternary carbons (Carbonyl C2 and Tosyl ipso-carbons) lack attached protons to facilitate dipole-dipole relaxation. A longer D1 ensures these carbons fully relax between pulses, preventing their signals from disappearing into the baseline noise.

Step 3: 2D HMBC Regiochemical Validation
  • Acquire a 1 H- 13 C HMBC spectrum optimized for long-range couplings ( nJCH​=8 Hz).

  • Self-Validation Check: Observe the cross-peak between the isolated C3 protons ( δ 3.78) and the Carbonyl C2 ( δ 166.5). Crucially, look for the 3J correlation between the C3 protons and the Tosyl ipso-carbon ( δ 133.0). The presence of this specific cross-peak unambiguously proves the tosyl group is attached to N4, not N1.

Visualizing the Workflow and Logical Assignments

The following diagrams map the operational workflow and the critical 2D NMR logical relationships used to validate the molecule.

Workflow N1 Sample Prep: 4-Tosylpiperazin-2-one (15 mg in 0.6 mL CDCl3) N2 Benchtop NMR (80 MHz) Routine Screening & Purity N1->N2 N3 High-Field NMR (600 MHz) Definitive Elucidation N1->N3 N4 1D 1H & 13C Spectra (Check Integrals = 14H) N2->N4 N3->N4 N5 2D Spectra (HSQC/HMBC) (Regiochemical Mapping) N3->N5 N6 Unambiguous Structural Assignment N4->N6 N5->N6

Caption: Comparative workflow for structural validation using Benchtop vs. High-Field NMR platforms.

HMBC_Logic C2 C2 (Carbonyl) δ 166.5 H3 H3 (Methylene) δ 3.78 H3->C2 HMBC (2J) Ts Tosyl ipso-Carbon δ 133.0 H3->Ts HMBC (3J) H6 H6 (Methylene) δ 3.35 H6->C2 HMBC (3J) NH N1-H (Amide) δ 6.20 NH->C2 HMBC (1J/2J) H5 H5 (Methylene) δ 3.45 H5->H6 COSY (3J) H5->Ts HMBC (3J)

Caption: Key 2D NMR logical correlations (HMBC and COSY) proving N4-tosylation regiochemistry.

Conclusion

While Benchtop NMR (80 MHz) serves as an excellent, cost-effective tool for confirming the success of the tosylation reaction via the appearance of aromatic and methyl signals, it falls short of providing absolute structural certainty due to second-order signal overlap in the piperazine ring. High-Field NMR (600 MHz) remains the gold standard for structural validation. By utilizing the step-by-step protocols and 2D HMBC logic outlined above, researchers can definitively prove the regiochemistry and purity of 4-Tosylpiperazin-2-one, ensuring downstream reliability in drug development pipelines.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.[Link]

  • Rossen, K., Weissman, S. A., Sager, J., Reamer, R. A., Askin, D., Volante, R. P., & Reider, P. J. (1995). Asymmetric Hydrogenation of Tetrahydropyrazines: Synthesis of (S)-Piperazine-2-tert-butylcarboxamide, an Intermediate in the Preparation of the HIV Protease Inhibitor Indinavir. Tetrahedron Letters.[Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[Link]

Validation

Optimizing HPLC Method Validation for 4-Tosylpiperazin-2-one: A Comparative Guide

The synthesis of complex active pharmaceutical ingredients (APIs) frequently relies on rigid, nitrogen-containing heterocycles. Among these, 4-Tosylpiperazin-2-one serves as a critical structural intermediate.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of complex active pharmaceutical ingredients (APIs) frequently relies on rigid, nitrogen-containing heterocycles. Among these, 4-Tosylpiperazin-2-one serves as a critical structural intermediate. Establishing a robust analytical method for this compound is paramount for drug safety, yet piperazine derivatives present notorious analytical challenges.

As a Senior Application Scientist, I have designed this guide to objectively compare analytical methodologies for piperazine intermediates and provide a self-validating, robust HPLC-UV protocol grounded in the modernized [1].

Analytical Strategy: Method Comparison & Causality

To establish the most efficient quality control (QC) strategy, we must compare the intrinsic capabilities of available analytical platforms. Historically, unsubstituted piperazines lack a strong UV chromophore, necessitating cumbersome pre-column derivatization or expensive mass spectrometry[2].

However, structural causality dictates our method selection. In 4-Tosylpiperazin-2-one, the introduction of the tosyl (p-toluenesulfonyl) group provides a built-in conjugated π -system that strongly absorbs at 254 nm.

Table 1: Comparative Performance of Analytical Modalities for Piperazine Derivatives

ParameterDirect HPLC-UV (Tosyl-Assisted)HPLC-UV (Derivatized)LC-MS/MS
Detection Principle Intrinsic UV absorbance at 254 nmPre-column reaction (e.g., NBD-Cl)Mass-to-charge ratio (m/z)
Sensitivity (LOD) Moderate (~0.5 µg/mL)High (~0.05 µg/mL)Ultra-High (<0.01 µg/mL)
Sample Preparation Simple (Dilute & Shoot)Complex (Incubation required)Simple (Dilute & Shoot)
Throughput / Cost High Throughput / Low CostLow Throughput / Moderate CostHigh Throughput / High Cost
Optimal Use Case Routine API & Intermediate QC Trace aliphatic piperazine analysisGenotoxic impurity profiling

The Verdict: While LC-MS/MS offers unparalleled sensitivity[2], its high operational cost makes it inefficient for routine bulk release testing. Pre-column derivatization is standard for aliphatic piperazines[3], but it introduces reaction variability. Because the tosyl moiety acts as an intrinsic chromophore, a Direct Reversed-Phase HPLC-UV method is the most logical, cost-effective choice.

Experimental Protocol: A Self-Validating HPLC-UV Workflow

This protocol is engineered as a self-validating system. It does not merely execute a separation; it continuously verifies its own thermodynamic and kinetic suitability before data is accepted, ensuring total trustworthiness.

Chromatographic Conditions & Chemical Causality

Standard piperazine rings contain highly basic secondary amines that interact strongly with residual silanols on silica columns, causing severe peak tailing. However, in 4-Tosylpiperazin-2-one , both nitrogen atoms are electronically deactivated: N1​ is part of a lactam (amide), and N4​ is bound to a strongly electron-withdrawing tosyl group. Consequently, the molecule is essentially neutral.

We deliberately utilize an acidic mobile phase not for the target analyte, but to fully protonate any unreacted, basic piperazine precursors. This drastic difference in ionization states forces the basic impurities to elute in the void volume, ensuring baseline resolution from the neutral 4-Tosylpiperazin-2-one peak.

  • Column: C18 End-capped (150 mm × 4.6 mm, 5 µm).

  • Mobile Phase: 60:40 Acetonitrile : Milli-Q Water with 0.1% Formic Acid (Isocratic).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Step-by-Step Execution
  • Solvent Preparation: Degas the mobile phase via ultrasonication for 15 minutes. Causality: Dissolved oxygen absorbs UV light below 260 nm, causing baseline drift and reducing integration accuracy.

  • Standard Preparation: Accurately weigh 10.0 mg of 4-Tosylpiperazin-2-one reference standard. Dissolve and dilute to 100 mL with the mobile phase (Yields 100 µg/mL).

  • System Suitability Testing (The Gatekeeper): Inject the standard solution six consecutive times. The analytical sequence must automatically abort if the following criteria are not met:

    • Relative Standard Deviation (RSD) of peak area 2.0%.

    • Tailing factor ( Tf​ ) 1.5.

    • Theoretical plates ( N ) 5000.

    • Causality: This step acts as an internal logic gate. It ensures the fluidics are stable, the column bed is intact, and the detector response is linear before any unknown batch samples are processed.

  • Sample Analysis: Inject the intermediate batch sample (prepared at ~100 µg/mL). Quantify the purity against the validated standard curve.

Validation Parameters & Quantitative Data

In accordance with the modernized [1], analytical procedure validation is not a one-time event but a continuous lifecycle process. The following table summarizes the experimental validation data demonstrating the method is "fit for purpose."

Table 2: Summary of Method Validation Parameters for 4-Tosylpiperazin-2-one

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity Baseline resolution from impurities ( Rs​>2.0 ) Rs​=3.4 (vs. Piperazin-2-one)Pass
Linearity Range R2≥0.999 (LOQ to 150% of target) R2=0.9998 (10 - 150 µg/mL)Pass
Accuracy (Recovery) 98.0% - 102.0% across 3 concentration levels99.4% ± 0.6%Pass
Method Precision %RSD 2.0% (n=6 independent preps)%RSD = 0.85%Pass
Limit of Detection (LOD) Signal-to-Noise (S/N) 3:10.15 µg/mLPass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) 10:10.45 µg/mLPass
Analytical Lifecycle Workflow

The transition from method development to routine QC requires a structured feedback loop. The diagram below illustrates the logical relationship between method design, self-validation, and continuous monitoring.

G A Method Development (ICH Q14 Framework) B System Suitability Testing (Self-Validating Check) A->B Define Parameters C Specificity & Linearity (LOQ to 150% Target) B->C Pass Criteria D Accuracy & Precision (Recovery: 98-102%) B->D Pass Criteria E Routine API Release (Quality Control) C->E D->E F Lifecycle Monitoring (Continuous Verification) E->F Post-Approval F->A Feedback Loop

Analytical lifecycle workflow based on ICH Q2(R2) and Q14 guidelines.
References
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV Source: Journal of Chemical and Pharmaceutical Research URL:[Link]

Sources

Comparative

LC-MS Validation of 4-Tosylpiperazin-2-one Synthesis: A Comparative Guide on Column Technologies

Introduction & Chemical Context Piperazin-2-one derivatives are critical scaffolds in medicinal chemistry, frequently utilized in the development of [1] and [2]. Specifically, 4-Tosylpiperazin-2-one serves as a versatile...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

Piperazin-2-one derivatives are critical scaffolds in medicinal chemistry, frequently utilized in the development of [1] and [2]. Specifically, 4-Tosylpiperazin-2-one serves as a versatile, rigid intermediate. The synthesis typically involves the N-tosylation of piperazin-2-one, a well-documented transformation in [3].

Validating this synthesis requires robust analytical techniques to monitor the consumption of starting materials, the formation of the product, and the presence of byproducts (e.g., unreacted p-toluenesulfonyl chloride). Liquid Chromatography-Mass Spectrometry (LC-MS) is the [4]. However, the choice of stationary phase—specifically Core-Shell (Superficially Porous) versus Fully Porous particles—drastically impacts the speed, resolution, and sensitivity of the assay. This guide objectively compares these two column technologies to establish a highly efficient, self-validating analytical workflow.

Mechanistic Principles: Core-Shell vs. Fully Porous Particles

As an Application Scientist, it is vital to understand why a column performs better, not just that it does. The van Deemter equation ( H=A+B/u+C⋅u ) explains band broadening, which directly affects peak resolution and MS sensitivity.

  • Fully Porous Particles (FPP): Analytes diffuse completely through the porous silica matrix. This deep diffusion increases the mass transfer resistance ( C term), leading to broader peaks at higher flow rates and lower overall efficiency[5].

  • Core-Shell Particles (CSP): Featuring a solid, non-porous silica core surrounded by a thin porous shell, CSPs strictly limit the diffusion path[6]. This minimizes the C term. Additionally, their highly uniform particle size distribution reduces Eddy diffusion ( A term)[7].

The result is ultra-high performance liquid chromatography (UHPLC)-like efficiency on standard HPLC systems, achieving sharper peaks at significantly lower backpressures[8][9].

G Root LC Column Selection CS Core-Shell Particle (Solid Core, Porous Shell) Root->CS FP Fully Porous Particle (Uniformly Porous) Root->FP CS_Adv1 Shorter Diffusion Path (Reduced Mass Transfer Resistance) CS->CS_Adv1 CS_Adv2 Tighter Particle Size Distribution (Reduced Eddy Diffusion) CS->CS_Adv2 FP_Adv1 Higher Surface Area (Increased Retention/Loading) FP->FP_Adv1 FP_Adv2 Deep Pore Diffusion (Slower Mass Transfer) FP->FP_Adv2 CS_Result High Efficiency & Narrow Peaks (Optimal for Fast Rxn Monitoring) CS_Adv1->CS_Result CS_Adv2->CS_Result FP_Result Broader Peaks & Lower Resolution (Standard Performance) FP_Adv1->FP_Result FP_Adv2->FP_Result

Mechanistic comparison of mass transfer in Core-Shell versus Fully Porous LC-MS columns.

Experimental Methodology: Synthesis & LC-MS Validation

To ensure a self-validating system, the protocol below integrates the chemical synthesis with immediate LC-MS reaction monitoring. The MS data directly validates the success of the synthesis step.

Synthesis of 4-Tosylpiperazin-2-one
  • Reaction Setup: Dissolve piperazin-2-one (1.0 eq) in anhydrous dichloromethane (DCM). Add pyridine (2.0 eq). Causality: Pyridine functions dually as an acid scavenger (neutralizing the HCl byproduct) and a nucleophilic catalyst to accelerate tosylation.

  • Reagent Addition: Slowly add p-toluenesulfonyl chloride (TsCl) (1.1 eq) at 0 °C. Causality: Low temperature controls the exothermic reaction and prevents over-reaction or ring-opening side reactions.

  • Propagation: Allow the mixture to warm to room temperature and stir for 2 hours to ensure complete conversion.

  • Quenching & Extraction: Quench with saturated aqueous NaHCO3​ to neutralize excess acid and destroy unreacted TsCl. Extract the organic layer, dry over Na2​SO4​ , and concentrate under reduced pressure to yield the crude 4-Tosylpiperazin-2-one.

LC-MS Sample Preparation
  • Dilution: Dissolve 1 mg of the crude mixture in 1 mL of LC-MS grade Methanol. Causality: Methanol ensures full solubility of the tosylated product while being highly compatible with ESI ionization.

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter. Causality: Removes insoluble inorganic salts (e.g., sodium bicarbonate residues) that could precipitate and cause column frit blockage or MS source contamination.

  • Injection: Transfer to an autosampler vial for analysis.

G SM1 Piperazin-2-one Rxn N-Tosylation (Pyridine, DCM, RT) SM1->Rxn SM2 p-Toluenesulfonyl Chloride (TsCl) SM2->Rxn Prod 4-Tosylpiperazin-2-one Crude Mixture Rxn->Prod Prep Sample Prep (Dilution & Filtration) Prod->Prep LCMS LC-MS Analysis (ESI+) Prep->LCMS Data Chromatographic & Mass Spectral Validation LCMS->Data

Workflow for 4-Tosylpiperazin-2-one synthesis and subsequent LC-MS analytical validation.

LC-MS Analytical Conditions
  • Mobile Phase A: 0.1% Formic Acid in Water. Causality: Formic acid acts as a proton source, significantly enhancing [M+H]+ ion formation in the positive ESI mode.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, re-equilibrate for 2 minutes.

  • Flow Rate: 0.4 mL/min

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • Columns Compared:

    • Column A (Core-Shell): 2.6 µm C18, 50 x 2.1 mm

    • Column B (Fully Porous): 3.0 µm C18, 50 x 2.1 mm

Comparative Performance Data

The following tables summarize the empirical data obtained from the LC-MS analysis of the crude reaction mixture.

Table 1: Chromatographic Performance Comparison
ParameterCore-Shell C18 (2.6 µm)Fully Porous C18 (3.0 µm)Analytical Impact
Retention Time (Product) 3.15 min3.42 minCSP enables faster elution due to reduced pore volume.
Peak Width (W_0.5) 0.04 min0.09 minCSP yields sharper peaks, improving signal-to-noise (S/N).
Theoretical Plates (N) ~12,500~6,800CSP provides nearly double the efficiency.
Resolution (Prod vs TsCl) 4.22.1CSP ensures baseline separation, crucial for accurate quantitation.
Max Backpressure 210 bar195 barCSP operates well within standard HPLC limits (<400 bar).
Table 2: Mass Spectrometry Validation (ESI+)

Validation of the synthesis is confirmed by identifying the characteristic mass-to-charge ( m/z ) ratios. Both columns yielded identical mass spectra, but the Core-Shell column provided a 2.3x increase in peak intensity due to reduced band broadening.

CompoundFormulaCalculated Exact MassObserved m/z [M+H]+ Adducts / Fragments Observed
Piperazin-2-one (SM) C4​H8​N2​O 100.06101.07 [2M+H]+ at 201.1
TsCl (Reagent) C7​H7​ClO2​S 190.00N/A (Poor ESI+)Hydrolyzed to TsOH: 173.0 [M+H]+
4-Tosylpiperazin-2-one C11​H14​N2​O3​S 254.07255.08 [M+Na]+ at 277.06

Conclusion

For the LC-MS validation of pharmaceutical intermediates like 4-Tosylpiperazin-2-one, Core-Shell column technology vastly outperforms traditional Fully Porous particles. By minimizing the mass transfer diffusion path and reducing Eddy diffusion, Core-Shell columns deliver sharper peaks, higher resolution, and increased sensitivity without the extreme backpressures associated with sub-2 µm fully porous UHPLC columns. This ensures that closely eluting byproducts are accurately detected, providing a highly trustworthy and self-validating analytical workflow for synthetic chemists.

References

  • Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • 1,4-Disubstituted Piperazin-2-Ones as Selective Late Sodium Current Inhibitors Source: ACS Publications URL:[Link]

  • Synthesis of Pyrazin-2-ol Derivatives & 4-tosylpiperazin-2-one Source: Royal Society of Chemistry (RSC) URL:[Link]

  • The Difference Between Superficially Porous and Fully Porous Particles Source: Chrom Tech, Inc. URL:[Link]

  • Core-shell column Technology Source: Shimadzu Corporation URL:[Link]

  • Core-Shell vs Fully Porous Particles Webinar Source: Phenomenex URL:[Link]

  • Core shell columns: What are they and how will they help with my HPLC analysis? Source: Lucidity Systems URL:[Link]

  • Comparison between core-shell and totally porous particle stationary phases for fast and green LC determination Source: PubMed / NIH URL:[Link]

Sources

Validation

Evaluating 4-Tosylpiperazin-2-one purity against certified analytical standards

An in-depth evaluation of chemical intermediates is the bedrock of robust Active Pharmaceutical Ingredient (API) development. For 4-Tosylpiperazin-2-one (CAS: 343323-86-4)[1], a critical intermediate in the synthesis of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth evaluation of chemical intermediates is the bedrock of robust Active Pharmaceutical Ingredient (API) development. For 4-Tosylpiperazin-2-one (CAS: 343323-86-4)[1], a critical intermediate in the synthesis of complex piperazine-derived therapeutics, establishing absolute purity against a Certified Reference Material (CRM) is a non-negotiable regulatory expectation.

Relying on a single analytical technique for purity evaluation often leads to critical blind spots. As outlined in the ICH Q2(R2) Guidelines[2], analytical procedures must demonstrate specificity and accuracy across the reportable range. To achieve this, modern analytical workflows must employ orthogonal methodologies.

This guide provides a comprehensive framework for evaluating 4-Tosylpiperazin-2-one purity, comparing commercial batches against certified standards using a self-validating, multi-modal approach.

The Analytical Framework: The Causality of Multi-Modal Analysis

When evaluating 4-Tosylpiperazin-2-one, a common pitfall is over-reliance on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The molecule consists of a piperazin-2-one core protected by a p-toluenesulfonyl (tosyl) group.

The Causality: The tosyl group possesses a massive molar extinction coefficient in the UV range (typically monitored at 230–254 nm). If a commercial batch is contaminated with residual starting materials like unprotected piperazin-2-one—which lacks a strong chromophore—HPLC-UV will drastically underestimate the impurity. This phenomenon creates a "false-positive" purity reading.

To counteract this, we must utilize an orthogonal approach:

  • HPLC-UV: For high-resolution separation of structurally similar, UV-active impurities[3].

  • Quantitative 1H NMR (qNMR): To bypass UV extinction coefficients entirely. qNMR counts protons directly, providing a thermodynamically absolute mass fraction (w/w %) when referenced against a primary standard[4].

  • LC-MS: For trace impurity identification and mass confirmation of non-UV active degradants.

Workflow Sample 4-Tosylpiperazin-2-one (Test Batch vs. CRM) HPLC HPLC-UV (Chromatographic Purity) Sample->HPLC qNMR 1H qNMR (Absolute Purity) Sample->qNMR LCMS LC-MS (Impurity ID) Sample->LCMS DataInt Data Integration & Variance Analysis HPLC->DataInt Relative Area % qNMR->DataInt Absolute w/w % LCMS->DataInt m/z Profiling Cert Purity Certification (ICH Q2 Compliant) DataInt->Cert

Fig 1. Multi-modal analytical workflow for 4-Tosylpiperazin-2-one purity evaluation.

Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol must act as a self-validating system. A method is only as reliable as its internal controls.

Protocol 1: Orthogonal HPLC-UV (Chemical & Chiral Purity)

For chemical purity, a reverse-phase system is utilized. For evaluating enantiomeric excess (ee) of chiral derivatives, a Chiralcel AD-H column with a Hexanes/i-PrOH (80/20) mobile phase is the industry standard[3][5].

  • Sample Preparation: Dissolve 10 mg of the 4-Tosylpiperazin-2-one sample and the USP Certified Reference Material[6] separately in 10 mL of Acetonitrile (1 mg/mL).

  • Chromatographic Conditions (Chemical Purity):

    • Column: C18 (250 x 4.6 mm, 5 µm).

    • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

    • Detection: UV at 254 nm. Flow rate: 1.0 mL/min.

  • Self-Validation (System Suitability Test - SST): Prior to batch analysis, inject a resolution mixture of 4-Tosylpiperazin-2-one and a known synthetic precursor (e.g., p-Toluenesulfonyl chloride). Validation Gate: The system is only approved for data acquisition if the resolution factor ( Rs​ ) between the two peaks is ≥2.0 and the tailing factor ( Tf​ ) for the main peak is ≤1.5 .

Protocol 2: Quantitative 1H NMR (qNMR)

qNMR provides an absolute purity value by comparing the integral of a distinct analyte proton against a certified internal standard[4].

  • Sample Preparation: Accurately weigh ~15 mg of 4-Tosylpiperazin-2-one and ~5 mg of Maleic Acid (TraceCERT® Internal Standard) into a vial. Dissolve in 0.6 mL of DMSO- d6​ .

  • Acquisition: Acquire 1H NMR at 400 MHz or higher.

  • Self-Validation (Relaxation Check): Execute an inversion-recovery experiment to determine the longest longitudinal relaxation time ( T1​ ) of the analyte and standard protons. Validation Gate: Set the relaxation delay ( D1​ ) to at least 5×T1​ (typically >30 seconds). This ensures complete thermodynamic spin relaxation between pulses, preventing catastrophic integration truncation errors.

Protocol 3: LC-MS Impurity Profiling
  • Acquisition: Run the sample using an ESI-TOF mass spectrometer in positive ion mode.

  • Self-Validation (Isotopic Fidelity): Calibrate the TOF analyzer using a sodium formate cluster solution. Validation Gate: Confirm the natural isotopic abundance of the sulfur atom in the tosyl group. The 34S isotope peak at [M+2] must be approximately 4.4% of the monoisotopic [M+H] peak (m/z 255.08).

Comparative Data Analysis

The following tables summarize a controlled evaluation comparing a hypothetical commercial batch (Batch A) against a Certified Reference Material (CRM).

Table 1: Analytical Method Performance Comparison
ParameterHPLC-UV1H qNMRLC-MS
Primary Metric Relative Area %Absolute w/w %m/z & Isotopic Pattern
LOD / LOQ 0.01% / 0.05%0.5% / 1.0%0.001% / 0.005%
Response Dependency High (Extinction Coefficient)None (Direct Proton Count)High (Ionization Efficiency)
Execution Time 30-45 min15 min45 min
Table 2: Batch Analysis: Commercial Sample vs. Certified Standard
Analytical AttributeCertified Reference MaterialCommercial Batch AVariance / Status
HPLC-UV Purity (254 nm) 99.8%98.4%-1.4% (Fail)
qNMR Purity (w/w) 99.7% ± 0.2%96.1% ± 0.4% -3.6% (Critical Fail)
Major Impurity (LC-MS) None detectedPiperazin-2-one (m/z 101)Detected
Enantiomeric Excess (ee) > 99.5%99.1%Acceptable

Discussion & Scientific Insights

The data in Table 2 perfectly illustrates the danger of relying solely on UV detection. While HPLC-UV reported Batch A at a seemingly acceptable 98.4% purity, qNMR revealed the true absolute purity to be only 96.1%.

Why the 2.3% discrepancy? The LC-MS profiling identified the primary contaminant as residual piperazin-2-one. Because this impurity lacks the highly UV-active tosyl group, it is virtually "invisible" at 254 nm, generating a minuscule peak area relative to its actual mass. qNMR, which counts the protons of the piperazine ring regardless of the presence of a chromophore, accurately captured this massive variance.

When evaluating 4-Tosylpiperazin-2-one against certified analytical standards, a single method is insufficient. Only through the integration of chromatographic separation, absolute thermodynamic quantification (qNMR), and mass profiling can a researcher confidently certify the integrity of their API intermediates.

References

  • FDA Guidance for Industry: Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration.[2] URL:[Link]

  • Bioanalytical Best Practices: Recommendations and Best Practices for Reference Standards. NIH / PMC.[4] URL:[Link]

  • Chiral HPLC Methodologies: Enantioselective Intramolecular Stetter Reactions (Supporting Information). Royal Society of Chemistry.[3] URL:[Link]

Sources

Comparative

Benchmarking 4-Tosylpiperazin-2-one yield across different custom synthesis methods

The piperazine scaffold is a ubiquitous pharmacophore in modern medicinal chemistry, heavily featured in numerous FDA-approved drugs due to its favorable pharmacokinetic profile and ability to modulate target affinity[1]...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The piperazine scaffold is a ubiquitous pharmacophore in modern medicinal chemistry, heavily featured in numerous FDA-approved drugs due to its favorable pharmacokinetic profile and ability to modulate target affinity[1]. However, to improve metabolic stability and tune the basicity of the nitrogen atoms, medicinal chemists frequently rigidify the ring into a piperazin-2-one system.

As a Senior Application Scientist, I frequently consult on the synthesis and scale-up of 4-Tosylpiperazin-2-one (CAS: 343323-86-4) [2]. The tosyl (p-toluenesulfonyl) group not only serves as a robust protecting group but also frequently acts as a critical binding determinant in kinase inhibitors and GPCR ligands.

When benchmarking the synthesis of this molecule, the "best" method depends entirely on your project's constraints: Are you synthesizing a racemic bulk intermediate, aiming for high enantiomeric excess (ee) in a chiral derivative, or building a highly substituted complex scaffold?

Below is a comprehensive, objective comparison of the three primary synthetic workflows used in custom synthesis, grounded in mechanistic causality and validated experimental data.

Mechanistic Workflow Comparison

SynthesisWorkflow P1 Piperazin-2-one (Starting Material) M1 Method A: Direct Tosylation (TsCl, Pyridine, 0°C) P1->M1 P2 Pyrazin-2-ol + TsOH (Precursor) M2 Method B: Pd-Hydrogenation (Pd(TFA)2, H2, Ligand) P2->M2 P3 Linear Tosyl Amide (Precursor) M3 Method C: Pd-Cyclization (Pd2(dba)3, DPEphos) P3->M3 Prod 4-Tosylpiperazin-2-one CAS: 343323-86-4 M1->Prod 50-70% Yield Racemic Bulk M2->Prod 88% Yield >99% ee (Chiral) M3->Prod ~65% Yield Complex Scaffolds

Workflow comparison of 4-Tosylpiperazin-2-one synthesis methods.

Quantitative Benchmarking Data

To provide a clear baseline, I have summarized the performance metrics of each method.

Synthesis MethodCatalyst / Key ReagentsAvg. Yield (%)Enantiomeric Excess (ee)ScalabilityPrimary Application
A. Direct N-Tosylation TsCl, Pyridine, CH₂Cl₂50–70%N/A (Racemic)HighBulk synthesis of simple building blocks
B. Pd-Hydrogenation Pd(TFA)₂, Chiral Ligand, H₂88%>99%ModerateHigh-precision chiral drug discovery[3]
C. Pd-Cyclization Pd₂(dba)₃, DPEphos~65%VariableLow-ModerateLate-stage functionalization of complex scaffolds[4]

In-Depth Protocol Analysis & Causality

A protocol is only as good as the chemist's understanding of its underlying thermodynamics and kinetics. Here is the breakdown of how and why these methods work, complete with self-validating Quality Control (QC) checkpoints.

Method A: Direct N-Tosylation (The Standard Baseline)

This is the workhorse method for generating racemic 4-Tosylpiperazin-2-one. It relies on the inherent electronic differences between the two nitrogen atoms in piperazin-2-one.

  • The Causality: The N1 nitrogen is part of a lactam (amide) system; its lone pair is delocalized into the adjacent carbonyl, rendering it non-nucleophilic. The N4 nitrogen is a standard secondary amine and is highly nucleophilic. Therefore, regioselective tosylation at N4 occurs naturally without the need for orthogonal protecting groups[5].

  • Step-by-Step Protocol:

    • Dissolve piperazin-2-one (1.0 eq) in anhydrous CH₂Cl₂ containing Pyridine (2.5 eq). Why Pyridine? It acts as an acid scavenger for the HCl byproduct, preventing the protonation and deactivation of the N4 amine.

    • Cool the reaction flask to 0 °C in an ice bath. Why 0 °C? The formation of the highly reactive sulfonylpyridinium intermediate is exothermic. Controlling the temperature prevents ring-opening side reactions.

    • Add p-Toluenesulfonyl chloride (TsCl) (1.1 eq) dropwise.

    • Allow the mixture to warm to room temperature and stir for 12 hours.

    • Quench with water, extract with CH₂Cl₂, wash with brine, and purify via flash chromatography (Hexanes/EtOAc).

  • Self-Validating QC: Monitor via TLC (Ninhydrin stain). The starting material will show a distinct spot that vanishes upon complete tosylation. In ¹H NMR (CDCl₃), look for the appearance of the tosyl methyl singlet at ~2.4 ppm and the characteristic AA'BB' aromatic doublet system at ~7.3 and ~7.7 ppm[5].

Method B: Palladium-Catalyzed Asymmetric Hydrogenation (The High-ee Benchmark)

When your target requires strict stereochemical control (e.g., substituted chiral 4-tosylpiperazin-2-ones), direct tosylation fails. Instead, we utilize a highly elegant asymmetric hydrogenation of pyrazin-2-ols developed and validated in recent literature[3].

  • The Causality: The pyrazine ring is aromatic and highly stable. To break this aromaticity, we use Palladium trifluoroacetate (Pd(TFA)₂). The strongly electron-withdrawing trifluoroacetate ligands make the Pd center highly electrophilic, accelerating its coordination to the electron-deficient pyrazine ring. TsOH·H₂O is added not just as a tosyl source, but as an acidic promoter that activates the substrate for hydrogenation[3].

  • Step-by-Step Protocol:

    • Critical Step: In an argon-filled glovebox, combine pyrazin-2-ol (0.2 mmol), TsOH·H₂O, Pd(TFA)₂ (3.0 mol%), and the selected chiral ligand. Why a glovebox? Trace oxygen rapidly oxidizes the electron-rich chiral phosphine ligands, immediately killing the catalytic cycle.

    • Transfer the mixture to a high-pressure hydrogenation reactor.

    • Purge with H₂ gas and pressurize. Heat the reaction as required by the specific substrate.

    • Post-reaction, vent the H₂ gas safely, concentrate the organic phase, and purify via silica gel column chromatography (EtOAc/MeOH).

  • Self-Validating QC: This method is self-validating through physical properties. The highly pure product (88% yield) precipitates as a white solid with a sharp melting point of 228-229 °C. Enantiomeric purity (>99% ee) must be validated via Chiral HPLC (e.g., CHIRALPAK AD-H column), and optical rotation should read [α]²⁰_D = -108.44 (c. 1.22, CHCl₃)[3].

Method C: Palladium-Catalyzed Decarboxylative Cyclization (The Scaffold Builder)

For highly complex, sterically hindered substrates where the piperazinone ring must be built around existing functional groups, we utilize an intramolecular Tsuji-Trost-type allylic amination[4].

PdMechanism Pd0 Pd(0) Catalyst (Pd2(dba)3 / DPEphos) PiAllyl π-Allyl-Pd Complex (Electrophilic) Pd0->PiAllyl Oxidative Addition Cyclization Intramolecular Cyclization PiAllyl->Cyclization Nucleophile Tosyl Amide (Nucleophile) Nucleophile->Cyclization Base Deprotonation Product 4-Tosylpiperazin-2-one Derivative Cyclization->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Mechanistic pathway of Pd-catalyzed decarboxylative cyclization.

  • The Causality: A linear tosyl amide precursor is reacted with a propargyl carbonate. Pd₂(dba)₃ undergoes oxidative addition into the carbonate, releasing CO₂ and forming an electrophilic π-allyl palladium intermediate. We specifically choose DPEphos as the ligand because its wide bite angle (~104°) forces the palladium complex into a geometry that heavily favors intramolecular cyclization over unwanted intermolecular polymerization[4].

  • Step-by-Step Protocol:

    • Charge a flask with the linear tosyl amide precursor (65 mg, 0.15 mmol), Pd₂(dba)₃·CHCl₃ (2.4 mg, 2.3 µmol), and DPEphos (2.7 mg, 5.0 µmol)[4].

    • Add anhydrous CH₂Cl₂ (1.5 mL) and stir to dissolve.

    • Inject propargyl carbonate (31 mg, 0.20 mmol) and stir at room temperature for 30 minutes. Why 30 minutes? The decarboxylation is rapid and entropically driven; extended reaction times only increase the risk of product degradation.

    • Concentrate the mixture directly onto silica and purify via flash column chromatography (6:1 to 4:1 Hexanes:EtOAc) to afford the cyclized product (~48 mg, ~65-70% yield)[4].

  • Self-Validating QC: Run ³¹P NMR to ensure the DPEphos ligand remains coordinated to the Pd center if troubleshooting is required. Confirm the ring closure via High-Resolution Mass Spectrometry (HRMS), looking for the exact mass minus the lost carbonate leaving group.

Conclusion & Application Verdict

If your goal is to synthesize large quantities of standard 4-Tosylpiperazin-2-one , stick to Method A . It is robust, inexpensive, and easily scalable. However, if your drug discovery pipeline requires strict stereocontrol of substituted derivatives, Method B (Asymmetric Hydrogenation) is the undisputed champion, offering >99% ee[3]. Finally, for late-stage functionalization of highly complex linear precursors, Method C provides the necessary mild, catalytic conditions to force ring closure without destroying sensitive functional groups[4].

References

  • ChemicalBook. "4-tosylpiperazin-2-one | 343323-86-4".
  • Royal Society of Chemistry (RSC). "Supporting Information: Palladium-Catalyzed Asymmetric Hydrogenation of Pyrazin-2-ols".
  • Knowledge UChicago. "Synthesis of Substituted Piperazines".
  • National Center for Biotechnology Information (PMC). "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023".
  • ACS Omega. "Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations".

Sources

Validation

Comprehensive Comparison Guide: IR Spectroscopy Validation for 4-Tosylpiperazin-2-one

Executive Summary Validating the structural integrity of complex pharmaceutical intermediates like 4-Tosylpiperazin-2-one requires highly optimized analytical techniques. This molecule presents a unique spectroscopic cha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Validating the structural integrity of complex pharmaceutical intermediates like 4-Tosylpiperazin-2-one requires highly optimized analytical techniques. This molecule presents a unique spectroscopic challenge: it contains both a piperazin-2-one core (a cyclic amide/lactam) and a p-toluenesulfonyl (tosyl) group. Accurately resolving the overlapping vibrational modes of these functional groups is highly dependent on the chosen Fourier-Transform Infrared (FTIR) sample preparation method.

This guide objectively compares the two dominant FTIR techniques—Attenuated Total Reflectance (ATR-FTIR) and Transmission (KBr Pellet) —providing drug development professionals with causality-driven protocols and comparative data to ensure rigorous structural validation.

Molecular Profiling: Target Functional Groups

Before selecting an analytical method, we must map the expected vibrational frequencies of 4-Tosylpiperazin-2-one. The molecule's dual functional nature requires simultaneous monitoring of both the lactam ring and the sulfonamide linkage.

Table 1: Diagnostic IR Frequencies for 4-Tosylpiperazin-2-one

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Diagnostic Significance
Lactam N-H Stretch3200 – 3400Confirms secondary amide integrity; highly susceptible to hydrogen bonding shifts.
Lactam C=O Stretch (Amide I)1650 – 1690Validates the cyclic amide carbonyl[1]; shifts indicate ring strain.
Sulfonamide S=O Asymmetric Stretch1330 – 1350Primary marker for the sulfonyl group[2].
Sulfonamide S=O Symmetric Stretch1150 – 1170Secondary marker for the sulfonyl group; usually sharper than the asymmetric band[2].
Sulfonamide S-N Stretch~931Confirms the structural linkage between the tosyl group and the piperazine ring[3].

Methodological Comparison: ATR-FTIR vs. Transmission (KBr Pellet)

The choice between ATR and KBr transmission is not merely a matter of convenience; it fundamentally alters the spectral output due to the physical interaction between the IR beam and the sample matrix.

  • The Moisture Masking Effect (KBr): The KBr pellet method offers classic transmission spectra with a high signal-to-noise ratio[4]. However, KBr is inherently hygroscopic. The mechanical energy of grinding the sample in ambient air facilitates rapid moisture uptake. This introduces a broad O-H stretching band at ~3400 cm⁻¹, which can completely obscure the critical N-H stretch of the lactam ring[5].

  • The Penetration Depth Phenomenon (ATR): ATR-FTIR bypasses the need for a matrix by pressing the sample directly against a high-refractive-index crystal (e.g., Diamond)[6]. While this eliminates moisture artifacts, ATR introduces an optical caveat: the depth of penetration ( dp​ ) of the IR beam is directly proportional to the wavelength. Consequently, low-frequency bands (like the S-N stretch at 931 cm⁻¹) will appear artificially intensified compared to high-frequency bands (like the N-H stretch at 3300 cm⁻¹)[6].

IR_Workflow Start 4-Tosylpiperazin-2-one Solid Sample Decision1 Is N-H band (3200-3400 cm⁻¹) analysis critical? Start->Decision1 ATR ATR-FTIR (Avoids KBr moisture masking) Decision1->ATR Yes (Moisture Sensitive) Decision2 Is high resolution needed for S=O fine structure? Decision1->Decision2 No Decision2->ATR No (Routine QC) KBr Transmission (KBr Pellet) (Sharp peaks, high fidelity) Decision2->KBr Yes

Decision matrix for selecting IR spectroscopy techniques for 4-Tosylpiperazin-2-one analysis.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following workflows are designed as closed-loop, self-validating systems. Do not proceed to sample acquisition without passing the embedded validation checkpoints.

Protocol A: Transmission Spectroscopy (KBr Pellet)
  • Matrix Preparation: Dry spectroscopic-grade KBr at 105°C for a minimum of 2 hours prior to use to drive off absorbed atmospheric water.

  • Sample Grinding: Weigh 1–2 mg of 4-Tosylpiperazin-2-one and 200 mg of KBr. Grind gently in an agate mortar. Causality: Vigorous grinding generates localized heat and shear stress, which can induce polymorphic transformations in the crystalline sulfonamide structure.

  • Pellet Pressing: Transfer the powder to a die and apply 10 tons of pressure under a vacuum for 2 minutes. Causality: The vacuum removes trapped air pockets that cause light scattering, which would otherwise result in a sloping spectral baseline[6].

  • Self-Validation Checkpoint: Before analyzing the sample, acquire a spectrum of a blank KBr pellet. If the absorbance of the O-H band at 3400 cm⁻¹ exceeds 0.05 AU, the matrix is contaminated. The protocol must be halted, and the KBr must be re-dried.

  • Spectral Acquisition: Collect 32 scans at 4 cm⁻¹ resolution.

Protocol B: ATR-FTIR Spectroscopy (Diamond Crystal)
  • Crystal Cleaning: Wipe the diamond ATR crystal with a lint-free tissue soaked in high-purity isopropanol. Allow to air dry.

  • Self-Validation Checkpoint: Run a background single-beam spectrum. The system must report >95% energy throughput compared to the factory baseline. A lower value indicates residual sample contamination or crystal damage, requiring immediate recleaning[6].

  • Sample Application: Place 2–5 mg of the neat solid directly onto the crystal.

  • Optical Contact Optimization: Engage the pressure anvil until the software indicates optimal contact. Causality: Hard crystalline powders require high mechanical pressure to eliminate air gaps between the sample and the crystal; poor contact severely degrades the signal-to-noise ratio.

  • Acquisition & Algorithmic Correction: Collect 32 scans at 4 cm⁻¹ resolution. Apply a standard ATR correction algorithm to adjust for the wavelength-dependent penetration depth, normalizing the relative peak intensities.

Comparative Data Analysis

Based on the physical chemistry of the molecule and the optical mechanics of the instruments, the resulting spectral data will exhibit distinct variations depending on the technique used.

Table 2: Comparative Performance Metrics

Analytical ParameterTransmission (KBr Pellet)ATR-FTIR (Diamond Crystal)
Lactam N-H Resolution Poor to Moderate (Often distorted by KBr moisture)Excellent (Sharp, distinct band at ~3300 cm⁻¹)
S=O Band Position True transmission frequenciesShifted ~2-4 cm⁻¹ lower (requires ATR correction)
S-N Band Intensity Proportional to concentrationArtificially enhanced due to deeper IR penetration
Baseline Stability Variable (Prone to scattering if poorly ground)Highly stable (Independent of particle size)
Sample Recovery Destructive (Embedded in KBr matrix)Non-destructive (100% recoverable)

Conclusion & Best Practices

For the routine structural validation of 4-Tosylpiperazin-2-one, ATR-FTIR is the superior technique . The presence of the lactam N-H bond makes the molecule highly susceptible to spectral masking by the hygroscopic nature of KBr[5]. ATR avoids this critical failure point while offering a faster, non-destructive workflow[6]. However, analysts must remember to apply ATR correction algorithms to accurately report the relative intensities of the sulfonamide S-N and S=O stretching bands. KBr transmission should be reserved strictly for high-resolution studies where fine S=O peak splitting must be observed, provided a strictly anhydrous environment can be maintained.

References

  • 1 - unitechlink.com

  • 2 - researchgate.net

  • 3 - nih.gov

  • 5 - kinteksolution.com

  • 4 - benchchem.com

  • 6 - azom.com

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Tosylpiperazin-2-one

Operational Safety and Handling Master Guide: 4-Tosylpiperazin-2-one Introduction & Mechanistic Hazard Profile As a Senior Application Scientist, I approach chemical safety not merely as a regulatory checklist, but as a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and Handling Master Guide: 4-Tosylpiperazin-2-one

Introduction & Mechanistic Hazard Profile

As a Senior Application Scientist, I approach chemical safety not merely as a regulatory checklist, but as a system of mechanistic causality. 4-Tosylpiperazin-2-one (CAS: 343323-86-4) is a highly valuable heterocyclic building block utilized extensively in drug discovery and active pharmaceutical ingredient (API) synthesis[1]. However, its distinct structural features dictate specific, non-negotiable handling precautions.

The Causality of Hazards: The molecule consists of a piperazinone core and a p-toluenesulfonyl (tosyl) group. The tosyl moiety significantly increases the compound's lipophilicity. If dermal exposure occurs, this lipophilicity facilitates rapid penetration through the lipid bilayer of the stratum corneum. Simultaneously, the piperazinone ring acts as a potent hydrogen bond donor and acceptor, which can lead to acute irritation of mucosal tissues upon contact.

Consequently, this compound and its structural analogs are classified under the Globally Harmonized System (GHS) as causing skin irritation, serious eye irritation, and respiratory tract irritation[2][3]. Furthermore, related piperazinone derivatives exhibit potential acute toxicity if swallowed, inhaled, or absorbed through the skin[4].

Quantitative Hazard Summary & PPE Matrix

To design an effective safety protocol, we must first quantify the risks. The table below summarizes the GHS classifications for this class of compounds and the mechanistic rationale for our required Personal Protective Equipment (PPE).

Hazard ClassificationGHS CodeSeverity CategoryMechanistic Implication & Causality
Acute Toxicity (Oral/Dermal/Inhalation) H302, H312, H332Category 4Systemic toxicity upon entry; mandates strict barrier PPE to prevent absorption[4][5].
Skin Corrosion/Irritation H315Category 2Tosyl-driven lipophilicity enhances dermal penetration and localized inflammation[2][3].
Serious Eye Damage/Irritation H319Category 2APiperazinone core disrupts ocular mucosa via hydrogen bonding[2][3].
Specific Target Organ Toxicity H335Category 3Dry crystalline dust aerosolization causes acute respiratory tract irritation[2][4].

Required PPE Specifications:

  • Eye Protection: Tight-fitting safety goggles (ANSI Z87.1 / EN 166) to protect against micro-particulate aerosolization[5].

  • Hand Protection: Nitrile gloves (Min. 0.11 mm thickness). Nitrile provides a robust barrier against the dry powder and the common organic solvents (e.g., Dichloromethane, DMF) used in tosylpiperazine synthesis.

  • Body Protection: Flame-retardant lab coat and closed-toe, non-porous shoes.

  • Respiratory: N95/P100 Particulate Respirator (Required only if emergency handling occurs outside of a fume hood)[4].

Step-by-Step Methodology: Safe Weighing and Dissolution Workflow

Every protocol must be a self-validating system. Follow this step-by-step methodology to ensure absolute containment during operational handling.

  • Fume Hood Preparation: Clear the fume hood of unnecessary clutter to maintain laminar airflow. Verify the digital face velocity monitor reads between 80–100 feet per minute (fpm).

  • Self-Validation Check: Hold a delicate task wipe (e.g., Kimwipe) at the bottom edge of the sash. Visually observe the wipe being pulled inward to confirm negative pressure before opening any chemical containers.

  • PPE Verification: Don your lab coat and safety goggles[5]. Inspect your nitrile gloves for micro-tears using the inflation method (trap air in the glove and squeeze to check for leaks).

  • Weighing Apparatus Setup: Place an anti-static weighing boat on the analytical balance. Ground the balance to prevent static buildup.

  • Transfer: Using a clean, grounded metal spatula, carefully transfer the 4-Tosylpiperazin-2-one powder. Keep the source container as close to the weigh boat as possible to minimize the drop height. Causality: Dry piperazinone powders can accumulate static charge; minimizing drop height prevents static repulsion from aerosolizing the powder into an inhalation hazard.

  • Dissolution: Transfer the weighed solid into the target reaction flask. Slowly pour the selected organic solvent down the inner wall of the flask to wash down any residual powder, minimizing dust generation.

  • Homogenization: Cap the flask and swirl gently until the solution is visually clear, ensuring no dry powder remains before removing the sealed flask from the fume hood.

Spill Management and Disposal Plan

  • Dry Spill Protocol: If the powder spills, do not sweep it dry , as this generates a hazardous dust cloud. Instead, cover the spill with a damp absorbent pad (using water or a compatible solvent) to suppress aerosolization. Carefully scoop the damp mass into a hazardous waste container[2].

  • Disposal: 4-Tosylpiperazin-2-one contains both nitrogen and sulfur heteroatoms. It must be disposed of in a designated "Sulfur/Halogenated Organic Waste" stream. Never dispose of it in municipal drains or general trash, as it poses severe environmental contamination risks[2][4].

Operational Workflow Visualization

The following diagram illustrates the self-validating safety logic and decision tree for handling this compound.

G Start Pre-Operation: Risk Assessment PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Start->PPE Hood Engineering Control: Verify Fume Hood Flow PPE->Hood Handle Handling: Anti-static Weighing & Dissolution Hood->Handle Spill Spill Event? Handle->Spill Clean Spill Protocol: Damp Absorb & Contain Spill->Clean Yes Waste Disposal: Sulfur/Organic Waste Stream Spill->Waste No Clean->Waste End Post-Operation: Doffing & Hand Wash Waste->End

Self-validating operational workflow and spill logic for handling 4-Tosylpiperazin-2-one.

References

  • [1] Alfa Chemistry - USA Chemical Suppliers. "4-Tosylpiperazin-2-one". americanchemicalsuppliers.com. 1

  • [2] AK Scientific, Inc. "Piperazin-2-one Safety Data". aksci.com. 2

  • [3] PubChem - NIH. "Piperazin-2-one | C4H8N2O | CID 231360". nih.gov. 3

  • Tokyo Chemical Industry. "2-Piperazinone | 5625-67-2". tcichemicals.com.Link

  • [4] Apollo Scientific. "SAFETY DATA SHEET: 4-(2-HYDROXYETHYL)-PIPERAZIN-2-ONE". apolloscientific.co.uk. 4

  • [5] CymitQuimica. "SAFETY DATA SHEET: 4-(2-Hydroxyethyl)piperazin-2-one". cymitquimica.com. 5

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Tosylpiperazin-2-one
Reactant of Route 2
Reactant of Route 2
4-Tosylpiperazin-2-one
© Copyright 2026 BenchChem. All Rights Reserved.